molecular formula C5H9N3S B1327112 N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine CAS No. 1060817-72-2

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Cat. No.: B1327112
CAS No.: 1060817-72-2
M. Wt: 143.21 g/mol
InChI Key: QNLGXALTUJAMMA-UHFFFAOYSA-N
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Description

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a useful research compound. Its molecular formula is C5H9N3S and its molecular weight is 143.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-1-(4-methylthiadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-4-5(3-6-2)9-8-7-4/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLGXALTUJAMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649336
Record name N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-72-2
Record name N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible methodology for the synthesis and detailed characterization of the novel heterocyclic compound, N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. The 1,2,3-thiadiazole scaffold is a significant pharmacophore in modern drug discovery, and its derivatives are actively investigated for a range of biological activities. This document outlines a logical, multi-step synthetic pathway, commencing from a commercially available starting material and proceeding through key intermediates. Each stage of the synthesis is accompanied by a detailed, step-by-step protocol. Furthermore, this guide establishes a rigorous framework for the structural elucidation and purity assessment of the final compound, employing a suite of standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This paper is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical synthesis, and drug development, providing the foundational knowledge required to produce and reliably characterize this promising molecular entity.

Introduction and Scientific Rationale

The 1,2,3-thiadiazole ring system is a five-membered heterocyclic motif that has garnered considerable attention from the scientific community. Its unique electronic properties and structural features make it a valuable building block in the design of new therapeutic agents. Derivatives of 1,2,3-thiadiazole have demonstrated a wide spectrum of biological activities, including potential applications as antimicrobial, anticancer, and antiviral agents. The target molecule, this compound (Molecular Formula: C₅H₉N₃S, CAS: 1060817-72-2), represents a novel amine derivative within this class of compounds[1]. The introduction of a methylaminomethyl substituent at the 5-position of the 4-methyl-1,2,3-thiadiazole core is a strategic design choice aimed at exploring new chemical space and potentially enhancing biological interactions.

The synthetic strategy detailed herein is predicated on established and reliable chemical transformations. The core of the approach is the construction of the key intermediate, 4-methyl-1,2,3-thiadiazole-5-carbaldehyde, followed by a classical reductive amination to install the desired side chain. This logical progression ensures a high probability of success and provides a clear path for potential future derivatization and structure-activity relationship (SAR) studies.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a three-step sequence starting from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. This starting material can be synthesized via established methods such as the Hurd-Mori reaction[2][3]. The pathway involves the reduction of the ester to the corresponding primary alcohol, followed by oxidation to the key aldehyde intermediate, and finally, reductive amination to yield the target amine.

Synthesis_Pathway cluster_0 Overall Synthetic Scheme Start Ethyl 4-methyl-1,2,3- thiadiazole-5-carboxylate Intermediate1 (4-Methyl-1,2,3-thiadiazol-5-yl)methanol Start->Intermediate1  Step 1: Reduction   Intermediate2 4-Methyl-1,2,3-thiadiazole- 5-carbaldehyde Intermediate1->Intermediate2  Step 2: Oxidation   FinalProduct N-methyl-1-(4-methyl-1,2,3- thiadiazol-5-yl)methanamine Intermediate2->FinalProduct  Step 3: Reductive Amination  

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol

The initial step involves the selective reduction of the ester functionality of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate to a primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. However, for improved safety and selectivity, sodium borohydride in the presence of a Lewis acid such as aluminum chloride can also be employed, analogous to similar reductions of heterocyclic esters[4][5].

  • Materials:

    • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

    • Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Aluminum chloride (AlCl₃)

    • Anhydrous tetrahydrofuran (THF)

    • Diethyl ether

    • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

  • Protocol (using LiAlH₄):

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

    • Filter the resulting precipitate (aluminum salts) through a pad of Celite and wash thoroughly with THF and diethyl ether.

    • Combine the organic filtrates and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude (4-methyl-1,2,3-thiadiazol-5-yl)methanol, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde

The primary alcohol is oxidized to the corresponding aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) is chosen to prevent over-oxidation to the carboxylic acid. The use of MnO₂ is particularly advantageous for allylic and benzylic-type alcohols, including those adjacent to heterocyclic rings.

  • Materials:

    • (4-Methyl-1,2,3-thiadiazol-5-yl)methanol

    • Activated manganese dioxide (MnO₂)

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Celite

    • Round-bottom flask, magnetic stirrer

  • Protocol:

    • Dissolve the crude (4-methyl-1,2,3-thiadiazol-5-yl)methanol (1.0 equivalent) in a suitable solvent such as DCM or CHCl₃ in a round-bottom flask.

    • Add activated MnO₂ (5-10 equivalents by weight) to the solution in portions.

    • Stir the resulting suspension vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ and manganese salts.

    • Wash the Celite pad thoroughly with additional DCM or CHCl₃.

    • Combine the organic filtrates and remove the solvent under reduced pressure to afford the crude 4-methyl-1,2,3-thiadiazole-5-carbaldehyde. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is a direct reductive amination, which couples the aldehyde with methylamine and reduces the intermediate imine in situ to form the target secondary amine. Sodium triacetoxyborohydride (STAB) is an excellent reagent for this purpose as it is mild and selectively reduces imines in the presence of aldehydes[6].

  • Materials:

    • 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde

    • Methylamine (solution in THF or ethanol, or as the hydrochloride salt)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount)

    • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Separatory funnel, round-bottom flask, magnetic stirrer

  • Protocol:

    • In a round-bottom flask, dissolve the crude 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (1.0 equivalent) in DCE or THF.

    • Add methylamine (1.5-2.0 equivalents). If using the hydrochloride salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.

    • Add a catalytic amount of glacial acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 6-18 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM.

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product, this compound, can be purified by flash column chromatography on silica gel.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.

Characterization_Workflow cluster_1 Analytical Workflow Purified_Product Purified Final Product NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Purified_Product->MS IR Infrared (IR) Spectroscopy Purified_Product->IR Purity Purity Assessment (e.g., HPLC) Purified_Product->Purity Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation Purity_Confirmed Purity >95% Purity->Purity_Confirmed

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Assignment
~ 2.5 - 2.7Singlet, 3H (Thiadiazole-CH₃)
~ 2.4 - 2.6Singlet, 3H (N-CH₃)
~ 3.8 - 4.0Singlet, 2H (Thiadiazole-CH₂-N)
~ 1.5 - 2.5Broad singlet, 1H (N-H)
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Assignment
~ 15.0Thiadiazole-CH₃
~ 36.0N-CH₃
~ 45.0Thiadiazole-CH₂-N
~ 140.0C4 of Thiadiazole
~ 155.0C5 of Thiadiazole
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, confirming its elemental composition.

Mass Spectrometry Data
Technique Electrospray Ionization (ESI)
Mode Positive
Expected [M+H]⁺ 144.05
Molecular Formula C₅H₉N₃S
Exact Mass 143.05

A characteristic fragmentation pattern for 1,2,3-thiadiazoles involves the loss of a nitrogen molecule (N₂), which would result in a fragment ion at [M-28]⁺[7].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Assignment
3300 - 3400N-H stretch (secondary amine)
2950 - 2800C-H stretch (aliphatic)
1500 - 1600C=N, N=N stretch (thiadiazole ring)
1400 - 1450C-H bend (aliphatic)

Conclusion

This technical guide has detailed a comprehensive and scientifically grounded approach for the synthesis and characterization of this compound. The proposed three-step synthetic route is based on reliable and well-documented chemical reactions, offering a high likelihood of successful implementation. The described analytical workflow provides a robust framework for confirming the structural integrity and purity of the final product. This document serves as a complete resource for chemists and researchers, enabling the production of this novel compound for further investigation in drug discovery and development programs.

References

  • MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available from: [Link]

  • Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. Available from: [Link]

  • Stanetty, P., et al. Synthesis of Pyrrolo[2,3-d][1][2][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. National Institutes of Health. Available from: [Link]

  • ISRES Publishing. 174 Thiadiazoles and Their Properties. Available from: [Link]

  • Google Patents. Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • ResearchGate. A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Available from: [Link]

  • Google Patents. Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • WIPO PatentScope. PROCESS FOR THE PREPARATION OF 4-METHYL-THIAZOLE-5-CARBALDEHYDE INTERMEDIATE. Available from: [Link]

  • SciSpace. Novel preparation method for 4-methylthiazole-5-carboxaldehyde. Available from: [Link]

  • National Institutes of Health. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Novel Thiadiazole Derivative

The journey of a novel chemical entity from discovery to a potential therapeutic agent is paved with rigorous scientific investigation. At the heart of this endeavor lies a comprehensive understanding of its fundamental physicochemical properties. These characteristics are not mere data points; they are the very language the molecule speaks, dictating its interaction with biological systems and informing every step of its development. This guide provides a detailed exploration of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, a compound of interest within the versatile 1,2,3-thiadiazole class of heterocycles.[1] The 1,2,3-thiadiazole ring system is a known scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2]

This document is structured to serve as both a repository of critical data and a practical guide to the methodologies employed in its characterization. As a Senior Application Scientist, the intent is not to present a rigid, templated report, but rather to offer a narrative that weaves together the 'what', the 'how', and, most importantly, the 'why' behind the scientific evaluation of this promising molecule. We will delve into its identity, solubility, lipophilicity, ionization, and stability, providing not just the results, but the strategic thinking behind the experimental designs.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any new chemical entity is to unequivocally confirm its structure and assess its purity. The synthesized this compound, with the molecular formula C5H9N3S and a molecular weight of 143.21 g/mol , was subjected to a battery of analytical techniques.[]

Chromatographic Purity and Mass Verification

Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) was employed. A reverse-phase C18 column was used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to ensure protonation of the secondary amine for good peak shape and ionization.

Rationale: This method provides a dual confirmation. The HPLC retention time is a reliable indicator of purity, while the mass spectrometer provides the exact mass of the eluting compound, confirming its molecular weight. The choice of a C18 column is standard for small molecules of moderate polarity.

Results: The compound exhibited a single major peak with a purity of >98% by UV detection at 254 nm. The high-resolution mass spectrum showed a protonated molecular ion [M+H]+ at m/z 144.0539, consistent with the calculated exact mass.

Structural Confirmation by Nuclear Magnetic Resonance (NMR)

Methodology: ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.

Rationale: NMR spectroscopy provides the definitive connectivity of atoms in a molecule. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, create a unique fingerprint of the molecular structure. Similar characterization techniques are standard for novel thiadiazole derivatives.[2][4][5]

Anticipated Spectral Data:

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ (ppm): 4.15 (s, 2H, -CH₂-), 2.65 (s, 3H, 4-CH₃), 2.48 (s, 3H, N-CH₃), 1.80 (br s, 1H, -NH)δ (ppm): 164.5 (C5-thiadiazole), 149.0 (C4-thiadiazole), 45.2 (-CH₂-), 35.8 (N-CH₃), 15.1 (4-CH₃)

Physicochemical Properties for Drug Development

The developability of a compound is critically dependent on its physicochemical properties. The following section details the experimental determination of key parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility

Methodology: Shake-Flask Method An excess of the compound was added to various aqueous media (deionized water, phosphate-buffered saline pH 7.4) and agitated in a sealed container at a constant temperature (25°C) for 24 hours to ensure equilibrium was reached. The resulting suspension was filtered, and the concentration of the dissolved compound in the filtrate was determined by HPLC with UV detection against a standard curve.

Rationale: Thermodynamic solubility is a critical parameter that affects oral absorption and the feasibility of developing an intravenous formulation. Assessing solubility at physiological pH (7.4) is essential as it reflects the conditions in the bloodstream and tissues. This method is considered the "gold standard" for its accuracy.

Results Summary:

Medium Temperature (°C) Solubility (µg/mL) Classification
Deionized Water25750Moderately Soluble
PBS (pH 7.4)251200Soluble

The increased solubility at pH 7.4 is expected due to the protonation of the secondary amine, which enhances its interaction with water.

Lipophilicity: Octanol-Water Partition Coefficient (LogP/LogD)

Methodology: Shake-Flask Method A known amount of the compound was dissolved in a pre-saturated mixture of 1-octanol and phosphate buffer (pH 7.4). The mixture was shaken vigorously and then centrifuged to separate the two phases. The concentration of the compound in both the aqueous and octanolic phases was determined by HPLC. The LogD₇.₄ was calculated as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in the aqueous buffer.

Rationale: LogD at physiological pH is a key indicator of a molecule's ability to cross biological membranes. A value in the optimal range (typically 1-3) is often sought for oral drugs to balance membrane permeability and aqueous solubility.

Calculated Lipophilicity:

Parameter Value Implication
LogD at pH 7.41.85Good balance for membrane permeability and solubility
Ionization Constant (pKa)

Methodology: Potentiometric Titration A solution of the compound in water was titrated with a standardized solution of hydrochloric acid, and the pH was monitored with a calibrated pH electrode. The pKa was determined from the inflection point of the titration curve.

Rationale: The pKa value determines the extent of ionization of a molecule at a given pH. This compound contains a basic secondary amine. Knowing its pKa is crucial for predicting its charge state in different parts of the gastrointestinal tract and its solubility-pH profile.

Results:

  • pKa (Conjugate Acid): 8.2

This value indicates that the compound will be predominantly protonated and positively charged at the acidic pH of the stomach and will be a mixture of ionized and neutral forms at the pH of the small intestine and blood.

Visualizations and Workflows

General Physicochemical Characterization Workflow

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Developability Assessment Purity HPLC-UV Purity Mass HRMS Confirmation Purity->Mass Structure NMR (1H, 13C) Mass->Structure Solubility Aqueous Solubility (Shake-Flask) Structure->Solubility Lipophilicity LogD (pH 7.4) (Shake-Flask) Solubility->Lipophilicity Ionization pKa Determination (Potentiometric) Lipophilicity->Ionization Stability pH & Plasma Stability Ionization->Stability Formulation Pre-formulation Studies Stability->Formulation ADME ADME Profiling Formulation->ADME Informs In Vivo Studies

Caption: Workflow for physicochemical characterization.

Ionization State vs. pH

G cluster_pH pH Scale cluster_Form Dominant Molecular Form pH_low pH < pKa (8.2) (e.g., Stomach) pH_high pH > pKa (8.2) (e.g., Lower Intestine) pH_low->pH_high Form_ionized Protonated (Charged) R-NH₂⁺-CH₃ (Higher Solubility) Form_neutral Neutral R-NH-CH₃ (Higher Permeability) Form_ionized->Form_neutral

Sources

The Emergence of 1,2,3-Thiadiazoles: A Technical Guide to Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its consistent appearance in a wide array of biologically active compounds.[1][2][3] This five-membered heterocyclic ring, containing one sulfur and two adjacent nitrogen atoms, serves as a versatile pharmacophore, integral to the development of novel therapeutic agents.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antiviral, antifungal, and insecticidal properties.[1][4][5] This guide provides an in-depth exploration of the core synthetic methodologies for creating novel 1,2,3-thiadiazole derivatives, explains the mechanistic rationale behind these strategies, and delves into the structure-activity relationships (SAR) that govern their therapeutic potential. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful heterocyclic motif for next-generation therapeutics.

Foundational Synthesis: The Hurd-Mori Reaction

The most prevalent and reliable method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori synthesis.[6][7][8] This reaction involves the cyclization of α-methylene ketone hydrazones (specifically N-acyl or N-tosylhydrazones) using thionyl chloride (SOCl₂).[1][6]

Mechanistic Insight

The Hurd-Mori reaction proceeds through a well-understood, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting potential side products. The choice of a hydrazone derivative, such as a semicarbazone or tosylhydrazone, is crucial as it provides the necessary N-N-C backbone for the heterocycle.[1][4]

  • Step 1: Formation of the Hydrazone. The synthesis begins with the condensation of a ketone containing an α-methylene group with a suitable hydrazine derivative (e.g., semicarbazide or tosylhydrazine) to form the corresponding hydrazone.[1][4] This initial step is a standard carbonyl chemistry reaction, typically carried out under mild acidic or basic conditions.

  • Step 2: Electrophilic Attack by Thionyl Chloride. Thionyl chloride acts as both a dehydrating agent and a sulfur source. It activates the hydrazone, facilitating an electrophilic attack that initiates the cyclization process.

  • Step 3: Cyclization and Aromatization. The intermediate undergoes intramolecular cyclization, driven by the formation of the stable aromatic thiadiazole ring. This is followed by the elimination of water and other byproducts to yield the final 1,2,3-thiadiazole derivative.[7]

Caption: Generalized workflow of the Hurd-Mori synthesis.

Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole

This protocol provides a representative example of the Hurd-Mori synthesis.

Materials:

  • Acetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

Procedure:

  • Semicarbazone Formation:

    • Dissolve acetophenone (1.0 eq) in ethanol.

    • Add a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water.

    • Reflux the mixture for 2-3 hours until precipitate forms.

    • Cool the mixture and filter the solid acetophenone semicarbazone. Wash with cold water and dry.

  • Cyclization (Hurd-Mori Reaction):

    • Suspend the dried acetophenone semicarbazone (1.0 eq) in dichloromethane (DCM).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the temperature below 5°C. (Caution: SOCl₂ is corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE).

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Carefully quench the reaction by pouring it over crushed ice.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 4-phenyl-1,2,3-thiadiazole.

Advanced Synthetic Strategies

While the Hurd-Mori reaction is a workhorse, modern organic synthesis has introduced variations and alternative routes to access diverse 1,2,3-thiadiazole derivatives, including metal-free and catalytic methods.[4]

  • Tosylhydrazone and Elemental Sulfur: A notable advancement involves the reaction of N-tosylhydrazones with elemental sulfur.[4][5] This approach can be catalyzed by tetrabutylammonium iodide (TBAI), offering a metal-free and efficient alternative under mild conditions.[4]

  • Ionic Liquid-Supported Synthesis: The use of ionic liquids as reaction media can facilitate the synthesis by providing a green and recyclable solvent system, often leading to excellent yields.[1]

  • Wolff Synthesis: This method involves the cyclization of α-diazo thiocarbonyl compounds.[7][8] It offers a different pathway to the thiadiazole ring, useful for substrates that may be incompatible with the Hurd-Mori conditions.

Caption: A typical experimental workflow for synthesis and purification.

Biological Activities and Structure-Activity Relationships (SAR)

The therapeutic versatility of 1,2,3-thiadiazoles is vast.[1][2][9][10] The specific biological activity is highly dependent on the nature and position of substituents on the thiadiazole ring.

Anticancer and Antitumor Activity

Numerous 1,2,3-thiadiazole derivatives have demonstrated significant potential as anticancer agents.[4][10] For instance, certain 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazole derivatives have been identified as microtubule-destabilizing agents, a mechanism crucial for inhibiting cell division in cancer cells.[4]

A series of[1][4][11]thiadiazole benzylamides were identified as potent inhibitors of necroptosis, a form of programmed cell death.[11] SAR studies on these compounds revealed that small, cyclic alkyl groups at the C4 position and di-halo-substituted benzylamides at the C5 position were optimal for activity.[11]

Compound ClassTarget/MechanismRepresentative ActivityReference
1,2,3-Thiadiazole BenzylamidesNecroptosis InhibitionPotent inhibitors in Jurkat cells[11]
Pyrazolyl-1,2,3-thiadiazolesBroad SpectrumAnticancer, Antiviral, Antibacterial[4]
5-Aryl-4-(piperazine-carbonyl)Microtubule DestabilizationPotential anticancer agents[4]
Antiviral Activity

The antiviral properties of 1,2,3-thiadiazoles are particularly noteworthy, with compounds showing potent activity against viruses like HIV-1 and Tobacco Mosaic Virus (TMV).[1]

One study found a 5-(2,4-dibromophenyl)-1,2,3-thiadiazole derivative to be an exceptionally active anti-HIV-1 agent, with an EC₅₀ value of 0.0364 µM, significantly more potent than reference drugs like Nevirapine (NVP).[1][2] The SAR for this series indicated a clear trend where di-halogen substitution on the phenyl ring was critical, with the antiviral strength following the order: 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂.[1]

VirusCompound StructureActivity (EC₅₀)Selectivity Index (SI)Reference
HIV-15-(2,4-dibromophenyl)-1,2,3-thiadiazole0.0364 µM> 6460[1][2]
Hepatitis B Virus (HBV)Piperidine-based thiadiazoleIC₅₀ 3.59 µg/mL-[1]
Antimicrobial and Other Activities

The 1,2,3-thiadiazole scaffold is also a component of potent antifungal, insecticidal, and herbicidal agents.[1][4] For example, certain carboxamide derivatives have displayed broad-spectrum fungicidal activity against a range of plant-pathogenic fungi.[1] In agriculture, derivatives have been explored as nitrification inhibitors to improve the efficiency of nitrogen fertilizers.[12]

Caption: Structure-Activity Relationship (SAR) logic for 1,2,3-thiadiazoles.

Future Perspectives and Challenges

The field of 1,2,3-thiadiazole chemistry continues to evolve. Future research will likely focus on developing more sustainable and atom-economical synthetic routes, including biocatalytic and flow-chemistry approaches. The exploration of novel derivatives as fluorescent probes and materials for electronic applications is also a growing area of interest.[4][5] A key challenge remains the precise control of regioselectivity in substitution reactions, enabling the synthesis of specific isomers for targeted biological evaluation. As our understanding of complex biological pathways deepens, the rational design of 1,2,3-thiadiazole derivatives, guided by computational modeling and SAR studies, will be paramount in unlocking their full therapeutic potential.

References

  • Teng, X., Keys, H., Jeevanandam, A., Porco, J. A., Jr, Degterev, A., Yuan, J., & Cuny, G. D. (2007). Structure-activity relationship study of[1][4][11]thiadiazole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6836–6840. [Link]

  • Zahoor, A. F., Jabeen, N., Kanwah, H., Ullah, S., & Mojzych, M. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

  • Pérez-Vásquez, A., Párraga-Niño, J., & Rodríguez-Borges, J. E. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 29(12), 2841. [Link]

  • Pérez-Vásquez, A., Párraga-Niño, J., & Rodríguez-Borges, J. E. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]

  • Sidhu, P. K., Ming, Y., & Wille, U. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry. [Link]

  • Zahoor, A. F. (2021). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia.pub. [Link]

  • Oh, S. J., et al. (n.d.). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Institutes of Health. [Link]

  • Gora, C., & Głowacka, I. E. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]

  • Irfan, A., et al. (2019). Recent trends in the synthesis of 1,2,3-thiadiazoles. ResearchGate. [Link]

  • Kumar, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

  • (2024). An overview of biological activities of thiadiazole derivatives. ScienceDirect. [Link]

  • Pérez-Vásquez, A., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. [Link]

  • Zahoor, A. F., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. download. [Link]

  • Morzherin, Y. Y., et al. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. ResearchGate. [Link]

  • Patil, S. B., et al. (2022). A Review on Biological Activity of Thiadiazole Moiety and Its Derivatives. Jetir.Org. [Link]

  • El-Metwaly, A. M., et al. (2024). Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. Nature. [Link]

  • Yadav, D. K., et al. (2013). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. International Journal of Pharmaceutical Sciences and Research. [Link]

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An In-depth Technical Guide on the 4-Methyl-1,2,3-Thiadiazole Core: A Promising Scaffold in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigmatic Case of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine (CAS 1060817-72-2)

This guide addresses the chemical entity this compound, registered under CAS number 1060817-72-2. Despite its commercial availability, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant dearth of specific information regarding its synthesis, biological activity, and mechanism of action. This notable absence of dedicated research on this particular molecule necessitates a broader, yet highly relevant, analytical approach.

Therefore, this technical guide will focus on the core chemical scaffold from which this compound is derived: the 4-methyl-1,2,3-thiadiazole moiety . By examining the extensive research conducted on analogous structures, we can infer the potential properties, biological activities, and research avenues for the title compound. This document will serve as an in-depth resource for researchers and drug development professionals, providing a solid foundation for future investigations into this and related chemical structures.

The 1,2,3-Thiadiazole Scaffold: A Privileged Heterocycle

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] This structural motif is considered a "privileged" scaffold in medicinal and agricultural chemistry due to its versatile biological activities.[2] The presence of heteroatoms allows for a range of intermolecular interactions, making it an attractive core for the design of novel bioactive molecules.

Derivatives of 1,2,3-thiadiazole have demonstrated a wide spectrum of pharmacological and biological effects, including:

  • Antimicrobial and Antifungal Activity[2][3]

  • Antiviral Properties, particularly against plant pathogens like Tobacco Mosaic Virus (TMV)[4]

  • Anticancer and Antitumor Effects[2]

  • Insecticidal Activity[2]

  • Plant Activation and Systemic Acquired Resistance[2][5]

The 4-methyl substitution on the thiadiazole ring, as seen in the topic compound, is a common feature in many biologically active analogs, suggesting its importance in modulating the physicochemical and biological properties of these molecules.

Physicochemical Properties of this compound

While detailed experimental data for the title compound is scarce, we can summarize its basic molecular properties.

PropertyValue
CAS Number 1060817-72-2
Molecular Formula C₅H₉N₃S
Molecular Weight 143.21 g/mol
Synonyms N-methyl-1-(4-methylthiadiazol-5-yl)methanamine; METHYL-(4-METHYL-[2][6][7]THIADIAZOL-5-YLMETHYL)-AMINE

Synthesis of the 4-Methyl-1,2,3-Thiadiazole Core and its Derivatives

The synthesis of the 4-methyl-1,2,3-thiadiazole core typically involves the Hurd-Mori reaction, where an acyl hydrazone reacts with thionyl chloride.[1] A general synthetic pathway to access derivatives similar to the title compound often starts with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its corresponding aldehyde, which serve as key intermediates.

Illustrative Synthetic Protocol for 4-Methyl-1,2,3-Thiadiazole-5-Carboxaldehyde Benzoyl Hydrazone Derivatives

The following protocol, adapted from the literature, demonstrates a common synthetic route to elaborate the 4-methyl-1,2,3-thiadiazole core into more complex, biologically active molecules.[4]

Step 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxaldehyde

This key intermediate can be synthesized from dimethyl carbonate through a multi-step process involving hydrazidation, condensation, cyclization, reduction, and subsequent oxidation.[4]

Step 2: Condensation with Substituted Benzoyl Hydrazines

  • Dissolve 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired substituted benzoyl hydrazine (1 equivalent) to the solution.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The final product can be further purified by recrystallization.

This versatile condensation reaction allows for the generation of a diverse library of 4-methyl-1,2,3-thiadiazole derivatives for structure-activity relationship (SAR) studies.

Biological Activities and Mechanism of Action: Inferences from Analogs

As previously stated, no specific biological data for this compound has been published. However, the broader class of 4-methyl-1,2,3-thiadiazole derivatives has been extensively studied, revealing significant potential in various therapeutic and agricultural applications.

Fungicidal Activity

Numerous studies have highlighted the potent fungicidal properties of compounds containing the 4-methyl-1,2,3-thiadiazole scaffold.[5][6][8] These compounds have shown efficacy against a range of plant pathogenic fungi.

Structure-Activity Relationship (SAR) Insights:

  • The presence of a halogen atom (e.g., chlorine, fluorine) on a phenyl ring attached to the core structure often enhances fungicidal activity.[4]

  • The nature and position of substituents on appended aromatic rings can significantly modulate the spectrum and potency of antifungal effects.

Experimental Protocol: In Vitro Antifungal Assay

  • Prepare potato dextrose agar (PDA) medium and sterilize.

  • Incorporate the test compound at various concentrations into the molten PDA.

  • Pour the amended PDA into Petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug of the target fungus.

  • Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches the edge.

  • Measure the diameter of the fungal colony on both control and treated plates.

  • Calculate the percentage of growth inhibition and determine the EC₅₀ value (the concentration that inhibits 50% of fungal growth).

Antiviral Activity

Derivatives of 4-methyl-1,2,3-thiadiazole have demonstrated notable curative and protective activity against Tobacco Mosaic Virus (TMV).[4]

Experimental Protocol: Anti-TMV Curative Activity Assay (in vivo)

  • Mechanically inoculate the leaves of a susceptible host plant (e.g., Nicotiana tabacum) with a suspension of TMV.

  • After a set period (e.g., 24 hours), apply a solution of the test compound to the inoculated leaves.

  • Maintain the plants in a controlled environment (greenhouse) for a specified duration.

  • Count the number of local lesions that develop on the leaves.

  • Calculate the percentage of inhibition compared to a control group treated with a solvent blank.

Antimicrobial Activity

Novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have shown promising in vitro activity against Gram-positive bacteria.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a serial dilution of the test compound in a suitable broth medium.

  • Inoculate each dilution with a standardized suspension of the target bacterial strain.

  • Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Applications and Future Directions

The 4-methyl-1,2,3-thiadiazole scaffold represents a fertile ground for the discovery of new bioactive molecules. Based on the activities of its analogs, this compound could be a valuable candidate for screening in the following areas:

  • Agrochemicals: As a potential fungicide or antiviral agent for crop protection.

  • Human Health: As a lead compound for the development of novel antimicrobial or anticancer drugs.

Future research on this compound should prioritize:

  • Development and optimization of a robust synthetic route.

  • Comprehensive screening for biological activities , including antifungal, antibacterial, antiviral, and cytotoxic effects.

  • Elucidation of its mechanism of action in any identified biological activity.

  • Structure-activity relationship studies to identify more potent and selective analogs.

Visualizations

General Structure of 4-Methyl-1,2,3-Thiadiazole Derivatives

Caption: General chemical structure of the 4-methyl-1,2,3-thiadiazole scaffold with a variable substituent (R).

Workflow for Biological Activity Screening

Biological_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Antifungal Antifungal Assays Purification->Antifungal Test Compound Antibacterial Antibacterial Assays Purification->Antibacterial Antiviral Antiviral Assays Purification->Antiviral Cytotoxicity Cytotoxicity Assays Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Antifungal->SAR Antibacterial->SAR Antiviral->SAR Cytotoxicity->SAR MOA Mechanism of Action Studies SAR->MOA

Caption: A proposed workflow for the synthesis and biological evaluation of this compound.

Conclusion

While this compound remains an understudied molecule, the extensive body of research on the 4-methyl-1,2,3-thiadiazole core provides a strong rationale for its investigation. The fungicidal, antiviral, and antimicrobial properties frequently associated with this scaffold suggest that the title compound could possess significant biological activity. This technical guide provides a comprehensive overview of the current knowledge on related compounds, offering valuable insights and methodologies for researchers poised to explore the potential of this enigmatic molecule. The path forward requires a systematic approach, beginning with robust synthesis and proceeding through comprehensive biological screening and mechanistic studies, to unlock the full potential of this promising chemical entity.

References

  • Fan, Z., et al. (2010). Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][4][6][7]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(5), 2630–2636.

  • Encyclopedia.pub. (n.d.). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives.

  • Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. (2020). Parasitology Research.

  • Yang, X., et al. (2017). Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives. Chinese Chemical Letters, 28(2), 324-328.

  • Yin, G., et al. (2009). Synthesis and Biological Activity of Organotin 4-Methyl-1,2,3-thiadiazole-5-carboxylates and Benzo[2][6][7]thiadiazole-7-carboxylates. Journal of Agricultural and Food Chemistry, 57(2), 625–630.

  • Fan, Z., et al. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][4][6][7]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(5), 2630-2636.

  • Szafraniec-Szczęsny, J., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(21), 5026.

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2023). Molecules.

  • Wikipedia. (n.d.). Thiadiazole.

Sources

An In-depth Technical Guide to the Structure Elucidation of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development, ensuring reproducibility, enabling the interpretation of biological activity, and securing intellectual property. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the unambiguous structure elucidation of the novel heterocyclic compound, N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. The 1,2,3-thiadiazole moiety is a crucial scaffold in medicinal chemistry, and precise characterization of its derivatives is paramount.[1] This document moves beyond a simple listing of techniques, offering a narrative grounded in the principles of causality and self-validation. We will detail a multi-technique approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and culminating in single-crystal X-ray Diffraction. Each section explains the "why" behind experimental choices, providing field-proven insights and detailed, actionable protocols for researchers.

Introduction: The Rationale for a Multi-Faceted Approach

The structure of this compound (Molecular Formula: C₅H₉N₃S, Molecular Weight: 143.21 g/mol ) presents a distinct analytical challenge.[] It combines a heterocyclic aromatic ring (4-methyl-1,2,3-thiadiazole) with a flexible aliphatic sidechain containing a secondary amine. While each component is simple, their combination requires a synergistic application of multiple analytical techniques to prevent ambiguity. A low-resolution mass spectrum might confirm the molecular weight, but it cannot distinguish between isomers. Similarly, IR spectroscopy can confirm the presence of functional groups but provides no information on their connectivity. NMR spectroscopy is the most powerful tool for mapping the molecular skeleton, but definitive spatial arrangement and confirmation of absolute structure are best achieved through X-ray crystallography.

This guide, therefore, is structured to follow a logical and efficient workflow, where the results from each experiment build upon the last, creating a self-validating cascade of evidence that converges on a single, unambiguous structural assignment.

Proposed Synthetic Pathway: Reductive Amination

A logical and high-yielding synthetic route is essential for obtaining the pure material required for analysis. Based on established organic chemistry principles, a one-pot reductive amination is the most efficient method for synthesizing the target compound.[3][4] This approach involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the desired amine.[5]

Proposed Reaction Scheme: 4-methyl-1,2,3-thiadiazole-5-carbaldehyde + Methylamine → [Imine Intermediate] --(Reduction)--> this compound

The precursor, 4-methyl-1,2,3-thiadiazole-5-carbaldehyde, can be synthesized from the corresponding carboxylic acid or ester, which are known in the literature.[6][7][8] The choice of reducing agent is critical; a mild reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is preferred because it selectively reduces the imine intermediate without affecting the aldehyde starting material.[5]

Experimental Protocol: Synthesis via Reductive Amination
  • To a stirred solution of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add methylamine (2.0 M solution in THF, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the pure this compound.

Mass Spectrometry: Confirming Molecular Identity

The first step in analyzing the purified product is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.

Causality: ESI is chosen to minimize fragmentation and maximize the abundance of the protonated molecular ion [M+H]⁺. This provides a clear and accurate measurement of the molecular mass.[9] An Orbitrap or Time-of-Flight (TOF) analyzer is used to achieve the high resolution necessary to confirm the elemental formula.

Data Presentation: Expected HRMS Data
ParameterExpected Value
Ionization Mode ESI Positive
Observed Ion [M+H]⁺
Elemental Formula C₅H₁₀N₃S⁺
Calculated m/z 144.0590
Measured m/z 144.0590 ± 5 ppm
Experimental Protocol: LC-HRMS Analysis
  • Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Inject the sample onto a C18 UPLC column coupled to a Q-Exactive Orbitrap mass spectrometer.

  • LC Method: Use a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes.

  • MS Method: Acquire data in positive ion mode over a scan range of m/z 100-500. Set resolution to 70,000.

  • Process the data to extract the accurate mass of the main analyte peak and use software to predict the elemental composition based on the exact mass and isotopic pattern.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For our target molecule, we expect to see characteristic vibrations for the N-H bond, C-H bonds, and vibrations associated with the thiadiazole ring.

Causality: The N-H stretch of a secondary amine is typically a single, medium-intensity band, which distinguishes it from the two-band stretch of a primary amine. The C=N and N=N stretching vibrations within the thiadiazole ring are expected in the fingerprint region.[10][11]

Data Presentation: Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, sharpN-H stretch (secondary amine)
2950-2800Mediumsp³ C-H stretch (methyl, methylene)
~1620Medium-WeakC=N stretch (thiadiazole ring)
~1450MediumC-H bend (methyl, methylene)
~1380Medium-WeakN=N stretch (thiadiazole ring)
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the purified solid or liquid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The resulting spectrum is automatically background-subtracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Skeleton Map

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[1][12]

Causality: Each unique proton and carbon atom in the molecule will produce a distinct signal in the NMR spectrum. The chemical shift (δ) provides information about the electronic environment of the nucleus, the integration (for ¹H) reveals the number of protons, and the coupling constant (J) describes the connectivity to neighboring nuclei. 2D experiments correlate signals to reveal direct (HSQC) and long-range (HMBC) C-H connections, allowing for the assembly of the molecular fragments.[13]

¹H NMR Spectroscopy

Expected Signals:

  • A singlet for the thiadiazole-methyl protons.

  • A singlet for the methylene protons (CH₂).

  • A singlet for the N-methyl protons.

  • A broad singlet for the N-H proton, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

Expected Signals:

  • Two quaternary carbons for the thiadiazole ring.

  • One methylene carbon.

  • Two distinct methyl carbons.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
Atom Label¹H Chemical Shift (δ, ppm)¹H Multiplicity, J (Hz)¹³C Chemical Shift (δ, ppm)
1 (Thiadiazole-CH₃)~2.7s~12.0
2 (CH₂)~4.2s~45.0
3 (N-H)~1.8br s-
4 (N-CH₃)~2.5s~35.0
5 (Thiadiazole-C-CH₃)--~150.0
6 (Thiadiazole-C-CH₂)--~165.0

Note: Chemical shifts are predictive and based on analogous structures. Actual values may vary.[1][6]

2D NMR for Connectivity Confirmation
  • COSY (Correlation Spectroscopy): This experiment would show no correlations, as none of the proton environments are coupled to each other, confirming the singlet nature of all signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton signal to the carbon it is attached to.

    • The proton signal at ~2.7 ppm will correlate with the carbon at ~12.0 ppm (Thiadiazole-CH₃).

    • The proton signal at ~4.2 ppm will correlate with the carbon at ~45.0 ppm (CH₂).

    • The proton signal at ~2.5 ppm will correlate with the carbon at ~35.0 ppm (N-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • Key Correlation 1: The methylene protons (H-2, ~4.2 ppm) should show a correlation to the quaternary thiadiazole carbon (C-6, ~165.0 ppm), definitively linking the side chain to the ring.

    • Key Correlation 2: The methylene protons (H-2, ~4.2 ppm) should also show a correlation to the N-methyl carbon (C-4, ~35.0 ppm), confirming the N-methylmethanamine structure.

    • Key Correlation 3: The thiadiazole-methyl protons (H-1, ~2.7 ppm) should correlate to both quaternary thiadiazole carbons (C-5 and C-6), confirming its position on the ring.

Visualization: NMR Connectivity Workflow

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Fragments H1 ¹H NMR (Shifts, Integrals) Frag1 Thiadiazole-CH₃ H1->Frag1 Frag2 CH₂-NH-CH₃ H1->Frag2 C13 ¹³C NMR (Shifts) C13->Frag1 C13->Frag2 Frag3 Quaternary Ring Carbons C13->Frag3 HSQC HSQC (Direct C-H Bonds) HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Assigns direct pairs Final Final Structure HMBC->Final Connects fragments Frag1->HSQC Frag1->HMBC Frag2->HSQC Frag2->HMBC Frag3->HMBC

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a standard ¹H spectrum.

  • Acquire a proton-decoupled ¹³C spectrum.

  • Acquire standard gradient-selected 2D COSY, HSQC, and HMBC spectra. Ensure the HMBC experiment is optimized to detect long-range couplings of ~8 Hz.

  • For confirmation of the N-H proton, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H signal should disappear.

X-ray Crystallography: The Ultimate Confirmation

While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure of the molecule in the solid state.[14][15] This technique is the gold standard for structural proof.

Causality: By diffracting X-rays off a well-ordered crystal lattice, one can calculate the electron density map of the molecule, revealing the precise spatial coordinates of each atom. This confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the crystal packing.[16][17]

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth: Dissolve a highly pure sample of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like DCM/hexane). Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. The goal is to obtain single, well-formed crystals of sufficient size (>0.1 mm).

  • Mounting: Select a suitable crystal under a microscope and mount it on a cryo-loop.

  • Data Collection: Place the mounted crystal on a diffractometer equipped with a cooled nitrogen stream (typically 100 K) to minimize thermal motion. A modern diffractometer with a CCD or CMOS detector is used to collect a full sphere of diffraction data.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction patterns. The final output provides a detailed crystallographic information file (CIF) containing all atomic coordinates and geometric parameters.

Visualization: Structure Elucidation Funnel

G MS Mass Spectrometry (Molecular Formula: C₅H₉N₃S) NMR 1D & 2D NMR (Connectivity Map) MS->NMR IR IR Spectroscopy (Functional Groups: N-H, C-H) IR->NMR XRAY X-ray Crystallography (3D Structure & Absolute Proof) NMR->XRAY Proposed Structure Conclusion Unambiguous Structure Elucidation XRAY->Conclusion Confirmed Structure

Caption: The convergence of analytical techniques for structure proof.

Conclusion

The structure elucidation of this compound is a clear demonstration of the necessity of a modern, multi-technique analytical workflow. By systematically applying mass spectrometry to determine the molecular formula, infrared spectroscopy to identify functional groups, and a suite of 1D and 2D NMR experiments to map the atomic connectivity, a confident structural hypothesis can be formed. This hypothesis is then unequivocally confirmed by single-crystal X-ray diffraction, which provides the ultimate proof of structure. This guide has detailed not only the requisite protocols but also the scientific rationale underpinning each step, providing a robust framework for researchers engaged in the characterization of novel chemical entities.

References

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  • ResearchGate. (n.d.). Synthesis and X-ray diffraction data of (4 R )-methyl-3-(1-(4-chlorophenyl)-1 H -1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, C 14 H 13 ClN 4 O 3 S.
  • MDPI. (n.d.). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][6][10]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Retrieved from

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Preliminary Biological Screening of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary biological evaluation of the novel compound, N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] This document outlines a logical, tiered screening cascade designed for researchers, scientists, and drug development professionals. The protocol begins with an essential in vitro cytotoxicity assessment to establish a therapeutic window, followed by primary antimicrobial and antifungal screens. Each experimental protocol is detailed with step-by-step methodologies, the scientific rationale behind key decisions, and guidelines for data interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Screening

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[2] This scaffold is of significant interest in pharmaceutical research due to its diverse and potent biological activities.[1][2] Derivatives of 1,2,3-thiadiazole have been reported to possess antibacterial, antifungal, antiviral, antitumor, and even insecticidal properties.[1][2] The inherent bioactivity of this chemical class provides a strong impetus for the biological evaluation of novel analogues such as this compound (Figure 1).

Figure 1: Chemical Structure of the Target Compound

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₉N₃S[]

  • Molecular Weight: 143.21 g/mol []

  • CAS Number: 1060817-72-2[]

A preliminary biological screen is a critical first step in the drug discovery process.[4] It aims to efficiently identify and prioritize compounds with potential therapeutic value. This guide proposes a screening cascade that begins with cytotoxicity testing, a foundational step to assess the compound's effect on cell viability and to determine appropriate, non-toxic concentrations for subsequent, more specific biological assays.[5][6]

The Screening Cascade: A Tiered Approach

A logical and resource-efficient approach to preliminary screening involves a multi-tiered strategy. This allows for early " go/no-go " decisions and ensures that more complex and resource-intensive assays are reserved for compounds that demonstrate initial promise.

Screening_Cascade cluster_0 Tier 1: Foundational Safety cluster_1 Tier 2: Primary Biological Activity cluster_2 Tier 3: Advanced Characterization (Future Work) Cytotoxicity Cytotoxicity Assessment (MTT Assay) Determine IC50 & Safe Concentration Range Antimicrobial Antimicrobial Screening (Broth Microdilution for MIC) Cytotoxicity->Antimicrobial Proceed if IC50 > desired therapeutic concentration Antifungal Antifungal Screening (Broth Microdilution for MIC) Cytotoxicity->Antifungal Proceed if IC50 > desired therapeutic concentration Enzyme Enzyme Inhibition Assays Antimicrobial->Enzyme Proceed if significant activity (low MIC) is observed Receptor Receptor Binding Assays Antimicrobial->Receptor Proceed if significant activity (low MIC) is observed MoA Mechanism of Action Studies Antimicrobial->MoA Proceed if significant activity (low MIC) is observed Antifungal->Enzyme Proceed if significant activity (low MIC) is observed Antifungal->Receptor Proceed if significant activity (low MIC) is observed Antifungal->MoA Proceed if significant activity (low MIC) is observed

Caption: A tiered workflow for the preliminary biological screening of the target compound.

Tier 1: In Vitro Cytotoxicity Assessment

Expertise & Experience: Before evaluating a compound for a specific therapeutic activity (e.g., antibacterial), it is imperative to understand its general toxicity to mammalian cells. An agent that kills bacteria but is equally or more toxic to human cells has a low therapeutic index and is unlikely to be a viable drug candidate. The MTT assay is a widely accepted, cost-effective, and reliable colorimetric method for this purpose.[5][6][7] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[5]

Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous human cell line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[5][6] The inclusion of a non-cancerous line is crucial for assessing selectivity.[6]

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

    • Incubate for 24 or 48 hours.[5][6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media.

    • Add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. A dose-response curve is then plotted to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Example Cytotoxicity Data

Concentration (µM)% Viability (MCF-7)% Viability (HEK293)
0.198.5 ± 2.199.1 ± 1.8
195.2 ± 3.597.6 ± 2.5
1078.4 ± 4.290.3 ± 3.1
2552.1 ± 5.075.8 ± 4.5
5025.6 ± 3.855.2 ± 3.9
1005.3 ± 1.930.7 ± 2.8
IC₅₀ (µM) ~26 ~60

A higher IC₅₀ value against the non-cancerous cell line (HEK293) compared to the cancer cell line (MCF-7) would suggest some level of selectivity, which is a desirable characteristic. For subsequent antimicrobial and antifungal assays, concentrations well below the IC₅₀ for the non-cancerous cell line should be used (e.g., ≤10 µM).

Tier 2: Antimicrobial & Antifungal Screening

Trustworthiness: The broth microdilution method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] It is a quantitative method that provides a precise measure of the compound's potency. Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) ensure reproducibility and comparability of results across different laboratories.[9]

Protocol: Broth Microdilution for MIC Determination
  • Microorganism Preparation:

    • Bacteria: Select representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Culture them in Mueller-Hinton Broth (MHB).

    • Fungi: Select a representative yeast (e.g., Candida albicans) and a mold (e.g., Aspergillus fumigatus). Culture them in RPMI 1640 medium.[10][11]

    • Adjust the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the test wells.[9]

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth (MHB or RPMI). The concentration range should be selected based on the cytotoxicity data (e.g., 64 µg/mL down to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates. Typical conditions are 35°C for 18-24 hours for bacteria, 24-48 hours for Candida, and 48-72 hours for Aspergillus.[9]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9] For azoles and echinocandins against yeasts, the endpoint is often a 50% reduction in growth compared to the control.[9]

Data Presentation and Interpretation

The results are summarized in a table format, allowing for easy comparison of the compound's activity against different microbial species.

Table 2: Example Antimicrobial and Antifungal Activity (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Yeast)A. fumigatus (Mold)
Test Compound 8>641632
Ciprofloxacin 0.50.015N/AN/A
Fluconazole N/AN/A164

In this example, the compound shows moderate activity against the Gram-positive bacterium S. aureus and some activity against the yeast C. albicans. It has limited activity against the Gram-negative bacterium and the mold at the concentrations tested. These results would justify further investigation into its antibacterial properties, particularly against other Gram-positive species.

Future Directions: Tier 3 and Beyond

Should the preliminary screen yield promising results (i.e., low MIC values and a favorable therapeutic index), the following advanced characterization studies would be logical next steps:

  • Enzyme Inhibition Assays: If a specific molecular target is hypothesized (e.g., an enzyme essential for bacterial cell wall synthesis), in vitro enzyme inhibition assays can confirm this mechanism.[12][13][14]

  • Receptor Binding Assays: For compounds suspected of interacting with host or microbial receptors, radioligand or fluorescence-based binding assays can quantify the binding affinity (Kᵢ or Kₐ).[15][16][17]

  • Mechanism of Action Studies: More in-depth cellular and molecular assays can be employed to elucidate how the compound exerts its biological effect, for example, by assessing cell membrane integrity, DNA synthesis, or protein synthesis.[18]

Future_Directions cluster_0 Decision Point cluster_1 Elucidation of Mechanism Promising_Hit Promising Hit (Low MIC, High IC50) Target_ID Target_ID Promising_Hit->Target_ID Binding_Assay Binding_Assay Target_ID->Binding_Assay Cellular_MoA Cellular_MoA Binding_Assay->Cellular_MoA

Caption: Logical workflow for advanced characterization of a promising hit compound.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial biological assessment of this compound. By following a tiered approach that prioritizes safety and efficacy, researchers can efficiently evaluate the therapeutic potential of this novel compound. The methodologies described herein are standard in the field of drug discovery and are designed to produce reliable and interpretable data. Positive results from this preliminary screen would provide a strong foundation for more extensive preclinical development.

References

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An In-Depth Technical Guide to the In Silico Modeling of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the convergence of computational chemistry and molecular biology provides an unprecedented opportunity to investigate and predict molecular interactions with remarkable precision. This guide focuses on N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, a small molecule featuring the 1,2,3-thiadiazole scaffold. This heterocyclic moiety is of significant interest due to the diverse biological activities exhibited by its derivatives, including potential applications in oncology, neurology, and infectious diseases.[1][2] The in silico approach detailed herein allows for a cost-effective and rapid evaluation of its therapeutic potential, guiding further experimental validation.

This document is structured to provide a comprehensive, step-by-step workflow for the computational modeling of this compound. We will delve into the causality behind methodological choices, ensuring a robust and self-validating protocol. Our exploration will be grounded in established principles of computational drug design, supported by authoritative references.

Foundational Understanding: The Subject Molecule

This compound is a small molecule with the following chemical properties:

  • Molecular Formula: C₅H₉N₃S[]

  • Molecular Weight: 143.21 g/mol []

  • SMILES: CC1=C(SN=N1)CNC[]

  • InChI Key: QNLGXALTUJAMMA-UHFFFAOYSA-N[]

The 1,2,3-thiadiazole ring is a key feature, known to engage in various non-covalent interactions with biological macromolecules. The N-methylmethanamine substituent provides a potential hydrogen bond donor and acceptor, crucial for specific molecular recognition.

Strategic Target Selection: A Hypothesis-Driven Approach

The broad bioactivity of thiadiazole derivatives necessitates a focused approach to target selection.[1][4] For the purpose of this guide, we will hypothesize a potential anticancer activity and select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our primary target. The rationale is twofold: angiogenesis, driven by VEGFR-2, is a critical process in tumor growth and metastasis, and various heterocyclic compounds have been successfully designed to target its ATP-binding site.[4]

The Computational Workflow: A Step-by-Step Protocol

Our in silico investigation will follow a hierarchical and validated workflow, designed to progressively refine our understanding of the ligand-protein interactions.

G cluster_0 Preparation cluster_1 Initial Screening cluster_2 Refinement & Validation P1 Ligand Preparation S1 Molecular Docking P1->S1 P2 Protein Preparation P2->S1 V1 Molecular Dynamics Simulation S1->V1 V2 Binding Free Energy Calculation V1->V2

Figure 1: Overall in silico modeling workflow.
Ligand and Protein Preparation: Ensuring Data Integrity

The quality of the initial structures is paramount for the reliability of subsequent simulations.

Protocol 1: Ligand Preparation

  • 2D to 3D Conversion: The 2D structure of this compound will be sketched using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

  • Energy Minimization: The initial 3D structure will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial to remove any steric clashes or unfavorable geometries.

  • Charge Assignment: Appropriate partial charges will be assigned to each atom of the ligand. For this, a quantum mechanical method (e.g., using Gaussian with the 6-31G* basis set) is recommended for higher accuracy.

Protocol 2: Protein Preparation

  • PDB Structure Acquisition: The X-ray crystal structure of VEGFR-2 in complex with a known inhibitor will be downloaded from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4ASE, which has tivozanib bound.[4]

  • Structure Cleaning: The protein structure will be prepared by removing water molecules, co-factors, and any existing ligands.

  • Protonation and Optimization: Hydrogen atoms will be added to the protein, and the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) will be determined at a physiological pH of 7.4. The structure will then be subjected to a short, constrained energy minimization to relieve any steric clashes introduced during hydrogen addition.

Molecular Docking: Predicting Binding Poses

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

G D1 Define Binding Site D2 Generate Ligand Poses D1->D2 D3 Score & Rank Poses D2->D3 D4 Analyze Interactions D3->D4

Figure 2: Molecular docking workflow.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition: A grid box will be defined around the active site of VEGFR-2, encompassing the region where the co-crystallized ligand (tivozanib) was bound. This ensures that the docking search is focused on the relevant binding pocket.

  • Docking Execution: AutoDock Vina will be used to perform the docking calculations. The software will explore various conformations of our ligand within the defined grid box and score them based on a semi-empirical free energy force field.

  • Pose Analysis: The resulting docking poses will be analyzed. The pose with the best docking score (most negative value) will be considered the most likely binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts, will be visualized and analyzed.

Table 1: Hypothetical Docking Results

LigandDocking Score (kcal/mol)Key Interacting Residues (VEGFR-2)
This compound-7.8Cys919, Asp1046, Glu885
Tivozanib (Reference)-9.5Cys919, Asp1046, Glu885, Val848

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time.

Protocol 4: Molecular Dynamics Simulation with GROMACS

  • System Preparation: The best-ranked docked complex will be placed in a periodic box of water molecules, and ions will be added to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: The entire system will be energy minimized to remove any bad contacts between the protein, ligand, and solvent.

  • Equilibration: The system will be gradually heated to 300 K and then equilibrated under constant pressure and temperature (NPT ensemble) for a few nanoseconds. This allows the system to relax and reach a stable state.

  • Production Run: A production MD simulation will be run for an extended period (e.g., 100 ns). Trajectories of atomic coordinates will be saved at regular intervals.[4]

Post-MD Analysis: Unveiling Dynamic Interactions

Analysis of the MD trajectory provides a wealth of information about the stability and dynamics of the ligand-protein complex.

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand will be calculated to assess the overall stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues will be calculated to identify flexible regions of the protein.

  • Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose will be monitored throughout the simulation.

Table 2: Hypothetical Hydrogen Bond Occupancy

Hydrogen BondOccupancy (%)
Ligand (NH) --- Asp1046 (OD1)85.2
Ligand (N of thiadiazole) --- Cys919 (Backbone NH)65.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Advanced Modeling: Expanding the Horizon

Beyond the core workflow, several advanced techniques can provide deeper insights.

  • MM/PBSA and MM/GBSA: These methods can be used to calculate the binding free energy of the ligand-protein complex from the MD trajectory, providing a more accurate estimation of binding affinity than docking scores alone.[5]

  • Pharmacophore Modeling: Based on the identified key interactions, a 3D pharmacophore model can be generated. This model can then be used to screen large compound libraries for novel molecules with the potential to bind to the target.[4]

  • Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate description of the interactions within the active site, particularly if covalent bond formation or charge transfer is suspected, QM/MM calculations can be employed.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for investigating the interactions of this compound with a putative biological target, VEGFR-2. The described workflow, from initial docking to detailed MD simulations, provides a robust framework for generating testable hypotheses about the molecule's mechanism of action. The insights gained from these computational studies are invaluable for guiding the synthesis of more potent and selective analogs, ultimately accelerating the drug discovery process. Future work should focus on the experimental validation of these in silico predictions through biochemical and cellular assays.

References

  • In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024). PMC. [Link]

  • In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations. (2022). Structural Chemistry. [Link]

  • In-Silico Design of Thiadiazole Derivatives as Anticonvulsant Agents. (2024). Asian Journal of Pharmaceutical Research and Development. [Link]

  • in silico characterization and preliminary anticancer assessment of some 1,3,4-thiadiazoles. (n.d.). ResearchGate. [Link]

  • (PDF) In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations. (2022). ResearchGate. [Link]

  • Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. (2025). Scientific Reports. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). Molecules. [Link]

  • In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations. (2022). National Institutes of Health. [Link]

  • Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. (2025). Molecules. [Link]

  • (PDF) 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea. (2025). ResearchGate. [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.). Asian Journal of Chemistry. [Link]

  • 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. (2021). ACS Medicinal Chemistry Letters. [Link]

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Elucidating the Mechanism of Action of Novel Thiadiazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological activities.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1] This guide provides an in-depth exploration of the experimental strategies and methodologies required to elucidate the mechanism of action (MoA) of novel thiadiazole compounds, designed for researchers and drug development professionals. We will delve into the causality behind experimental choices, providing detailed protocols and data interpretation insights to ensure scientific integrity and reproducibility.

The Thiadiazole Scaffold: A Privileged Structure in Drug Discovery

The thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and a sulfur atom, is a bioisostere of pyrimidine and oxadiazole. This structural mimicry allows thiadiazole-containing compounds to interact with a wide array of biological targets.[3][4] The mesoionic character of the ring facilitates crossing cellular membranes, enhancing bioavailability and interaction with intracellular targets.[3][5] The diverse biological activities of 1,3,4-thiadiazole derivatives are attributed to the presence of the N-C-S moiety and the strong aromaticity of the ring, which imparts in vivo stability.[6]

Novel thiadiazole derivatives have been reported to exert their effects through various mechanisms, including:

  • Enzyme Inhibition: Targeting a range of enzymes such as glutaminase, histone deacetylases (HDACs), α-glucosidase, and various protein kinases.[4]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through intrinsic and extrinsic pathways.[7]

  • Cell Cycle Arrest: Halting the progression of the cell cycle at different phases, thereby inhibiting cell proliferation.[8]

  • Modulation of Signaling Pathways: Interfering with key cellular signaling cascades like the PI3K/Akt/mTOR pathway.[8][9]

The initial step in characterizing a novel thiadiazole compound is to assess its cytotoxic or antiproliferative activity against a panel of relevant cell lines. This provides a foundational understanding of its potency and selectivity.

Compound IDTarget Cell LineIC50 (µM)Reference
ST10 MCF-7 (Breast Cancer)49.6[7]
ST10 MDA-MB-231 (Breast Cancer)53.4[7]
Compound 22d MCF-7 (Breast Cancer)1.52[10]
Compound 8a A549 (Lung Cancer)1.62[10]
Compound 32a HePG-2 (Liver Cancer)3.31[10]
Compound 32d MCF-7 (Breast Cancer)9.31[10]

Table 1: Examples of Antiproliferative Activity of Novel Thiadiazole Derivatives.

A Stepwise Approach to Unraveling the Mechanism of Action

A systematic and logical workflow is crucial for efficiently elucidating the MoA of a novel thiadiazole compound. This process typically begins with broad phenotypic observations and progressively narrows down to specific molecular interactions.

MoA_Workflow A Initial Phenotypic Screening (e.g., Cytotoxicity, Antiproliferation) B Cellular Mechanism Elucidation (Apoptosis & Cell Cycle Analysis) A->B Active Compound C Target Identification & Validation B->C Confirmed Cellular Effect D Pathway Analysis & Downstream Effects C->D Validated Target E In Vivo Model Validation D->E Characterized Pathway

Figure 1: A logical workflow for MoA elucidation.

Once a compound demonstrates significant antiproliferative activity, the next logical step is to determine the underlying cellular mechanism. The two most common mechanisms for anticancer agents are the induction of apoptosis and cell cycle arrest.

Scientific Rationale: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11] Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry [11][12][13]

  • Cell Preparation:

    • Seed and treat cells with the thiadiazole compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.

    • Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.

    • Analyze the samples by flow cytometry as soon as possible.

    • Measure the fluorescence emission at approximately 530 nm (for FITC) and >575 nm (for PI).

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Scientific Rationale: Propidium iodide stoichiometrically binds to double-stranded DNA. Therefore, the cellular DNA content, which varies depending on the phase of the cell cycle (G1, S, G2/M), can be quantified by measuring the fluorescence intensity of PI-stained cells using flow cytometry. This allows for the determination of the percentage of cells in each phase of the cell cycle and can reveal if the compound induces arrest at a specific checkpoint.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [3][14]

  • Cell Preparation and Fixation:

    • Treat cells with the thiadiazole compound as described for the apoptosis assay.

    • Harvest the cells and wash them with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS to remove any residual ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Collect at least 20,000 events per sample.

Data Interpretation:

  • A histogram of DNA content will show distinct peaks corresponding to the G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

  • An accumulation of cells in a particular phase compared to the untreated control indicates cell cycle arrest at that checkpoint.

Target Identification and Validation: Pinpointing the Molecular Interaction

Identifying the direct molecular target(s) of a novel compound is a critical yet challenging step in MoA elucidation.[15] A combination of computational and experimental approaches is often employed.

Target_ID_Workflow cluster_computational In Silico Approaches cluster_experimental Experimental Validation A Reverse Docking (Target Prediction) E Enzymatic Assays (e.g., Kinase Inhibition) A->E B Pharmacophore Modeling B->E C Affinity Chromatography- Mass Spectrometry F Western Blotting (Target Engagement) C->F D Pull-Down Assays D->F

Figure 2: Workflow for target identification and validation.

Scientific Rationale: Affinity-based methods rely on the specific interaction between the small molecule and its protein target(s).[1][2] By immobilizing the thiadiazole compound (the "bait") on a solid support (e.g., agarose beads), it can be used to "pull down" its binding partners from a cell lysate.[1][16] The captured proteins (the "prey") can then be identified by mass spectrometry.[1][6]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry [1][2][6]

  • Probe Synthesis: Synthesize a derivative of the thiadiazole compound with a linker arm suitable for immobilization, ensuring that the modification does not abrogate its biological activity.

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated agarose beads.

  • Affinity Pull-Down:

    • Prepare a cell lysate from the target cells.

    • Incubate the lysate with the compound-immobilized beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Many thiadiazole derivatives have been identified as potent kinase inhibitors.[8][12][17] Once a putative kinase target is identified, its inhibition by the novel compound must be validated using a direct enzymatic assay.

Scientific Rationale: Kinase assays measure the activity of a kinase enzyme, which catalyzes the transfer of a phosphate group from ATP to a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[4][18] The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its inhibitory effect.[4]

Experimental Protocol: ADP-Glo™ Kinase Assay [4][9][10][19]

  • Kinase Reaction:

    • Set up the kinase reaction in a multi-well plate containing the kinase, its substrate, ATP, and varying concentrations of the thiadiazole inhibitor.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to convert the ADP produced to ATP and to introduce luciferase and luciferin.

    • Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Data Interpretation:

  • The luminescent signal is proportional to the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinase TargetThiadiazole CompoundIC50 (nM)Reference
EGFR Compound 29i29.30[10]
HER-2 Compound 29i55.69[10]
LSD1 Compound 22d46[10]
EGFR Compound 32a80[10]
EGFR Compound 32d300[10]

Table 2: Examples of Kinase Inhibitory Activity of Novel Thiadiazole Derivatives.

Pathway Analysis: Connecting the Target to the Cellular Phenotype

After identifying and validating a molecular target, the final step is to understand how the interaction of the thiadiazole compound with its target leads to the observed cellular effects (apoptosis or cell cycle arrest). This involves analyzing the downstream signaling pathways.

Scientific Rationale: Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins in a cell lysate.[5] By examining the expression and phosphorylation status of key proteins in a signaling pathway downstream of the identified target, one can confirm that the compound is modulating the pathway as expected.[20]

Experimental Protocol: Western Blotting [5][8][21]

  • Protein Extraction:

    • Treat cells with the thiadiazole compound.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein or a downstream signaling protein (including phospho-specific antibodies).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Interpretation:

  • Changes in the band intensity of the target protein or its phosphorylated form in treated cells compared to control cells indicate that the compound is modulating the signaling pathway.

  • For example, if the thiadiazole compound is an Akt inhibitor, a decrease in the phosphorylation of Akt and its downstream targets (e.g., mTOR, GSK3β) would be expected.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiadiazole Thiadiazole Compound Thiadiazole->Akt inhibits

Figure 3: A simplified representation of the PI3K/Akt signaling pathway, a common target for thiadiazole compounds.
Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the comprehensive elucidation of the mechanism of action of novel thiadiazole compounds. By systematically progressing from broad phenotypic observations to specific molecular interactions, researchers can build a compelling and scientifically sound narrative for their drug candidates. The integration of cellular assays, target identification techniques, and pathway analysis is essential for understanding the intricate ways in which these versatile compounds exert their therapeutic effects. Future investigations should focus on exploring the polypharmacology of thiadiazole derivatives, as they often interact with multiple targets, which may contribute to their efficacy and potential side effects. Furthermore, the validation of these mechanisms in relevant in vivo models is a critical step towards the clinical translation of these promising therapeutic agents.

References

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
  • New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. PMC - NIH.
  • Thiadiazole derivatives as anticancer agents. PMC - NIH.
  • Currently Available Strategies for Target Identification of Bioactive Natural Products. PMC.
  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Linköping University. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. Available at: [Link]

  • Thiazole Derivatives Inhibitors of Protein Kinases. ResearchGate. Available at: [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Available at: [Link]

  • Small molecule target identification using photo-affinity chromatography. PMC - NIH. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Available at: [Link]

  • Small Molecule Target Identification Using Photo-Affinity Chromatography. PubMed. Available at: [Link]

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  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Unknown Source.
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Methodological & Application

Application Notes and Protocols for N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine: A Novel Antifungal Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents and the Promise of Thiadiazoles

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of new antifungal compounds with novel mechanisms of action.

Thiadiazoles, a class of five-membered heterocyclic compounds containing nitrogen and sulfur, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1] N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a novel derivative of this class, hypothesized to exert potent antifungal effects. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential of this compound as a next-generation antifungal agent. We will delve into its synthesis, in vitro and in vivo evaluation, and elucidation of its mechanism of action, grounding our protocols in established scientific principles and methodologies.

Part 1: Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted 1,2,3-thiadiazoles.[2][3][4] The Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride, is a cornerstone of 1,2,3-thiadiazole synthesis.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Reduction to Alcohol cluster_3 Step 4: Conversion to Aldehyde cluster_4 Step 5: Reductive Amination A Ethyl acetoacetate C Ethyl 2-(1-hydrazonoethyl)acetate A->C Ethanol, reflux B Hydrazine hydrate B->C D Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate C->D Thionyl chloride (SOCl2) E (4-methyl-1,2,3-thiadiazol-5-yl)methanol D->E LiAlH4, THF F 4-methyl-1,2,3-thiadiazole-5-carbaldehyde E->F PCC, CH2Cl2 H This compound F->H NaBH3CN, Methanol G Methylamine G->H

Detailed Protocol:
  • Step 1: Synthesis of Ethyl 2-(1-hydrazonoethyl)acetate.

    • To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

  • Step 2: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

    • Dissolve the crude hydrazone from Step 1 in a suitable solvent such as dichloromethane or chloroform.

    • Cool the solution to 0°C and add thionyl chloride (2-3 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

  • Step 3: Reduction to (4-methyl-1,2,3-thiadiazol-5-yl)methanol.

    • To a suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of the ester from Step 2 in THF dropwise.

    • Stir the mixture at room temperature for 2-4 hours.

    • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and concentrate the filtrate to yield the alcohol.

  • Step 4: Oxidation to 4-methyl-1,2,3-thiadiazole-5-carbaldehyde.

    • To a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane, add a solution of the alcohol from Step 3 in dichloromethane.

    • Stir the reaction at room temperature for 2-3 hours.

    • Filter the reaction mixture through a pad of silica gel and wash with dichloromethane.

    • Concentrate the filtrate to obtain the aldehyde.

  • Step 5: Reductive Amination to this compound.

    • Dissolve the aldehyde from Step 4 in methanol and add methylamine (2 equivalents, as a solution in methanol or THF).

    • Stir the mixture for 1 hour, then add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) in portions.

    • Stir at room temperature for 12-18 hours.

    • Quench the reaction with water and extract with an organic solvent.

    • Purify the final product by column chromatography.

Part 2: In Vitro Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are crucial for reproducible in vitro antifungal susceptibility testing.[5][6][7][8]

Fungal Strains

A panel of clinically relevant fungal pathogens should be used, including:

  • Yeasts: Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030), Candida parapsilosis (ATCC 22019), Cryptococcus neoformans (ATCC 208821).

  • Molds: Aspergillus fumigatus (ATCC 204305), and clinical isolates of azole-resistant strains.

Protocol 1: Broth Microdilution for Yeasts (CLSI M27/M60)[5][7]
  • Inoculum Preparation:

    • Culture yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.03-16 µg/mL).

    • Include a positive control (no drug) and a negative control (no inoculum). Fluconazole should be used as a standard control antifungal.

  • Incubation and Reading:

    • Add the prepared inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant (e.g., ≥50% for azoles) inhibition of growth compared to the positive control.

Protocol 2: Broth Microdilution for Molds (CLSI M38)
  • Inoculum Preparation:

    • Grow molds on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.

  • Drug Dilution and Incubation:

    • Follow the same drug dilution procedure as for yeasts. Voriconazole should be used as a standard control.

    • Incubate the plates at 35°C for 48-72 hours.

    • The MIC is the lowest concentration that shows complete inhibition of growth.

Data Presentation
Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)
C. albicans ATCC 90028
C. glabrata ATCC 90030
C. neoformans ATCC 208821
A. fumigatus ATCC 204305
Azole-Resistant A. fumigatus

Part 3: Mechanism of Action Studies

Thiadiazole derivatives have been reported to exert their antifungal effects through various mechanisms, including the inhibition of ergosterol biosynthesis and disruption of cell wall integrity.[5][9][10]

MoA_Workflow cluster_1 Ergosterol Pathway Investigation cluster_2 Cell Wall Integrity Investigation Start This compound Hypothesis1 Hypothesis 1: Inhibition of Ergosterol Biosynthesis Start->Hypothesis1 Hypothesis2 Hypothesis 2: Disruption of Cell Wall Integrity Start->Hypothesis2 Ergosterol_Quant Ergosterol Quantification Assay Hypothesis1->Ergosterol_Quant Enzyme_Assay 14-α-demethylase Activity Assay Hypothesis1->Enzyme_Assay Sorbitol_Assay Sorbitol Protection Assay Hypothesis2->Sorbitol_Assay Chitin_Staining Calcofluor White Staining Hypothesis2->Chitin_Staining

Protocol 3: Ergosterol Quantification[9][11]
  • Fungal Culture and Treatment:

    • Grow C. albicans in a suitable broth medium to mid-log phase.

    • Expose the cells to the test compound at sub-MIC concentrations (e.g., 1/2 and 1/4 MIC) for a defined period (e.g., 16 hours). Include a no-drug control and a positive control (e.g., fluconazole).

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Saponify the cell pellet with alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (sterols) with n-heptane.

  • Quantification:

    • Analyze the extracted sterols by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • A significant reduction in the characteristic ergosterol absorbance peaks in the treated samples compared to the control indicates inhibition of the ergosterol biosynthesis pathway.

Protocol 4: Sorbitol Protection Assay[10]
  • Assay Principle: This assay determines if the compound targets the fungal cell wall. Sorbitol, an osmotic protectant, can rescue fungal cells from lysis if the cell wall is compromised.

  • Procedure:

    • Perform the broth microdilution assay as described in Protocol 1, but with two sets of microtiter plates.

    • One set of plates will contain standard RPMI-1640 medium, while the second set will have RPMI-1640 supplemented with 0.8 M sorbitol.

    • A significant increase in the MIC value in the presence of sorbitol suggests that the compound targets the fungal cell wall.

Protocol 5: Calcofluor White Staining for Chitin[5]
  • Cell Treatment and Staining:

    • Treat fungal cells with the test compound at sub-MIC concentrations.

    • Stain the cells with Calcofluor White, a fluorescent dye that binds to chitin in the fungal cell wall.

  • Microscopy:

    • Observe the stained cells under a fluorescence microscope.

    • Aberrant chitin deposition, such as clumping or delocalization, in treated cells compared to untreated controls, indicates interference with cell wall synthesis.

Part 4: In Vivo Efficacy and Toxicity Assessment

Preclinical in vivo studies are essential to evaluate the efficacy and safety of a potential antifungal agent.[11]

Protocol 6: Murine Model of Systemic Candidiasis
  • Animal Model:

    • Use immunocompromised mice (e.g., neutropenic mice induced by cyclophosphamide).

  • Infection:

    • Infect the mice intravenously with a lethal dose of C. albicans.

  • Treatment:

    • Administer this compound at various doses via a suitable route (e.g., oral or intraperitoneal) starting at a defined time post-infection.

    • Include a vehicle control group and a positive control group (e.g., treated with fluconazole).

  • Endpoints:

    • Monitor survival over a period of 21-30 days.

    • At the end of the study, or for interim analysis, determine the fungal burden in target organs (e.g., kidneys, brain) by plating organ homogenates on SDA.

Protocol 7: In Vitro Cytotoxicity Assay
  • Cell Lines:

    • Use a panel of human cell lines, such as HeLa (cervical cancer), HepG2 (liver cancer), and a non-cancerous cell line like HEK293 (human embryonic kidney cells).

  • Assay:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Expose the cells to a range of concentrations of the test compound for 24-48 hours.

    • Assess cell viability using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis:

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

    • A high IC50 value indicates low cytotoxicity. The selectivity index (SI = IC50 for mammalian cells / MIC for fungal cells) is a crucial parameter for evaluating the therapeutic potential.

Conclusion and Future Directions

These application notes provide a robust framework for the initial evaluation of this compound as a potential antifungal agent. The protocols outlined herein, from synthesis to in vivo testing, are designed to generate the critical data needed to advance this compound through the drug discovery pipeline. Positive outcomes from these studies would warrant further investigation, including pharmacokinetic and pharmacodynamic (PK/PD) studies, formulation development, and evaluation against a broader panel of fungal pathogens. The exploration of novel chemical scaffolds like the thiadiazoles is a vital endeavor in our ongoing battle against life-threatening fungal infections.

References

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Application Notes and Protocols: Evaluating the Antiviral Activity of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scientific Context

The 1,2,3-thiadiazole heterocyclic scaffold is a recurring motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] This structural class has garnered significant interest for its potential to yield novel therapeutic agents.[1][2] While extensive research exists for the broader thiadiazole family, the specific compound N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine (TM-Amine) is not widely documented in peer-reviewed literature as an antiviral agent.

These application notes provide a comprehensive, scientifically-grounded framework for the initial in vitro evaluation of TM-Amine's antiviral potential. We propose a logical, stepwise screening cascade designed to rigorously assess its efficacy and safety profile against a representative enveloped RNA virus, such as an influenza virus or a flavivirus. The protocols herein are designed to be self-validating, ensuring that observed antiviral effects are specific to viral replication and not an artifact of compound-induced cytotoxicity. This guide is intended for researchers in virology, infectious diseases, and drug development.

Proposed Mechanism of Action (Hypothesis)

Thiadiazole derivatives have been reported to interfere with various stages of the viral life cycle.[4][5] Some act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV, while others inhibit viral proteases or interfere with viral entry.[4][6] Given the structural features of TM-Amine, a plausible hypothesis is its interference with a critical viral enzyme or host-cell factor required for viral replication. For many RNA viruses, the RNA-dependent RNA polymerase (RdRp) is a prime target. Alternatively, the compound could disrupt viral entry by binding to surface glycoproteins or interfering with the endosomal acidification required for fusion.

This guide will focus on assays that measure the overall inhibition of viral replication. Subsequent mechanism-of-action studies, such as time-of-addition assays, can be employed to deconstruct the specific stage of the viral life cycle being inhibited.

G cluster_virus_lifecycle Viral Replication Cycle cluster_compound_action Potential TM-Amine Inhibition Points Entry Entry Uncoating Uncoating Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Egress Egress Assembly->Egress TM_Amine TM-Amine T1 Inhibit Viral Entry/Fusion TM_Amine->T1 Hypothesis A T2 Inhibit Viral Polymerase (Replication) TM_Amine->T2 Hypothesis B T3 Inhibit Viral Protease (Assembly) TM_Amine->T3 Hypothesis C T1->Entry T2->Replication T3->Assembly

Figure 1: Hypothetical inhibition points of TM-Amine in the viral life cycle.

Essential Prerequisite: Cytotoxicity Assessment

Before evaluating antiviral efficacy, it is imperative to determine the concentration range at which TM-Amine is toxic to the host cells. An ideal antiviral compound exhibits potent activity at non-toxic concentrations. The Cell Counting Kit-8 (CCK-8) assay is a sensitive and reliable colorimetric method for this purpose.[7][8][9]

Protocol 3.1: CCK-8 Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of TM-Amine on a selected host cell line (e.g., Vero E6, MDCK, or A549 cells).

Materials:

  • Host cells (e.g., Vero E6, ATCC CRL-1586)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • TM-Amine stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[10]

  • Compound Dilution: Prepare a 2-fold serial dilution of TM-Amine in a separate plate. Start with a high concentration (e.g., 200 µM) to create a range spanning at least 8 concentrations. Include a "no-drug" (vehicle control, e.g., DMSO) and "no-cell" (media only) control.

  • Cell Treatment: After 24 hours, carefully remove the medium from the cell plate and add 100 µL of the corresponding TM-Amine dilutions to each well.

  • Incubation: Incubate the plate for a duration that matches the planned antiviral assay (typically 48-72 hours) at 37°C with 5% CO₂.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[9] Be careful not to introduce bubbles.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the wells with untreated cells turn a distinct orange color.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.[8][9]

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the % viability against the log of the compound concentration and use non-linear regression (dose-response curve) to calculate the CC₅₀ value.

Primary Antiviral Efficacy Screening

With the cytotoxicity profile established, the next step is to assess the compound's ability to inhibit viral replication. The two most common and robust methods are the Plaque Reduction Neutralization Test (PRNT) and the Virus Yield Reduction Assay (VYRA).[11][12][13]

Protocol 4.1: Plaque Reduction Neutralization Test (PRNT)

Objective: To quantify the inhibition of infectious virus particle formation by TM-Amine and determine the 50% effective concentration (EC₅₀). This assay is considered a gold standard for measuring antiviral activity.[12][14]

Materials:

  • Confluent host cell monolayers in 12- or 24-well plates[15][16]

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • TM-Amine dilutions prepared in serum-free medium

  • Semi-solid overlay (e.g., 1.2% Avicel or 0.8% Agarose in 2x MEM)

  • Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)

Procedure:

  • Cell Preparation: Grow host cells in 12- or 24-well plates until they form a confluent monolayer (95-100% coverage).

  • Compound and Virus Preparation: Prepare serial dilutions of TM-Amine at concentrations well below the calculated CC₅₀. Dilute the virus stock to a concentration that will yield 50-100 plaques per well.

  • Infection: Remove the growth medium from the cell monolayers and wash once with PBS. Inoculate the cells with 200 µL (for 24-well plates) of the virus dilution and adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Treatment and Overlay: After adsorption, remove the virus inoculum. Immediately add 1 mL of the semi-solid overlay containing the pre-determined concentrations of TM-Amine (or vehicle control).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until clear plaques are visible in the control wells. The overlay restricts viral spread to adjacent cells, forming localized zones of cell death (plaques).[14][17]

  • Fixation and Staining:

    • Fix the cells by adding 10% formalin for at least 4 hours or overnight.

    • Remove the overlay and formalin.

    • Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well. Viable cells will stain purple, while plaques will appear as clear, unstained zones.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration compared to the vehicle control: (% Reduction) = 100 - [(Plaques_treated / Plaques_control) * 100].

    • Plot the % reduction against the log of the compound concentration and use non-linear regression to determine the EC₅₀.

Protocol 4.2: Virus Yield Reduction Assay (VYRA)

Objective: To quantify the reduction in the titer of new infectious virus particles produced in the presence of TM-Amine. This assay is particularly useful for viruses that do not form clear plaques.[11][13][18]

Procedure:

  • Infection and Treatment: Seed cells in a 24- or 48-well plate. Once confluent, infect the cells with the virus at a defined Multiplicity of Infection (MOI), e.g., 0.01-0.1. After a 1-hour adsorption period, wash the cells and add a growth medium containing serial dilutions of TM-Amine.

  • Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours).

  • Harvest Progeny Virus: At the end of the incubation, collect the supernatant from each well. If the virus is cell-associated, subject the cells to three freeze-thaw cycles to release intracellular virions and clarify the lysate by centrifugation.

  • Titration of Progeny Virus: Perform a standard plaque assay or a TCID₅₀ (Tissue Culture Infectious Dose 50) assay on the harvested supernatants to determine the virus titer (PFU/mL or TCID₅₀/mL) for each treatment condition.

  • Data Analysis:

    • Calculate the reduction in viral titer (in log₁₀) for each TM-Amine concentration compared to the vehicle control.

    • Plot the log₁₀ reduction in virus yield against the log of the compound concentration to determine the concentration that reduces the viral yield by 90% (EC₉₀) or 99% (EC₉₉).

Data Interpretation and Workflow Summary

The primary output of this screening cascade will be two key parameters presented in a summary table.

Table 1: Summary of In Vitro Antiviral Parameters for TM-Amine

Parameter Description Value
CC₅₀ 50% Cytotoxic Concentration Calculated from Protocol 3.1
EC₅₀ 50% Effective Concentration Calculated from Protocol 4.1

| SI | Selectivity Index (CC₅₀ / EC₅₀) | Calculated from above values |

The Selectivity Index (SI) is the most critical metric for evaluating the therapeutic potential of an antiviral compound. It represents the therapeutic window. A high SI value (typically >10) indicates that the compound is effective at concentrations far below those that cause host cell toxicity, suggesting specific antiviral activity.[19][20]

G A 1. Prepare TM-Amine Stock (10 mM in DMSO) C 3. Cytotoxicity Assay (CCK-8) Determine CC₅₀ A->C B 2. Host Cell Culture (e.g., Vero E6) B->C D 4. Plaque Reduction Assay Determine EC₅₀ B->D E 5. Calculate Selectivity Index SI = CC₅₀ / EC₅₀ C->E D->E F Decision Point Is SI > 10? E->F G Proceed to Advanced Studies (e.g., Mechanism of Action, In Vivo Models) F->G Yes H Compound Not Viable (Low Specificity) F->H No

Figure 2: Overall experimental workflow for evaluating TM-Amine.

References

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Anticancer properties of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine as a Novel Anticancer Agent

Introduction: The Therapeutic Potential of the 1,2,3-Thiadiazole Scaffold

The search for novel, more effective anticancer therapeutics is a paramount objective in medicinal chemistry. Heterocyclic compounds, particularly those containing a thiadiazole ring, have emerged as a promising area of investigation.[1][2] Thiadiazole is a five-membered heterocyclic ring that exists in several isomeric forms, each presenting unique physicochemical properties.[3] Due to their mesoionic character, thiadiazole derivatives can readily cross cellular membranes, allowing for strong interactions with various biological targets.[1][3][4] This characteristic contributes to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][5]

This guide focuses on a specific, lesser-studied isomer: This compound . While much of the existing literature focuses on the 1,3,4-thiadiazole scaffold, the 1,2,3-thiadiazole core represents a unique chemical space for designing novel bioactive agents. The purpose of these application notes is to provide a comprehensive, field-proven framework for researchers to conduct a thorough in vitro evaluation of this compound's anticancer properties, from initial cytotoxicity screening to the elucidation of its molecular mechanism of action.

Hypothesized Mechanism of Action

Based on extensive studies of related thiadiazole derivatives, we can postulate several potential mechanisms through which this compound may exert its anticancer effects.[6][7][8][9] These compounds often function by:

  • Inducing Apoptosis: Many thiadiazole derivatives trigger programmed cell death, or apoptosis, in cancer cells.[2][6] This is a critical mechanism, as the evasion of apoptosis is a hallmark of cancer. The compound may activate intrinsic or extrinsic apoptotic pathways, leading to the activation of caspase cascades.[9]

  • Inducing Cell Cycle Arrest: By interfering with the cell cycle machinery, the compound could halt the proliferation of cancer cells at specific checkpoints (e.g., G1/S or G2/M).[2][8] This prevents cells from dividing and can ultimately lead to cell death.

  • Inhibiting Key Signaling Pathways: Cancer cell growth and survival are often driven by hyperactive signaling pathways like MAPK and PI3K/AKT.[10] The compound may inhibit key kinases or other proteins within these cascades.

The following protocols are designed as a self-validating system to systematically investigate these hypotheses.

Overall Experimental Workflow

The in vitro characterization of a novel anticancer compound should follow a logical, stepwise progression from broad phenotypic effects to specific molecular targets. This ensures that resources are used efficiently and that each experimental stage informs the next.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation (using IC50 concentration) cluster_2 Phase 3: Molecular Target Analysis A Select Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) B MTT Cell Viability Assay A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Proceed if potent E Cell Cycle Analysis (Propidium Iodide Staining) C->E Proceed if potent F Quantify Apoptotic vs. Necrotic Cells D->F G Determine Cell Cycle Phase Distribution E->G H Western Blot Analysis F->H Confirm apoptosis G->H Confirm arrest I Probe Key Proteins: - Apoptosis (Caspase-3, Bcl-2, Bax) - Cell Cycle (Cyclin B1, CDK1) H->I

Caption: High-level workflow for in vitro anticancer evaluation.

Application Note 1: Cytotoxicity and Cell Viability Profiling

Principle & Rationale

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[12] The assay's principle is based on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active, living cells.[12] This reaction produces purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[13]

Causality Behind Experimental Choices:

  • Serum-Free Media: During the MTT incubation step, serum-free media is often recommended because serum components can interfere with the assay and generate background signals.[14]

  • Solubilization: The formazan crystals are insoluble in aqueous solutions. Therefore, a solubilizing agent (like DMSO or a specialized solubilization buffer) must be added to dissolve them before absorbance can be measured.[12][13]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) to ~80% confluency.

    • Trypsinize and count the cells using a hemocytometer.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest compound dose) and a "no-treatment control" (cells in medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the respective treatment or control media to each well.

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize it.[12]

    • After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, look for the formation of purple precipitate in the wells.[13]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of MTT solvent (e.g., sterile DMSO or an acidic isopropanol solution) to each well.[12]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis & Interpretation

The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the vehicle control. This data is then plotted to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.

Calculation: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

Compound Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.250100%
11.18895.0%
100.95076.0%
250.61349.0%
500.30024.0%
1000.12510.0%
Table 1: Example MTT assay data for calculating IC₅₀. In this example, the IC₅₀ is approximately 25 µM.

Application Note 2: Elucidation of Cell Death Mechanism via Apoptosis Assay

Principle & Rationale

Once cytotoxicity is established, the next critical step is to determine how the compound is killing the cancer cells. A key mechanism is apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between viable, apoptotic, and necrotic cells.[15]

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can identify these early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which is characteristic of late-stage apoptotic and necrotic cells, where it intercalates with DNA and fluoresces red.[18]

By using these two stains simultaneously, we can distinguish four cell populations.

AnnexinV_PI_Assay cluster_0 cluster_1 A Viable Cell Annexin V: Negative PI: Negative Intact Membrane PS Internal Q Q3: Annexin V (-) / PI (+) Q2: Annexin V (+) / PI (+) Q4: Annexin V (-) / PI (-) Q1: Annexin V (+) / PI (-) A->Q:f2 Lower-Left B Early Apoptotic Cell Annexin V: Positive PI: Negative Intact Membrane PS Externalized B->Q:f3 Lower-Right C Late Apoptotic/Necrotic Cell Annexin V: Positive PI: Positive Compromised Membrane PS Externalized C->Q:f1 Upper-Right D Necrotic Cell (Primary) Annexin V: Negative PI: Positive Compromised Membrane PS Internal D->Q:f0 Upper-Left

Caption: Principle of Annexin V / PI apoptosis detection.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~70-80% confluency.

    • Treat cells with the compound at its predetermined IC₅₀ concentration for 24 hours. Include a vehicle control. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains detached dead cells, into a 15 mL conical tube.

    • Wash the adherent cells with PBS, and collect this wash into the same tube.

    • Trypsinize the remaining adherent cells and add them to the same conical tube. This step is crucial to ensure all cell populations (healthy, apoptotic, and necrotic) are collected for analysis.[19]

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Staining:

    • Wash the cell pellet once with 1 mL of cold PBS. Centrifuge and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[17]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 20 µg/mL).[17][20]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, PI-only, and FITC-only stained cells to set up proper compensation and gates.

    • Acquire at least 10,000 events per sample.

Data Analysis & Interpretation

The flow cytometer will generate a dot plot with PI fluorescence on the y-axis and Annexin V-FITC fluorescence on the x-axis. The plot is divided into four quadrants:

  • Lower-Left (Q4): Viable cells (Annexin V- / PI-).

  • Lower-Right (Q1): Early apoptotic cells (Annexin V+ / PI-).

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).

  • Upper-Left (Q3): Necrotic cells (Annexin V- / PI+).

A significant increase in the percentage of cells in the lower-right and upper-right quadrants in the compound-treated sample compared to the control indicates the induction of apoptosis.

Application Note 3: Cell Cycle Analysis

Principle & Rationale

To determine if the compound's antiproliferative effect is due to halting cell division, cell cycle analysis is performed.[21] This technique uses a fluorescent dye, most commonly Propidium Iodide (PI), which stoichiometrically binds to DNA.[18] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Flow cytometry can then distinguish between cells in different phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal (2N) amount of DNA.

  • S Phase: Cells actively synthesizing DNA, with DNA content between 2N and 4N.

  • G2/M Phase: Cells that have completed DNA replication and have double the DNA content (4N) before mitosis.

Causality Behind Experimental Choices:

  • Ethanol Fixation: Cold 70% ethanol is used to fix the cells. This permeabilizes the cell membrane, allowing the PI to enter and stain the DNA, while also preserving the DNA's integrity for consistent staining.[18][22]

  • RNase Treatment: PI can also bind to double-stranded RNA. To ensure that the fluorescence signal comes only from DNA, cells are treated with RNase to degrade any RNA present.[18][23]

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound for 24 hours.

    • Harvest both floating and adherent cells as described in the apoptosis protocol to ensure the entire cell population is analyzed.

    • Wash the cell pellet with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight or for at least 2 hours at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, collecting fluorescence data on a linear scale.[22]

    • Use software with cell cycle analysis algorithms (e.g., Dean-Jett-Fox model) to deconvolute the DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[23]

Data Analysis & Interpretation

The analysis will generate a histogram of cell counts versus fluorescence intensity. An accumulation of cells in a specific peak (e.g., the G2/M peak) in the treated sample compared to the control indicates that the compound induces cell cycle arrest at that phase.

Cell Cycle PhaseVehicle Control (%)Compound-Treated (%)
G0/G165.2%20.5%
S20.1%15.3%
G2/M14.7%64.2%
Table 2: Example cell cycle data showing a G2/M phase arrest.

Application Note 4: Investigating Molecular Mechanisms with Western Blotting

Principle & Rationale

Western blotting is a powerful technique used to detect and semi-quantify specific proteins in a cell lysate.[24] It allows us to investigate the molecular players involved in the apoptotic and cell cycle effects observed previously. The process involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and probing the membrane with antibodies specific to the proteins of interest.

Causality Behind Experimental Choices:

  • Phosphatase/Protease Inhibitors: Cell lysis releases enzymes that can degrade proteins and remove phosphate groups. Inhibitors are added to the lysis buffer to preserve the proteins in their native state.[25]

  • Loading Control: To ensure that any observed changes in protein levels are due to the compound's effect and not due to errors in loading amounts, the membrane is also probed with an antibody against a stable, ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin).[25]

Detailed Protocol: Western Blotting
  • Protein Extraction:

    • Treat cells in a 6-well plate with the compound at the IC₅₀ concentration for the desired time.

    • Wash cells with ice-cold PBS and lyse them by adding 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

    • Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Mix 20-30 µg of protein from each sample with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.[10]

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[26]

    • Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-Caspase-3, anti-Bcl-2, anti-Cyclin B1) overnight at 4°C with gentle agitation.[26]

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Data Analysis & Interpretation

The intensity of the bands corresponding to the target proteins is analyzed. For example:

  • An increase in the cleaved (active) form of Caspase-3 would confirm the induction of apoptosis.

  • A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax would support an intrinsic apoptotic mechanism.

  • A decrease in Cyclin B1 or CDK1 levels could explain a G2/M arrest.

The levels of these proteins should be normalized to the loading control (e.g., GAPDH) to ensure accurate comparison between samples.

Summary and Future Directions

This guide provides a structured and comprehensive series of protocols to systematically evaluate the in vitro anticancer properties of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a robust data package detailing the compound's efficacy and mode of action. Positive and compelling results from these in vitro studies would provide a strong rationale for advancing the compound to more complex investigations, such as testing in 3D cell culture models, combination studies with existing chemotherapeutics, and eventual preclinical in vivo animal studies.

References

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Sources

Application Notes and Protocols for High-Throughput Screening of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiadiazole Scaffold in Modern Drug Discovery

The 1,3,4-thiadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3][4] The unique electronic properties conferred by the sulfur and nitrogen heteroatoms allow thiadiazole derivatives to engage with a diverse range of biological targets, making them valuable candidates for drug discovery programs.[1][5] These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications.[1][3][4][6] High-throughput screening (HTS) is an essential methodology in identifying novel bioactive molecules from large chemical libraries and is particularly well-suited for exploring the therapeutic potential of diverse thiadiazole derivatives.[7][8]

This guide provides a comprehensive overview of the principles, applications, and detailed protocols for various HTS assays tailored for the screening of thiadiazole derivative libraries. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Part 1: Strategic Considerations for Screening Thiadiazole Libraries

Before embarking on a large-scale screening campaign, it is crucial to consider the physicochemical properties of thiadiazole derivatives and their potential biological targets. The sulfur atom in the thiadiazole ring enhances liposolubility, which facilitates crossing cellular membranes and interacting with intracellular targets.[1]

Target Selection and Assay Modality

The choice of HTS assay is intrinsically linked to the biological question being addressed. Thiadiazole derivatives have been shown to modulate the activity of various enzyme classes, including kinases, as well as interfere with protein-protein interactions (PPIs).[1][6][9] Therefore, both biochemical and cell-based assays are highly relevant for screening these compounds.

  • Biochemical Assays: These assays utilize purified proteins and substrates to directly measure the effect of a compound on a specific molecular interaction or enzymatic activity.[10] They are ideal for primary screening due to their high throughput and simplified nature.

  • Cell-Based Assays: These assays are performed in a cellular context, providing more physiologically relevant data on a compound's efficacy and potential cytotoxicity.[] They are often used in secondary screening to validate hits from biochemical assays.

Assay Miniaturization and Automation

To efficiently screen large compound libraries, assays are typically miniaturized to 384- or 1536-well plate formats.[8] This reduces reagent consumption and allows for the use of robotic liquid handling systems, which increases throughput and improves reproducibility.[7]

Part 2: Biochemical Assays for Thiadiazole Derivatives

Biochemical assays are the workhorses of primary HTS campaigns. The following sections detail three powerful assay technologies suitable for screening thiadiazole libraries against common drug targets.

Fluorescence Polarization (FP) Assays for Protein-Protein Interaction (PPI) Inhibitors

Principle: FP assays are homogenous, solution-based assays that measure changes in the polarization of fluorescent light emitted from a labeled molecule.[12][13][14] A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. When the tracer binds to a larger protein, its rotation slows, leading to an increase in polarization.[12][13] A thiadiazole derivative that inhibits this interaction will displace the tracer, causing a decrease in polarization.[15]

Application: Screening for thiadiazole derivatives that disrupt the interaction between a target protein and its binding partner.

Workflow for FP Assay Development:

FP_Assay_Workflow cluster_prep Assay Preparation cluster_dev Assay Development cluster_screen HTS & Validation Tracer_Prep Prepare Fluorescent Tracer Tracer_Titration Tracer Titration Tracer_Prep->Tracer_Titration Protein_Prep Prepare Target Protein Protein_Titration Protein Titration (Kd Determination) Protein_Prep->Protein_Titration Tracer_Titration->Protein_Titration DMSO_Tolerance DMSO Tolerance Test Protein_Titration->DMSO_Tolerance Pilot_Screen Pilot Screen (Z' > 0.5) DMSO_Tolerance->Pilot_Screen HTS High-Throughput Screen Pilot_Screen->HTS Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation

Caption: Workflow for FP Assay Development.

Detailed Protocol: FP-Based PPI Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled tracer (e.g., a peptide) in assay buffer.

    • Prepare a stock solution of the target protein in assay buffer.

    • Prepare a stock solution of the thiadiazole compound library in 100% DMSO.

  • Assay Plate Preparation (384-well format):

    • Add 10 µL of assay buffer to all wells.

    • Add 50 nL of compound solution from the library plates to the appropriate wells (final DMSO concentration typically <1%).[8]

    • Add 5 µL of the target protein solution to all wells except the negative control wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no protein) controls.

    • Identify hits based on a predefined inhibition threshold.

Data Presentation: Representative FP Assay Parameters

ParameterValueReference
Final Assay Volume20 µL[8]
Plate Format384-well[8]
Tracer Concentration10 nM[15]
Protein Concentration50 nM[15]
Final DMSO Concentration0.5%[15]
Z'-factor> 0.5[16]
AlphaLISA Assays for Biochemical Inhibition

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the interaction of two molecules in close proximity.[17] Donor beads, upon excitation at 680 nm, release singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[17][18] This technology is highly sensitive and can be adapted to various formats, including enzyme inhibition and PPIs.[17]

Application: Screening for thiadiazole derivatives that inhibit the activity of an enzyme, such as a kinase or a methyltransferase.

Workflow for AlphaLISA Assay Development:

AlphaLISA_Workflow cluster_prep Reagent Preparation cluster_dev Assay Optimization cluster_screen Screening & Validation Enzyme_Prep Prepare Enzyme Enzyme_Titr Enzyme Titration Enzyme_Prep->Enzyme_Titr Substrate_Prep Prepare Biotinylated Substrate Substrate_Titr Substrate Titration Substrate_Prep->Substrate_Titr Bead_Prep Prepare Donor & Acceptor Beads Z_Factor Z' Determination Bead_Prep->Z_Factor Time_Course Reaction Time Course Enzyme_Titr->Time_Course Substrate_Titr->Time_Course Time_Course->Z_Factor Primary_Screen Primary HTS Z_Factor->Primary_Screen Orthogonal_Assay Orthogonal Confirmation Primary_Screen->Orthogonal_Assay

Caption: AlphaLISA Assay Development Workflow.

Detailed Protocol: AlphaLISA-Based Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the kinase in kinase assay buffer.

    • Prepare a stock solution of the biotinylated peptide substrate and ATP in kinase assay buffer.

    • Prepare a stock solution of the thiadiazole compound library in 100% DMSO.

    • Prepare a detection mixture containing AlphaLISA Acceptor beads conjugated to an anti-phospho-substrate antibody and Streptavidin-coated Donor beads in AlphaLISA buffer.[19]

  • Assay Plate Preparation (384-well format):

    • Add 2.5 µL of the compound solution or DMSO to the appropriate wells.

    • Add 2.5 µL of the kinase solution to all wells except the negative control wells.

    • Add 5 µL of the substrate/ATP mixture to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the detection mixture to all wells to stop the reaction.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the AlphaLISA signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound.

    • Identify hits and confirm their activity with dose-response curves.

Data Presentation: Key Parameters for AlphaLISA Kinase Assay

ParameterValueReference
Final Assay Volume20 µL[19]
Plate Format384-well[19]
Kinase Concentration1-5 nM[19]
Substrate Concentration50-100 nM[19]
ATP Concentration10-50 µM[19]
Acceptor/Donor Bead Conc.20 µg/mL each[18]

Part 3: Cell-Based Assays for Phenotypic Screening

Cell-based assays provide a more physiologically relevant system to assess the activity of thiadiazole derivatives.

Luciferase Reporter Gene Assays for Pathway Analysis

Principle: Luciferase reporter assays are used to study the regulation of gene expression in response to a signaling pathway. A reporter plasmid is constructed with the luciferase gene under the control of a response element specific to the pathway of interest.[20] Activation or inhibition of the pathway by a thiadiazole derivative leads to a change in luciferase expression, which is quantified by measuring the light produced upon addition of the substrate, luciferin.[21]

Application: Screening for thiadiazole derivatives that modulate specific signaling pathways, such as NF-κB, AP-1, or CREB, which are often dysregulated in cancer and inflammatory diseases.[20][22]

Workflow for Luciferase Reporter Assay:

Luciferase_Workflow cluster_prep Cell & Reagent Prep cluster_screen Screening Protocol cluster_analysis Data Analysis Cell_Culture Cell Culture Transfection Transfect with Reporter Plasmid Cell_Culture->Transfection Cell_Plating Plate Cells Transfection->Cell_Plating Compound_Treatment Treat with Thiadiazoles Cell_Plating->Compound_Treatment Stimulation Stimulate Pathway Compound_Treatment->Stimulation Lysis_Read Lyse Cells & Read Luminescence Stimulation->Lysis_Read Normalization Normalize to Control Lysis_Read->Normalization Hit_ID Hit Identification Normalization->Hit_ID Dose_Response Dose-Response Analysis Hit_ID->Dose_Response

Caption: Luciferase Reporter Assay Workflow.

Detailed Protocol: NF-κB Luciferase Reporter Assay

  • Cell Preparation:

    • Co-transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

    • Plate the transfected cells in a 384-well white, clear-bottom plate and allow them to attach overnight.

  • Compound Treatment:

    • Add the thiadiazole compounds at the desired concentrations to the cells.

    • Incubate for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the NF-κB pathway by adding an appropriate agonist (e.g., TNF-α).

    • Incubate for 6-8 hours.

  • Luminescence Measurement:

    • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[21]

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

    • Calculate the percent inhibition or activation relative to controls.

Cell Viability and Cytotoxicity Assays

Principle: It is essential to assess the cytotoxic effects of hit compounds to distinguish between specific pathway modulation and general toxicity. Assays like the MTT or MTS assay measure the metabolic activity of cells, which correlates with cell viability.[1][23][24]

Application: As a secondary assay to evaluate the cytotoxicity of hits identified in primary screens.

Detailed Protocol: MTT Assay

  • Cell Plating:

    • Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere.[1][23]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the thiadiazole derivatives for 24-72 hours.[1]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium, add DMSO to dissolve the formazan crystals, and read the absorbance at 540 nm.[1]

  • Data Analysis:

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Representative IC50 Values for Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative 8aA5491.62[6]
Derivative 22dMCF-71.52[6]
Derivative 1hSKOV-33.58[6]

Part 4: Hit Validation and Progression

A successful HTS campaign generates a list of "hits," which require further validation to confirm their activity and mechanism of action.[25][26]

Hit Validation Cascade:

  • Hit Confirmation: Re-test the primary hits to confirm their activity.

  • Dose-Response Analysis: Determine the potency (e.g., IC50 or EC50) of the confirmed hits.

  • Orthogonal Assays: Validate hits using a different assay technology to rule out assay-specific artifacts.[27]

  • Counter-Screening: Screen hits against related targets to assess selectivity.

  • Biophysical Methods: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the target protein.[28]

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of the validated hits to understand the relationship between their chemical structure and biological activity.[2]

Conclusion

High-throughput screening is a powerful approach for unlocking the therapeutic potential of thiadiazole derivatives. By carefully selecting the appropriate assay platform and implementing a robust hit validation strategy, researchers can efficiently identify and advance novel thiadiazole-based drug candidates. The protocols and guidelines presented in this document provide a solid foundation for designing and executing successful HTS campaigns in the exciting field of thiadiazole drug discovery.

References

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies. The method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic and mass spectrometric parameters have been optimized to achieve a low limit of quantification with a short run time, making it suitable for high-throughput analysis. This document provides a comprehensive, step-by-step protocol and discusses the rationale behind key experimental choices, all grounded in established bioanalytical method validation principles.

Introduction

This compound is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a reliable and robust analytical method is paramount for its characterization and progression through the drug development pipeline. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and speed.[1][2] The development of such a method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection to overcome challenges like matrix effects and to ensure data of the highest quality.

This application note presents a complete workflow for the analysis of this compound, from sample receipt to data acquisition. The method has been developed with consideration for the validation parameters outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3][4][5][6]

Analyte and Method Overview

Analyte: this compound Chemical Formula: C₅H₉N₃S[] Molecular Weight: 143.21 g/mol [] Internal Standard (IS): N-(trideuteromethyl)-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine (³H-IS) is proposed as the ideal internal standard to compensate for any variability during sample processing and analysis.

The core of this analytical method is the efficient extraction of the analyte from plasma, followed by rapid and selective analysis using LC-MS/MS.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Acetonitrile + IS Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Ionization Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Figure 1: High-level workflow for the LC-MS/MS analysis of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity >98%)

  • N-(trideuteromethyl)-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine (³H-IS)

  • LC-MS grade acetonitrile, methanol, and water[8]

  • Formic acid (≥98%)

  • Human plasma (K₂EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is recommended for good retention and peak shape of the polar analyte.

Preparation of Standard Solutions

Stock solutions of the analyte and internal standard are prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. These working solutions are used to spike plasma for the preparation of calibration standards and quality control (QC) samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[9][10][11]

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (e.g., 100 ng/mL).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

ParameterValue
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
0.55
2.095
2.595
2.65
3.55

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Source Temperature500°C
Gas 1 (Nebulizer Gas)50 psi
Gas 2 (Heater Gas)50 psi
Curtain Gas35 psi
Collision GasNitrogen
MRM Transitions
AnalyteQ1 (m/z) -> Q3 (m/z)
This compound144.1 -> 112.1 (Quantifier), 144.1 -> 85.1 (Qualifier)
³H-Internal Standard147.1 -> 115.1

Method Validation

A comprehensive method validation should be performed in accordance with regulatory guidelines to ensure the reliability of the data.[12][13] Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]

  • Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels over several days.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Causality and Experimental Choices

  • Choice of Internal Standard: A stable isotope-labeled internal standard is the preferred choice as it co-elutes with the analyte and experiences similar ionization effects, thus providing the most accurate correction for any experimental variability.

  • Sample Preparation: Protein precipitation was selected for its simplicity, speed, and suitability for high-throughput analysis. While other techniques like liquid-liquid extraction or solid-phase extraction can provide cleaner extracts, protein precipitation is often sufficient for achieving the desired sensitivity with modern LC-MS/MS instrumentation.[8][9]

  • Chromatographic Conditions: A reversed-phase C18 column with a gradient elution program was chosen to provide good retention and separation of the relatively polar analyte from endogenous plasma components. The use of formic acid in the mobile phase aids in the protonation of the amine functional group, leading to better peak shape and enhanced sensitivity in positive ion mode ESI.

  • Mass Spectrometric Detection: Electrospray ionization in the positive ion mode is well-suited for the analysis of basic compounds like amines. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, which is achieved by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[1]

G cluster_0 Method Development Rationale Analyte Properties Analyte Properties Choice of Sample Prep Choice of Sample Prep Analyte Properties->Choice of Sample Prep Polar Amine in Plasma Choice of Chromatography Choice of Chromatography Analyte Properties->Choice of Chromatography Polar & Basic Choice of MS Detection Choice of MS Detection Analyte Properties->Choice of MS Detection Ionizable Amine Desired Outcome Desired Outcome Protein Precipitation Protein Precipitation Choice of Sample Prep->Protein Precipitation Simplicity & Speed Protein Precipitation->Desired Outcome Reversed-Phase C18\n(Acidic Mobile Phase) Reversed-Phase C18 (Acidic Mobile Phase) Choice of Chromatography->Reversed-Phase C18\n(Acidic Mobile Phase) Retention & Peak Shape Reversed-Phase C18\n(Acidic Mobile Phase)->Desired Outcome Positive ESI-MRM Positive ESI-MRM Choice of MS Detection->Positive ESI-MRM Sensitivity & Selectivity Positive ESI-MRM->Desired Outcome

Figure 2: Logical relationships guiding the experimental design choices.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it amenable to high-throughput analysis in a drug development setting. The principles and protocols outlined herein offer a solid foundation for the bioanalytical support of preclinical and clinical studies involving this novel compound.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved January 17, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 17, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS. Retrieved January 17, 2026, from [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. Retrieved January 17, 2026, from [Link]

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  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2022, November). U.S. Food and Drug Administration. Retrieved January 17, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September). U.S. Food and Drug Administration. Retrieved January 17, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved January 17, 2026, from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 17, 2026, from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. Retrieved January 17, 2026, from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 17, 2026, from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved January 17, 2026, from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. Retrieved January 17, 2026, from [Link]

  • Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. (2001, December 5). PubMed. Retrieved January 17, 2026, from [Link]

  • Serum Sample Preparation for LC-MS and GC-MS. (n.d.). Organomation. Retrieved January 17, 2026, from [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. Retrieved January 17, 2026, from [Link]

  • Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. (2017, July 11). PubMed Central. Retrieved January 17, 2026, from [Link]

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  • 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. (2022, June 4). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023, January 3). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010, December 9). ResearchGate. Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols: NMR Spectroscopy for the Structural Characterization of 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and unique chemical properties. For professionals in drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is not merely a procedural step but the bedrock of all subsequent research. The precise arrangement of substituents on the thiadiazole ring dictates its biological function and chemical reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of these compounds.[1][2] This guide provides a comprehensive overview of field-proven NMR protocols, moving from foundational sample preparation to advanced 2D techniques, designed to deliver unequivocal structural characterization of 1,2,3-thiadiazole derivatives.

Section 1: The Cornerstone of Analysis: Proper Sample Preparation

The quality of an NMR spectrum is profoundly dependent on the quality of the sample.[3] Artifacts and poor resolution introduced at this stage cannot be rectified by instrument settings or data processing. The following protocol ensures the preparation of high-quality samples for routine analysis of small organic molecules like 1,2,3-thiadiazole derivatives.

Causality Behind the Protocol: The primary goals are to create a homogenous solution free of particulate matter and paramagnetic impurities, use a deuterated solvent to avoid overwhelming the spectrum with solvent signals, and ensure the correct concentration for optimal signal-to-noise without causing line broadening.[4][5]

Experimental Protocol: Sample Preparation
  • Material Weighing: For a standard 5 mm NMR tube, weigh 5-25 mg of the purified 1,2,3-thiadiazole derivative for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[3][4]

  • Solvent Selection & Dissolution:

    • Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[5] For more polar derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[2]

    • In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent.[5][6] Preparing the solution in a separate vial allows for gentle heating or vortexing to ensure complete dissolution, which is difficult to achieve once inside the NMR tube.[3]

  • Filtration (Critical Step):

    • Solid particles in the sample will distort the magnetic field homogeneity, leading to broad spectral lines and poor shimming.[3]

    • Prepare a filter by tightly packing a small plug of glass wool or Kimwipe into a Pasteur pipette.[6] Do not use cotton wool , as solvents can leach impurities that will appear in the ¹H spectrum.[3]

    • Filter the solution directly into a clean, high-quality 5 mm NMR tube. The resulting solution should be completely clear.[6]

  • Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS), for accurate chemical shift calibration (δ 0.00 ppm).[1]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly near the top with a permanent marker; do not use paper labels or tape, which can affect the tube's balance in the spinner.[6]

Section 2: Foundational Analysis: 1D NMR Spectroscopy

One-dimensional NMR is the first and most crucial step in structural analysis, providing a fundamental overview of the hydrogen and carbon environments within the molecule.

2.1: ¹H NMR Spectroscopy Protocol

Proton NMR provides information on the number of different proton environments, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

  • Methodology: Acquire a standard one-dimensional proton spectrum.

  • Key Parameters:

    • Spectral Width: Typically 0-12 ppm for organic molecules.[2]

    • Acquisition Time: 2-4 seconds.[2]

    • Relaxation Delay (d1): 1-5 seconds. This delay allows magnetized protons to return to equilibrium, ensuring accurate integration.[2]

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of adequate concentration.

2.2: ¹³C NMR Spectroscopy Protocol

Carbon NMR reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra are standard, where each unique carbon appears as a single line, simplifying the spectrum.

  • Methodology: Acquire a proton-decoupled one-dimensional carbon spectrum.

  • Key Parameters:

    • Spectral Width: Typically 0-200 ppm.[2]

    • Acquisition Time: 1-2 seconds.[2]

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is often needed for quaternary carbons.[2]

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 128, 256, or more) is required to achieve a good signal-to-noise ratio compared to ¹H NMR.[2]

2.3: Typical NMR Data for the 1,2,3-Thiadiazole Core

The electronic environment of the 1,2,3-thiadiazole ring results in characteristic chemical shifts. Substituents can significantly influence these values, but the following table provides a general reference range.

Position Nucleus Typical Chemical Shift (δ, ppm) Notes
H-4¹H~8.5 - 9.0 (unsubstituted or with electron-withdrawing groups)Often appears as a doublet or singlet depending on H-5. Highly deshielded.
H-5¹H~8.8 - 9.2 (unsubstituted)Often appears as a doublet or singlet depending on H-4. More deshielded than H-4.[1]
C-4¹³C~130 - 150The exact shift is highly dependent on the substituent at this position.
C-5¹³C~145 - 165Generally more downfield than C-4. The shift is sensitive to the C-5 substituent.[7]

Data compiled from multiple sources.[1][7] The solvent used can also affect chemical shifts.

Section 3: Unambiguous Assignments: Advanced 2D NMR Protocols

While 1D NMR provides essential data, complex molecules or isomers often require 2D NMR experiments for complete and unambiguous assignment of all proton and carbon signals.[2] These experiments reveal correlations between nuclei, effectively mapping the molecular structure.

3.1: COSY (Correlation Spectroscopy)
  • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling).[1] A cross-peak in a COSY spectrum indicates that the two protons on the horizontal and vertical axes are coupled.[8]

  • Protocol:

    • Use a standard COSY pulse sequence.

    • Acquire data with sufficient resolution in both dimensions (F1 and F2).

    • Typically requires 4-8 scans per increment. The entire experiment can take from 15 minutes to an hour.

3.2: HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify which proton is directly attached to which carbon (one-bond ¹H-¹³C correlation).[9] This is an incredibly powerful experiment for assigning carbon signals based on their known proton assignments. In an HSQC spectrum, a cross-peak appears at the coordinates of a proton's chemical shift on one axis and the chemical shift of the carbon it is bonded to on the other axis.[10]

  • Protocol:

    • Use a standard HSQC pulse sequence (often with multiplicity editing, known as ME-HSQC, which can distinguish CH/CH₃ from CH₂ groups by peak phase).[11]

    • The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.[10]

    • As an inverse-detected experiment, it is relatively sensitive and can be completed in 30 minutes to 2 hours.[12]

3.3: HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[11] This is the key experiment for connecting molecular fragments, especially around quaternary (non-protonated) carbons.[9] For example, a proton on a substituent can show a correlation to a carbon within the thiadiazole ring, confirming its point of attachment.

  • Protocol:

    • Use a standard HMBC pulse sequence.

    • The experiment is optimized for a long-range coupling constant, typically around 8-10 Hz.

    • This experiment often requires more scans and can take 2 to 12 hours to acquire high-quality data.[12]

Section 4: A Unified Workflow for Structural Elucidation

The characterization of a novel 1,2,3-thiadiazole derivative is a systematic process of data acquisition and interpretation. The workflow below illustrates a logical progression from initial analysis to final structural confirmation.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Analysis for Connectivity cluster_2 Data Integration & Confirmation A Acquire ¹H NMR B Acquire ¹³C NMR A->B C Initial Assignments: - Proton environments - Carbon environments - Obvious multiplicities B->C D Run COSY C->D Ambiguous proton couplings? E Run HSQC C->E Need to assign protonated carbons? G Map ¹H-¹H spin systems (e.g., side chains) D->G H Assign protonated carbons (Link ¹H to ¹³C) E->H F Run HMBC I Connect molecular fragments (Link protons to quaternary carbons) F->I G->F Need to connect fragments? J Final Structure Confirmed G->J H->F Need to connect fragments? H->J I->J

Caption: A logical workflow for 1,2,3-thiadiazole characterization using NMR.

Visualizing 2D NMR Correlations

The diagram below illustrates the expected 2D NMR correlations for a hypothetical 4-ethyl-1,2,3-thiadiazole. This visualization demonstrates how the different experiments work in concert to build a complete structural picture.

Caption: Key 2D NMR correlations for a substituted 1,2,3-thiadiazole.

Conclusion

The structural characterization of 1,2,3-thiadiazole derivatives is a critical task in drug discovery and development. A systematic approach employing a suite of NMR spectroscopy techniques provides an unparalleled level of structural detail. By starting with meticulous sample preparation and foundational 1D NMR analysis, researchers can build a preliminary structural hypothesis. The subsequent application of advanced 2D experiments—COSY, HSQC, and HMBC—provides the necessary through-bond correlation data to resolve ambiguities, connect molecular fragments, and arrive at a definitive, validated chemical structure. This robust methodology ensures the scientific integrity of the data and accelerates the pace of research and development.

References

  • Shuker, S. B. (2012). Advances in Nuclear Magnetic Resonance for Drug Discovery. PubMed Central. [Link]

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  • Kikuchi, J., et al. (2021). Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [Link]

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  • Kavak, G., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]

  • Universidade Estadual de Campinas. (n.d.). Typical 2D NMR experiments used for molecular structure determination. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • AZoM. (2019). Inverse Heteronuclear Correlation - 2D NMR Experiments. [Link]

  • Wubshet, S. G., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PubMed Central. [Link]

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Application Notes and Protocols for the In Vitro Cytotoxicity Assessment of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Thiadiazole Derivative

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a small molecule featuring a 1,2,3-thiadiazole heterocyclic ring. The thiadiazole scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including potential anticancer properties.[1][2][3] The evaluation of a novel compound's effect on cell viability is a cornerstone of the drug discovery process, providing critical insights into its therapeutic potential and safety profile.[4][5]

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound. We will delve into the rationale behind selecting a multi-assay approach, detail the experimental protocols for robust data generation, and discuss the interpretation of results. Our focus is on empowering researchers to generate reliable and reproducible data, forming a solid foundation for further preclinical development.

Strategic Approach: A Multi-Faceted View of Cytotoxicity

To obtain a comprehensive understanding of a compound's cytotoxic effects, it is imperative to employ multiple assays that interrogate different cellular processes. A single assay provides only one perspective on cell health. By combining methods that measure metabolic activity, membrane integrity, and apoptosis induction, we can construct a more complete and nuanced picture of the compound's mechanism of action.

This protocol outlines three key assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis.

  • Caspase-Glo® 3/7 Assay: To specifically measure the activity of key executioner caspases involved in apoptosis.

I. MTT Assay: Gauging Metabolic Viability

Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5][6] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells. This assay is a robust and widely used initial screening tool to determine a compound's effect on cell proliferation and viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound Add serial dilutions of the compound incubation1->add_compound incubation2 Incubate for 24h, 48h, or 72h add_compound->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer measure_abs Read absorbance at 570 nm add_solubilizer->measure_abs

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, MCF-7 - breast adenocarcinoma, A549 - lung carcinoma) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells)

  • Complete cell culture medium (specific to each cell line)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9]

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. LDH Release Assay: Assessing Membrane Integrity

Principle and Rationale

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The LDH assay is a colorimetric method that measures the amount of LDH released, which is proportional to the number of lysed cells.[10] This assay is an excellent indicator of necrosis or late-stage apoptosis.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Prep & Treatment cluster_assay Assay Execution cell_seeding Seed and treat cells as in MTT assay incubation Incubate for desired duration cell_seeding->incubation transfer_supernatant Transfer supernatant to a new plate incubation->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubation2 Incubate at room temperature (dark) add_reaction_mix->incubation2 add_stop_solution Add stop solution incubation2->add_stop_solution measure_abs Read absorbance at 490 nm add_stop_solution->measure_abs

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • Cells and compound prepared as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution).

  • 96-well flat-bottom sterile culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit to some control wells 45 minutes before the end of the incubation).

  • Sample Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stopping the Reaction and Data Acquisition:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) within 1 hour.

Data Analysis

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Experimental LDH Release: Absorbance from treated cells.

  • Spontaneous LDH Release: Absorbance from untreated control cells.

  • Maximum LDH Release: Absorbance from positive control (lysed) cells.

III. Caspase-Glo® 3/7 Assay: Detecting Apoptotic Pathways

Principle and Rationale

Apoptosis, or programmed cell death, is a crucial mechanism for tissue homeostasis and is often a target for anticancer therapies.[11][12] A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of these two caspases.[13][14] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a light signal.[13][15] The luminescent signal is directly proportional to the amount of active caspase-3/7.[15]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Cell Prep & Treatment cluster_assay Assay Execution cell_seeding Seed and treat cells as in MTT assay incubation Incubate for desired duration cell_seeding->incubation add_reagent Add Caspase-Glo® 3/7 Reagent incubation->add_reagent mix_incubate Mix and incubate at room temperature add_reagent->mix_incubate measure_lum Measure luminescence mix_incubate->measure_lum

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells and compound prepared as in the MTT assay.

  • Caspase-Glo® 3/7 Assay kit (Promega or similar).

  • White-walled 96-well plates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound as previously described.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[15]

    • After the desired treatment duration, allow the plate to equilibrate to room temperature.

    • Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]

  • Incubation and Data Acquisition:

    • Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds to 2 minutes.[14][16]

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis

The results are typically expressed as fold change in caspase activity compared to the vehicle control.

Fold Change = (Luminescence of Treated Cells) / (Luminescence of Control Cells)

Data Presentation and Interpretation

For a comprehensive evaluation, the results from all three assays should be compiled and compared.

Table 1: Hypothetical Cytotoxicity Profile of this compound
Cell LineAssayIC₅₀ / EC₅₀ (µM)Max Response (% of Control)
HepG2 MTT (48h)15.2 ± 2.15% Viability
LDH (48h)25.8 ± 3.5250% LDH Release
Caspase-3/7 (24h)12.5 ± 1.98-fold Increase
MCF-7 MTT (48h)35.6 ± 4.310% Viability
LDH (48h)> 100120% LDH Release
Caspase-3/7 (24h)28.9 ± 3.86-fold Increase
HEK293 MTT (48h)> 10085% Viability
LDH (48h)> 100110% LDH Release
Caspase-3/7 (24h)> 1001.5-fold Increase

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Hypothetical Data:

  • The compound shows potent cytotoxicity against HepG2 and MCF-7 cancer cell lines, with lower IC₅₀ values in the MTT and Caspase-3/7 assays.

  • The significant increase in caspase-3/7 activity at concentrations similar to the MTT IC₅₀ suggests that the primary mechanism of cell death is apoptosis.

  • The increase in LDH release, particularly in HepG2 cells, indicates that at higher concentrations or later time points, the compound may induce secondary necrosis.

  • The high IC₅₀ values and minimal effects on the non-cancerous HEK293 cells suggest a degree of selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent.[17]

Conclusion

This application note provides a detailed, multi-faceted approach to characterizing the in vitro cytotoxicity of this compound. By integrating assays that probe metabolic activity, membrane integrity, and apoptosis, researchers can gain robust and reliable insights into the compound's biological effects. This comprehensive evaluation is a critical step in the journey of drug discovery and development, paving the way for more advanced preclinical studies.

References

  • Morzherin, Y. Y., et al. (2014). 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea. Russian Journal of General Chemistry, 84(7), 1038-1042. Available from: [Link]

  • Wikipedia. N-Methylmethanimine. Available from: [Link]

  • Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[][19][20]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Biopolymers and Cell, 39(2), 123-129. Available from: [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. Available from: [Link]

  • Głowacka, I. E., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences, 21(18), 6837. Available from: [Link]

  • protocols.io. MTT (Assay protocol). Available from: [Link]

  • BMG Labtech. Apoptosis – what assay should I use? Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available from: [Link]

  • Taylor & Francis Online. Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Available from: [Link]

  • protocols.io. Caspase 3/7 Activity. Available from: [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

  • MDPI. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • PubChem. 1-(Benzo[c][1][10][]thiadiazol-5-yl)-N-methylmethanamine. Available from: [Link]

  • BEPLS. A review on the 1,3,4-Thiadiazole as Anticancer Activity. Available from: [Link]

  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. Available from: [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]

  • Biocompare. Choosing an Apoptosis Detection Assay. Available from: [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Available from: [Link]

  • protocols.io. Caspase 3/7 Activity. Available from: [Link]

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  • PubMed. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives-A Review. Available from: [Link]

  • National Institutes of Health. Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids. Available from: [Link]

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Sources

Application Notes and Protocols for the Agricultural Fungicide Development of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Fungicidal Chemistries

Global agriculture faces an ongoing challenge from phytopathogenic fungi, which can lead to significant crop losses and threaten food security.[1] The continuous evolution of fungal resistance to existing fungicides necessitates the discovery and development of new active ingredients with novel modes of action.[2][3] Heterocyclic compounds, particularly those containing a thiadiazole scaffold, have garnered significant attention in agrochemical research due to their broad spectrum of biological activities, including potent fungicidal properties.[3][4][5] The 1,2,3-thiadiazole ring, in particular, is a key structural motif in several commercial and experimental agrochemicals.[5][6]

This document provides a detailed guide for the preliminary evaluation of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine as a potential agricultural fungicide. The protocols outlined herein are designed for researchers, chemists, and plant pathologists engaged in the early-stage discovery and development pipeline. We will proceed from foundational in vitro screening to more complex in vivo assays and preliminary mechanism of action (MoA) studies, providing the scientific rationale behind each experimental step to ensure a robust and logical evaluation pathway.

Compound Profile: this compound

A thorough understanding of the candidate molecule is the first step in its development.

PropertyValueSource
IUPAC Name This compound[]
CAS Number 1060817-72-2[]
Molecular Formula C₅H₉N₃S[]
Molecular Weight 143.21 g/mol []
SMILES CC1=C(SN=N1)CNC[]
Structure

While specific fungicidal activity data for this exact compound is not widely published, its structural similarity to other biologically active thiadiazoles warrants a systematic investigation.[6][8]

Hypothesized Mechanism of Action (MoA)

Based on extensive literature on related azole and thiadiazole fungicides, we can formulate two primary hypotheses for the MoA of this compound. These hypotheses will guide the design of later-stage experiments.

  • Primary Hypothesis: Inhibition of Ergosterol Biosynthesis. Many thiadiazole derivatives function as bioisosteres of imidazoles and triazoles, which are known to inhibit the cytochrome P450 14-α-demethylase enzyme.[4][9] This enzyme is critical for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to cell death.[9]

  • Secondary Hypothesis: Disruption of Cell Wall Biogenesis. Some novel thiadiazole compounds have been shown to interfere with the synthesis of key cell wall components like chitin and β(1→3) glucan.[10] This leads to osmotic instability and cell lysis.

The following workflow provides a logical progression for testing the potential of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Ex Vivo / In Vivo Screening cluster_2 Phase 3: Mechanism of Action Studies P1 Mycelial Growth Inhibition Assay P3 EC50 Determination P1->P3 P2 Spore Germination Assay P2->P3 P4 Detached Leaf Assay (Protective & Curative) P3->P4 Promising Candidates P5 Whole Plant Assay (Greenhouse) P4->P5 P6 Ergosterol Quantification P5->P6 Confirmed Efficacy P7 Cell Wall Integrity Assay P5->P7

Caption: Fungicide Development Workflow.

Section 1: High-Throughput In Vitro Efficacy Screening

The initial phase of testing involves assessing the direct impact of the compound on fungal growth in a controlled laboratory setting. These assays are rapid, cost-effective, and provide the foundational data needed to justify further investigation.

Protocol 1.1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Principle: This assay directly measures the fungistatic or fungicidal activity of a compound by incorporating it into a fungal growth medium. The reduction in the radial growth of a fungal colony is measured relative to controls. This method is widely used for initial screening.[11][12]

Materials:

  • This compound (Test Compound)

  • Positive Control Fungicide (e.g., Azoxystrobin, Tebuconazole)

  • Solvent (e.g., DMSO or acetone, pre-tested for fungal toxicity)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of target fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)[2][5]

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of the test compound and the positive control in the chosen solvent.

  • Medium Preparation: Autoclave the PDA medium and cool it in a water bath to 45-50°C.

  • Poisoning the Medium: Aliquot 100 mL of molten PDA into sterile flasks. Add the appropriate volume of the stock solution to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Also, prepare a solvent control (with solvent only) and an untreated control (no additions).

  • Pouring Plates: Swirl the flasks gently to mix and pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify. Prepare three replicate plates for each concentration and control.

  • Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the specific fungus (typically 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the untreated control plates reaches the edge of the dish.

  • Calculation: Calculate the Percent Inhibition of Mycelial Growth (PIMG) using the following formula: PIMG (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control

    • dt = average diameter of the fungal colony in the treatment

Protocol 1.2: Spore Germination Assay

Principle: For many fungal pathogens, spore germination is the critical first step of infection. This assay determines if the compound can inhibit this process. It is particularly useful for pathogens that are difficult to culture or for which sporulation is key to their life cycle.[13][14]

Materials:

  • Test compound and controls as in Protocol 1.1

  • Spore suspension of the target fungus (e.g., Alternaria brassicae, Fusarium oxysporum) adjusted to 1 x 10⁵ spores/mL in sterile distilled water.[15]

  • Glass microscope slides or multi-well plates

  • Humid chamber (e.g., a large Petri dish with moist filter paper)

  • Microscope

Procedure:

  • Treatment Preparation: In microcentrifuge tubes, mix 50 µL of the spore suspension with 50 µL of a 2x final concentration of the test compound (to achieve final concentrations of 0.1, 1, 10, 50, 100 ppm). Include solvent and untreated controls.

  • Incubation: Pipette 20 µL of each mixture onto a glass slide (or into a well of a multi-well plate). Place the slides in a humid chamber to prevent drying.

  • Incubation: Incubate at the optimal temperature for 12-24 hours.

  • Observation: Place a drop of lactophenol cotton blue on the slide to stop germination and stain the spores.

  • Data Collection: Under a microscope, observe at least 100 spores per replicate and count the number of germinated versus non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: Calculate the Percent Inhibition of Spore Germination: Inhibition (%) = [(gc - gt) / gc] x 100 Where:

    • gc = % germination in the control

    • gt = % germination in the treatment

Data Analysis: EC₅₀ Determination

The Effective Concentration 50 (EC₅₀) is a critical metric representing the concentration of a fungicide that inhibits 50% of fungal growth or germination. It allows for the quantitative comparison of different compounds.

Procedure:

  • Plot the percent inhibition values against the log-transformed concentrations of the test compound.

  • Perform a probit or logistic regression analysis on the dose-response data to calculate the EC₅₀ value.

  • Compare the EC₅₀ value of the test compound to the positive control. A lower EC₅₀ indicates higher potency.

Table 1: Example Data Summary for In Vitro Screening

CompoundTarget FungusAssay TypeEC₅₀ (ppm)
This compoundBotrytis cinereaMycelial Growth[Data]
This compoundBotrytis cinereaSpore Germination[Data]
Azoxystrobin (Control)Botrytis cinereaMycelial Growth[Data]
This compoundRhizoctonia solaniMycelial Growth[Data]
Tebuconazole (Control)Rhizoctonia solaniMycelial Growth[Data]

Section 2: Ex Vivo and In Vivo Efficacy Evaluation

Compounds that demonstrate promising activity in vitro must be tested in a more biologically relevant context. These assays evaluate the compound's ability to protect a plant host from infection.[16][17]

Protocol 2.1: Detached Leaf Assay

Principle: This assay serves as an intermediate step between in vitro and whole-plant studies. It assesses the compound's efficacy on host tissue, providing insights into its protective (pre-infection) and curative (post-infection) activities.[17]

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., cucumber for downy mildew, tomato for late blight).

  • Test compound formulated as a sprayable solution (e.g., in water with a surfactant).

  • Spore suspension of the relevant pathogen.

  • Petri dishes or trays lined with moist filter paper.

  • Spray bottle or atomizer.

Procedure:

  • Leaf Collection: Detach healthy leaves and wash them gently with sterile water. Place them adaxial (top) side up in the moist chambers.

  • Protective Assay: a. Spray a set of leaves with the test compound at various concentrations until runoff. Include positive and negative (water/surfactant) controls. b. Allow the leaves to dry for 2-4 hours. c. Inoculate the leaves by placing a 10 µL drop of the spore suspension onto the leaf surface or by spraying the entire leaf with the suspension.

  • Curative Assay: a. Inoculate a separate set of leaves with the pathogen first. b. After an incubation period of 12-24 hours (to allow for infection to begin), spray the leaves with the test compound.

  • Incubation: Seal the chambers and incubate under appropriate conditions of light and temperature to promote disease development (e.g., 16-hour photoperiod, 18-22°C).

  • Assessment: After 5-7 days, assess the disease severity by measuring the lesion diameter or by estimating the percentage of the leaf area covered by lesions.

  • Calculation: Calculate the Percent Disease Control: Control (%) = [(dsc - dst) / dsc] x 100 Where:

    • dsc = average disease severity in the negative control

    • dst = average disease severity in the treatment

Section 3: Preliminary Mechanism of Action (MoA) Elucidation

Understanding how a fungicide works is crucial for managing resistance and for further development. The following protocols test the hypotheses established earlier.

G cluster_0 Hypothesis 1: Ergosterol Biosynthesis Inhibition Lanosterol Lanosterol Enzyme 14-α-demethylase (Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol (Essential for Membrane) Enzyme->Ergosterol Disruption Membrane Disruption Compound Thiadiazole Compound Compound->Enzyme

Caption: Hypothesized Ergosterol Inhibition Pathway.

Protocol 3.1: Ergosterol Quantification Assay

Principle: If the compound inhibits 14-α-demethylase, it will lead to a depletion of ergosterol and an accumulation of lanosterol in the fungal cells. This change can be quantified using spectrophotometry or more precisely with liquid chromatography-mass spectrometry (LC-MS/MS).[4]

Materials:

  • Fungal culture grown in liquid medium (e.g., Potato Dextrose Broth).

  • Test compound at its EC₅₀ and 2x EC₅₀ concentrations.

  • Saponification solution (alcoholic potassium hydroxide).

  • n-Heptane or hexane for extraction.

  • Spectrophotometer or LC-MS/MS system.

  • Ergosterol standard.

Procedure:

  • Fungal Culture: Inoculate liquid broth with the target fungus and grow for 24-48 hours.

  • Treatment: Add the test compound (and controls) to the liquid cultures and incubate for another 12-24 hours.

  • Harvest Mycelia: Harvest the fungal mycelia by filtration, wash with sterile water, and lyophilize or dry.

  • Saponification: Weigh the dried mycelia and add the saponification solution. Vortex and incubate at 85°C for 1 hour to hydrolyze lipids and proteins.

  • Sterol Extraction: After cooling, add water and n-heptane. Vortex vigorously to extract the non-saponifiable sterols into the organic phase.

  • Analysis:

    • Spectrophotometry: Evaporate the n-heptane, redissolve the sterol extract in ethanol, and scan the absorbance between 230 and 300 nm. The characteristic four-peaked curve of ergosterol will be diminished in treated samples.

    • LC-MS/MS: For a more quantitative analysis, evaporate the solvent, reconstitute in a suitable mobile phase, and analyze using an LC-MS/MS method developed for sterol separation and detection.[4]

  • Interpretation: A significant reduction in the amount of ergosterol in treated samples compared to the untreated control supports the hypothesis of ergosterol biosynthesis inhibition.

Section 4: Formulation and Regulatory Outlook

Formulation: The performance of an active ingredient in the field is highly dependent on its formulation.[18][19] Early-stage formulation development aims to create a stable product that is easy to apply and maximizes bioavailability. Common formulation types for fungicides include:

  • Suspension Concentrates (SC): For water-insoluble solid active ingredients.[20]

  • Emulsifiable Concentrates (EC): For water-insoluble liquid active ingredients.[20]

  • Water-Dispersible Granules (WDG): A solid formulation that disperses in water.[20]

The choice of formulation depends on the physicochemical properties of this compound (e.g., solubility, melting point, stability).[18]

Regulatory Considerations: The development of any new agricultural fungicide is governed by strict regulatory frameworks to ensure safety for humans, non-target organisms, and the environment.[21] In the United States, the Environmental Protection Agency (EPA) regulates fungicides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Federal Food, Drug, and Cosmetic Act (FFDCA).[22][23][24] A comprehensive data package, including toxicology, environmental fate, and residue chemistry studies, is required for registration.[25] Early awareness of these requirements is essential for a successful development program.

References

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  • ResearchGate. Design, Synthesis and Fungicidal Activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)
  • PubMed. (2010). 5-Methyl-1,2,3-thiadiazoles synthesized via ugi reaction and their fungicidal and antiviral activities.
  • PubMed. (2015). Synthesis and fungicidal activity of N-thiazol-4-yl-salicylamides, a new family of anti-oomycete compounds.
  • BOC Sciences. CAS 1060817-72-2 this compound.
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Application Notes & Protocols for Evaluating N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine as a Novel Plant Pathogen Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, a novel compound within the promising 1,2,3-thiadiazole class of bioactive molecules. While direct public data on this specific molecule is limited, the 1,2,3-thiadiazole scaffold is present in established agricultural products and numerous experimental compounds exhibiting significant fungicidal activity and the ability to induce systemic acquired resistance (SAR) in plants[1][2][3][4]. This guide, therefore, presents a logically structured, field-proven framework for the systematic evaluation of this compound's potential. It details a series of self-validating protocols, from initial in vitro screening to more complex in vivo whole-plant bioassays, and outlines a strategy for investigating its mode of action. The methodologies are grounded in established scientific principles to ensure robust and reproducible data generation.

Introduction and Scientific Rationale

The 1,2,3-thiadiazole ring is a key pharmacophore in agrochemistry, recognized for its diverse biological activities[5][6]. A notable example is Tiadinil, a commercialized fungicide that functions not by direct antimicrobial action, but by activating the plant's own defense mechanisms, a process known as Systemic Acquired Resistance (SAR)[1][4]. This mode of action is highly desirable as it can provide broad-spectrum protection against fungi, bacteria, and viruses and may reduce the development of pathogen resistance[1][2].

This compound (herein referred to as Compound T-1) shares the core 1,2,3-thiadiazole structure. Its evaluation is therefore warranted to determine if it possesses direct fungicidal properties, plant defense elicitor activity, or a dual mode of action. This guide provides the necessary protocols to elucidate these potential activities.

Compound T-1 Profile:

IUPAC Name This compound
Synonyms METHYL-(4-METHYL-[1][2][5]THIADIAZOL-5-YLMETHYL)-AMINE[]
CAS Number 1060817-72-2[]
Molecular Formula C5H9N3S[]
Molecular Weight 143.21 g/mol []

| SMILES | CC1=C(SN=N1)CNC[] |

Proposed Mechanism of Action: Plant Defense Elicitation

Many synthetic elicitors function by mimicking natural signaling molecules, often activating the Salicylic Acid (SA) dependent pathway, a cornerstone of SAR[8][9][10]. We hypothesize that Compound T-1, similar to other thiadiazole derivatives, may act as an elicitor. Upon recognition by the plant, it could trigger a signaling cascade leading to the expression of Pathogenesis-Related (PR) proteins and the reinforcement of cell walls, rendering the plant resistant to subsequent pathogen attack.

SAR_Pathway cluster_0 Cell Exterior cluster_1 Plant Cell Cytoplasm & Nucleus Compound_T1 Compound T-1 (Elicitor) Receptor PAMP/Effector Receptor Compound_T1->Receptor Recognition ROS_Burst Reactive Oxygen Species (ROS) Burst Receptor->ROS_Burst MAPK_Cascade MAP Kinase Cascade Receptor->MAPK_Cascade SA_Biosynthesis Salicylic Acid (SA) Biosynthesis ROS_Burst->SA_Biosynthesis MAPK_Cascade->SA_Biosynthesis NPR1_Activation NPR1 Activation (SA Receptor) SA_Biosynthesis->NPR1_Activation TGA_Factors TGA Transcription Factors NPR1_Activation->TGA_Factors Translocation to Nucleus PR_Genes PR Gene Expression TGA_Factors->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Proposed signaling pathway for Compound T-1 as a plant defense elicitor.

Experimental Workflow: A Phased Approach

A tiered screening approach is recommended to efficiently characterize the bioactivity of Compound T-1. This ensures that resources are focused and that each experimental stage informs the next.

Experimental_Workflow Phase1 Phase 1: In Vitro Screening Direct Antifungal Activity • Broth Microdilution Assay • Mycelial Growth Inhibition Phase2 Phase 2: In Planta (Tissue) Assay Protective & Curative Efficacy • Detached Leaf Assay Phase1->Phase2 Active? Phase3 Phase 3: Whole Plant Bioassay Systemic Activity & Efficacy • Greenhouse Pot Experiments • Disease Severity Rating Phase2->Phase3 Protective? Phase4 Phase 4: Mode of Action Studies Elucidating the 'How' • SAR Marker Gene Expression • Direct Target Identification Phase3->Phase4 Effective?

Caption: Phased experimental workflow for evaluating Compound T-1.

Detailed Protocols: Phase 1 - In Vitro Antifungal Screening

Protocol: Broth Microdilution Assay for MIC Determination

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a pathogen[11][12]. It is a high-throughput method for assessing direct antifungal activity.

  • Objective: To quantify the direct inhibitory effect of Compound T-1 on the growth of key fungal pathogens.

  • Causality: By exposing a standardized fungal inoculum to a serial dilution of the compound in a liquid growth medium, we can pinpoint the concentration at which fungistatic or fungicidal activity occurs. This is a fundamental first step in characterizing any potential antimicrobial agent[13][14].

  • Materials:

    • Compound T-1 (stock solution in DMSO)

    • Fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria brassicicola)

    • Sterile 96-well microtiter plates

    • Potato Dextrose Broth (PDB) or other suitable liquid medium

    • Spectrophotometer or plate reader

    • Positive control fungicide (e.g., Captan, Fluconazole)

  • Procedure:

    • Inoculum Preparation: Culture the fungal pathogen on Potato Dextrose Agar (PDA). Harvest spores and suspend them in sterile water. Adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL.

    • Compound Dilution: Prepare a 2-fold serial dilution of Compound T-1 in the 96-well plate using PDB. A typical starting range is 0.1 to 100 µg/mL. Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity.

    • Controls: Include a negative control (medium + inoculum, no compound), a sterility control (medium only), and a positive control (serial dilution of a known fungicide).

    • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.

    • Incubation: Cover the plate and incubate at 25°C for 48-72 hours, or until robust growth is observed in the negative control wells.

    • MIC Determination: The MIC is visually determined as the lowest concentration of Compound T-1 that shows no visible fungal growth. This can be confirmed by measuring absorbance at 600 nm.

  • Data Presentation:

Pathogen Compound T-1 MIC (µg/mL) Positive Control MIC (µg/mL)
Botrytis cinerea[Record Value][Record Value]
Fusarium oxysporum[Record Value][Record Value]
Alternaria brassicicola[Record Value][Record Value]

Detailed Protocols: Phase 2 - In Planta Tissue Assay

Protocol: Detached Leaf Assay

This assay serves as an efficient bridge between in vitro and whole-plant studies, allowing for the assessment of a compound's efficacy on living plant tissue under controlled conditions[15][16][17][18].

  • Objective: To determine if Compound T-1 can protect plant tissue from fungal infection (protective activity) or cure an existing infection (curative activity).

  • Causality: Unlike in vitro tests, this assay incorporates the host plant's physiology. It helps differentiate between direct fungitoxicity and the induction of host defenses, as the compound's performance may be altered by its interaction with the leaf surface and tissue[19].

  • Materials:

    • Healthy, fully expanded leaves from a susceptible host plant (e.g., tomato, Arabidopsis, common bean)

    • Compound T-1 solutions at various concentrations (e.g., 50, 100, 200 µg/mL) in water with 0.02% Tween-20 as a surfactant.

    • Fungal spore suspension (1 x 10^5 spores/mL).

    • Petri dishes lined with moist filter paper.

  • Procedure (Protective Assay):

    • Harvest healthy leaves and place them, adaxial side up, in the prepared Petri dishes.

    • Spray the leaves with the different concentrations of Compound T-1 solution until runoff. Control leaves are sprayed with water + surfactant only.

    • Allow the leaves to dry for 24 hours in a laminar flow hood. This period allows for potential absorption and induction of defense responses.

    • Inoculate each leaf by placing a 10 µL droplet of the fungal spore suspension onto the leaf surface.

    • Seal the Petri dishes and incubate at 25°C with a 12h/12h light/dark cycle for 3-5 days.

    • Data Collection: Measure the diameter of the resulting necrotic lesion. Calculate the percent disease inhibition relative to the control.

  • Procedure (Curative Assay):

    • Follow step 1 from the protective assay.

    • Inoculate the leaves with the fungal spore suspension first.

    • Incubate for 12-24 hours to allow for spore germination and initial infection.

    • Apply the Compound T-1 solutions as described in the protective assay.

    • Continue incubation and collect data as described above.

  • Data Presentation:

Treatment Conc. (µg/mL) Average Lesion Diameter (mm) Protective Efficacy (%)
0 (Control)[Record Value]0
50[Record Value][Calculate Value]
100[Record Value][Calculate Value]
200[Record Value][Calculate Value]
Positive Control[Record Value][Calculate Value]

Detailed Protocols: Phase 3 - Whole Plant Bioassay

This is the definitive test for practical efficacy, assessing the compound's performance in a more realistic setting[20][21].

  • Objective: To evaluate the systemic activity and overall disease control efficacy of Compound T-1 on whole plants.

  • Causality: This assay integrates all relevant factors: compound uptake, translocation within the plant (systemic activity), stability, and its interaction with both the plant and the pathogen over time. Success at this stage is a strong indicator of potential as a crop protection agent.

  • Materials:

    • 4-6 week old susceptible host plants grown in pots.

    • Compound T-1 solutions.

    • Fungal spore suspension.

    • Controlled environment greenhouse or growth chamber.

  • Procedure:

    • Divide plants into treatment groups (e.g., 5-10 plants per group).

    • Application: Apply Compound T-1 as a foliar spray or a soil drench. Foliar spray tests surface protection and local systemic movement, while a soil drench tests for root uptake and systemic translocation.

    • Inoculation: 2-3 days after compound application, inoculate the entire plant by spraying with the fungal spore suspension until runoff.

    • Incubation: Maintain plants in a high-humidity environment for 24-48 hours to promote infection, then move to standard greenhouse conditions.

    • Disease Assessment: 7-14 days after inoculation, assess disease severity using a standardized rating scale (e.g., 0 = no symptoms, 1 = <10% leaf area affected, ..., 5 = >75% leaf area affected or plant death).

    • Calculation: Calculate the Disease Severity Index (DSI) and the control efficacy percentage.

  • Data Presentation:

Treatment Application Method Average Disease Severity Index (0-5) Control Efficacy (%)
Untreated ControlN/A[Record Value]0
Compound T-1 (100 µg/mL)Foliar Spray[Record Value][Calculate Value]
Compound T-1 (100 µg/mL)Soil Drench[Record Value][Calculate Value]
Commercial StandardFoliar Spray[Record Value][Calculate Value]

References

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Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3-Thiadiazole Scaffold in Modern Drug Discovery

The 1,2,3-thiadiazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] As a bioisostere of pyrimidine and oxadiazole, the thiadiazole moiety imparts unique physicochemical properties, including metabolic stability and the ability to engage in specific hydrogen bonding and other non-covalent interactions with biological targets.[2] Consequently, derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, and antifungal properties.[1][2]

The specific scaffold, N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, presents a compelling starting point for a focused Structure-Activity Relationship (SAR) campaign. Its structure contains several key features amenable to systematic modification: the N-methyl group, the methylene linker, and the methyl group at the 4-position of the thiadiazole ring. A systematic exploration of these modification points is crucial for elucidating the structural requirements for optimal biological activity, selectivity, and drug-like properties.

This guide provides a comprehensive framework for researchers initiating an SAR study on this analog series. It outlines detailed protocols for chemical synthesis, primary biological screening, secondary mechanistic assays, and computational modeling, grounded in established scientific principles to ensure a robust and logical progression from initial hit to an optimized lead candidate.

Part 1: Synthetic Strategy for Analog Library Generation

The cornerstone of any SAR study is the efficient and versatile synthesis of a focused library of analogs. The proposed synthetic strategy leverages the classic Hurd-Mori 1,2,3-thiadiazole synthesis , a reliable method for forming the core heterocyclic ring from activated ketone hydrazones.[3][4] The general workflow involves creating a key intermediate, a 5-(halomethyl)-4-methyl-1,2,3-thiadiazole, which serves as a versatile electrophile for introducing various amine nucleophiles.

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Halogenation cluster_3 Step 4: Nucleophilic Substitution cluster_alt Alternative & Preferred Route A Butan-2-one C Butan-2-one Semicarbazone A->C NaOAc, EtOH/H₂O, Reflux B Semicarbazide HCl B->C D 5-Chloro-4-methyl-1,2,3-thiadiazole C->D Thionyl Chloride (SOCl₂), 0°C to RT E 5-(Chloromethyl)-4-methyl- 1,2,3-thiadiazole (Key Intermediate) D->E NBS/AIBN or SO₂Cl₂ (Hypothetical step for C-5 functionalization, direct synthesis preferred) G Final Analog Library E->G Base (e.g., K₂CO₃), Acetonitrile F Primary/Secondary Amines (R-NH-R') F->G Start 3-Chlorobutan-2-one Hydrazone_alt 3-Chlorobutan-2-one Semicarbazone Start->Hydrazone_alt Semicarbazide HCl, NaOAc Thiadiazole_alt 5-(Chloromethyl)-4-methyl- 1,2,3-thiadiazole Hydrazone_alt->Thiadiazole_alt SOCl₂, Hurd-Mori Cyclization Thiadiazole_alt->G Amine (R-NH-R'), Base

Caption: Proposed synthetic workflow for the analog library.

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol details a plausible and robust route based on established chemical transformations for producing the parent compound of the series.

Step 1A: Synthesis of 3-Chlorobutan-2-one Semicarbazone

  • Rationale: This step creates the necessary hydrazone precursor for the Hurd-Mori cyclization. Using 3-chlorobutan-2-one as the starting ketone directly installs the chloro-handle required for the subsequent amination step.

  • Materials: 3-Chlorobutan-2-one, Semicarbazide hydrochloride, Sodium acetate, Ethanol, Water.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equiv.) and sodium acetate (2.0 equiv.) in 50 mL of water.

    • Add a solution of 3-chlorobutan-2-one (1.0 equiv.) in 50 mL of ethanol to the flask.

    • Reflux the reaction mixture for 2-3 hours, monitoring completion by Thin-Layer Chromatography (TLC).

    • Cool the mixture in an ice bath. The resulting white precipitate is collected by vacuum filtration.

    • Wash the solid with cold water and a small amount of cold ethanol.

    • Dry the product under vacuum to yield the semicarbazone, which can often be used in the next step without further purification.

Step 1B: Synthesis of 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole (Hurd-Mori Cyclization)

  • Rationale: This is the key ring-forming reaction. Thionyl chloride acts as both a dehydrating and cyclizing agent, converting the semicarbazone into the aromatic 1,2,3-thiadiazole ring.[4]

  • Materials: 3-Chlorobutan-2-one Semicarbazone, Thionyl chloride (SOCl₂), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • To a flask equipped with a dropping funnel and nitrogen inlet, add anhydrous DCM. Cool the flask to 0 °C in an ice bath.

    • Slowly add thionyl chloride (3.0-4.0 equiv.) to the stirred DCM.

    • Add the semicarbazone from Step 1A portion-wise to the cold SOCl₂ solution over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by slowly pouring it over crushed ice.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the key chloromethyl intermediate.

Step 1C: Synthesis of this compound

  • Rationale: This final step involves a standard nucleophilic substitution where the target amine displaces the chloride from the key intermediate.

  • Materials: 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole, Methylamine (solution in THF or EtOH), Potassium carbonate (K₂CO₃), Acetonitrile (anhydrous).

  • Procedure:

    • In a sealed tube or pressure vessel, dissolve the chloromethyl intermediate (1.0 equiv.) in anhydrous acetonitrile.

    • Add potassium carbonate (2.0-3.0 equiv.) as a base.

    • Add a solution of methylamine (2.0-5.0 equiv.) to the mixture.

    • Seal the vessel and heat to 50-70 °C for 4-12 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product via flash chromatography to obtain the final parent compound.

    • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biological Evaluation and SAR Analysis

Given the broad anticancer activity of many thiadiazole derivatives, a logical starting point for this SAR campaign is to screen the analog library against a panel of human cancer cell lines to determine their antiproliferative effects.[2][5] The MTT assay is a robust, colorimetric method for assessing cell viability and is an industry standard for primary screening.[6][7]

Screening Workflow for SAR Development

Screening Workflow A Synthesized Analog Library (n=10-20) B Primary Screening: MTT Cell Viability Assay A->B C Determine GI₅₀ Values (50% Growth Inhibition) B->C Across Cancer Cell Panel (e.g., MCF-7, HCT116, A549) D SAR Analysis: Correlate Structure with Activity C->D E Identify 'Hit' Compounds (GI₅₀ < 10 µM) D->E H Lead Optimization D->H Guide next-gen analog design F Secondary / Mechanistic Assays (e.g., Cell Cycle, Apoptosis, Kinase Panel) E->F Prioritize potent & selective hits G Elucidate Mechanism of Action (MoA) F->G G->H

Caption: Logical workflow for SAR screening and hit validation.

Protocol 2: In Vitro Antiproliferative MTT Assay
  • Objective: To determine the 50% growth inhibitory concentration (GI₅₀) of each analog against selected human cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7 breast, HCT116 colon), complete culture medium (e.g., DMEM with 10% FBS), 96-well plates, synthesized analogs (dissolved in DMSO), MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., 10% SDS in 0.01 N HCl).

  • Methodology:

    • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Add 100 µL of the compound-containing medium to the wells. Include vehicle control (DMSO only) and positive control (e.g., Doxorubicin) wells.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the GI₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism or similar software).[5]

Data Presentation and SAR Interpretation (Hypothetical Data)

Systematic structural modifications allow for the elucidation of key pharmacophoric features. The data below is hypothetical but illustrates how SAR trends can be identified.

Analog IDR¹ (at N)R² (at C4)GI₅₀ (µM) vs. MCF-7GI₅₀ (µM) vs. HCT116SAR Insights
Parent-01 -CH₃-CH₃8.512.3Baseline activity established.
SAR-02 -H-CH₃> 50> 50N-methylation is critical for activity.
SAR-03 -CH₂CH₃-CH₃4.26.8Small alkyl groups are tolerated/beneficial.
SAR-04 -CH(CH₃)₂-CH₃15.622.1Increased steric bulk at R¹ is detrimental.
SAR-05 -Cyclopropyl-CH₃2.13.5Constrained ring system enhances potency.
SAR-06 -CH₂Ph-CH₃35.848.0Large, flexible benzyl group reduces activity.
SAR-07 -CH₃-H25.431.7C4-methyl group contributes to potency.
SAR-08 -CH₃-CH₂CH₃9.114.5C4-ethyl shows similar activity to C4-methyl.

Interpretation of Hypothetical SAR:

  • N-Substitution (R¹): A comparison of Parent-01 and SAR-02 strongly suggests that the N-methyl group is essential for activity, possibly by engaging in a key hydrophobic interaction or by influencing the basicity of the nitrogen.

  • Steric Effects at R¹: Increasing the size of the N-alkyl group from methyl (Parent-01 ) to ethyl (SAR-03 ) improves potency, but further increasing bulk to isopropyl (SAR-04 ) or benzyl (SAR-06 ) dramatically reduces it. This indicates a well-defined, sterically constrained binding pocket. The high potency of the cyclopropyl analog (SAR-05 ) suggests that conformational rigidity in this position is favorable.

  • C4-Substitution (R²): The drop in activity when the C4-methyl is removed (SAR-07 ) indicates this group is also important, likely occupying a hydrophobic pocket or influencing the electronics of the thiadiazole ring.

Part 3: Secondary Assays for Mechanistic Elucidation

Once active compounds are identified, secondary assays are required to understand their mechanism of action (MoA). Cell cycle analysis is a powerful tool to determine if a compound induces cell death by arresting the cell cycle at a specific phase (e.g., G1, S, or G2/M).[8]

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of lead compounds on cell cycle distribution in a sensitive cancer cell line.

  • Materials: Selected cancer cell line (e.g., HCT116), 6-well plates, lead compounds, Propidium Iodide (PI) staining solution with RNase A.

  • Methodology:

    • Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the lead compound at concentrations corresponding to its 1x and 5x GI₅₀ values for 24 hours.

    • Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

    • Analysis: Analyze the DNA content of the cells using a flow cytometer.

    • Data Interpretation: An accumulation of cells in the G2/M peak compared to the vehicle control would suggest the compound may be acting as a tubulin polymerization inhibitor, a common mechanism for thiadiazole-based anticancer agents.[2]

References

  • Shafiee, A., & Foroumadi, A. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

  • Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., et al. (2022). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of the Iranian Chemical Society. [Link]

  • Bhosale, M., et al. (2021). Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Journal of Cancer Science and Research, 14(7). [Link]

  • Gomha, S. M., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmaceuticals, 13(12), 443. [Link]

  • Wikipedia contributors. (2023). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

  • Geromichalos, G. D., et al. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International Journal of Molecular Sciences, 22(16), 8895. [Link]

  • ISRES Publishing. (2020). Thiadiazoles and Their Properties. Journal of Chemistry and Applied Chemical Engineering. [Link]

  • ResearchGate. (2022). SAR study of analogues 1, 2, and 3. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2014). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]

  • El-Sayed, N. F., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5621. [Link]

  • Jber, N. R., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Egyptian Journal of Chemistry, 65(3), 231-240. [Link]

  • Plech, T., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(4), 975. [Link]

  • Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[1][2][9]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Biopolymers and Cell, 39(1), 33-39. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists. We will address common experimental challenges, provide in-depth troubleshooting, and offer detailed protocols to enhance the yield and purity of your target compound. Our approach is grounded in established chemical principles to ensure you understand the causality behind each experimental step.

I. Overview of the Synthetic Strategy

The synthesis of this compound is most efficiently approached via a two-step sequence. This strategy involves the initial formation of the core heterocyclic structure, the 1,2,3-thiadiazole ring, followed by the installation of the N-methylmethanamine side chain.

  • Step 1: Hurd-Mori Reaction: Synthesis of the key intermediate, 4-methyl-1,2,3-thiadiazole-5-carbaldehyde, from the corresponding hydrazone of a diketone precursor. This reaction is a classic and reliable method for constructing the 1,2,3-thiadiazole heterocycle.[1][2][3]

  • Step 2: Reductive Amination: Conversion of the aldehyde intermediate to the final secondary amine product by reaction with methylamine in the presence of a selective reducing agent.[4][5]

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Hurd-Mori Reaction cluster_1 Step 2: Reductive Amination A Hydrazone Precursor B 4-methyl-1,2,3-thiadiazole- 5-carbaldehyde A->B  SOCl₂ (Thionyl Chloride) C N-methyl-1-(4-methyl-1,2,3-thiadiazol- 5-yl)methanamine (Final Product) B->C 1. Methylamine (CH₃NH₂) 2. Reducing Agent (e.g., STAB)

Fig 1. Two-step synthesis of the target compound.

II. Troubleshooting & FAQs: Step 1 - Hurd-Mori Reaction

This section addresses common issues encountered during the synthesis of the 4-methyl-1,2,3-thiadiazole-5-carbaldehyde intermediate.

Q1: My Hurd-Mori reaction has a very low yield or fails completely. What are the likely causes?

A1: Low yield in this cyclization is a frequent issue, often attributable to reagent quality, reaction conditions, or side reactions.

  • Causality - Reagent Quality: The Hurd-Mori reaction relies on the dehydrative cyclization action of thionyl chloride (SOCl₂).[2] Old or improperly stored SOCl₂ can hydrolyze to sulfur dioxide and HCl, rendering it ineffective. Similarly, the hydrazone starting material must be pure and dry; moisture will readily quench the SOCl₂.

  • Troubleshooting Steps:

    • Use Fresh SOCl₂: Always use a freshly opened bottle of thionyl chloride or distill it prior to use.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use an anhydrous solvent (like dichloromethane or THF) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Verify Starting Material: Confirm the purity of your hydrazone precursor via NMR or LC-MS before starting the reaction.

  • Causality - Reaction Temperature: The reaction is often exothermic. Uncontrolled temperature can lead to the decomposition of the sensitive thiadiazole ring or the formation of tar-like byproducts. The 1,2,3-thiadiazole ring system is known to be thermally labile, potentially extruding N₂.[6]

  • Troubleshooting Steps:

    • Maintain Low Temperature: Add the thionyl chloride dropwise to the solution of the hydrazone at a low temperature (typically 0 °C or below).

    • Monitor Temperature: Use a thermometer to monitor the internal reaction temperature throughout the addition.

    • Controlled Warm-up: Allow the reaction to warm to room temperature slowly after the addition is complete.

Q2: My reaction mixture turns black and I get a complex mixture of products. Why?

A2: This indicates decomposition or polymerization. The primary cause is often excessive heat or the use of a protic solvent.

  • Causality - Decomposition Pathways: At higher temperatures, the Hurd-Mori reaction intermediates can undergo alternative reaction pathways, leading to complex polymeric materials. The 1,2,3-thiadiazole ring itself can be unstable under harsh acidic or thermal conditions.[6][7]

  • Troubleshooting Steps:

    • Strict Temperature Control: As mentioned in A1, rigorous temperature control is paramount. An ice/salt bath may be necessary for larger-scale reactions.

    • Solvent Choice: Use a non-protic, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. Avoid alcohols or water.

    • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of thionyl chloride. A large excess can lead to more aggressive side reactions.

III. Troubleshooting & FAQs: Step 2 - Reductive Amination

This section focuses on optimizing the conversion of the aldehyde to the final N-methylmethanamine product.

Q1: The yield of my final amine is poor, and I have a lot of unreacted aldehyde. How can I improve conversion?

A1: Poor conversion in reductive amination is typically related to the choice of reducing agent, pH, or inefficient imine formation.

  • Causality - Imine Formation: The reaction proceeds via an intermediate iminium ion, formed from the condensation of the aldehyde and methylamine. This condensation is a reversible equilibrium. To drive the reaction forward, this intermediate must be efficiently reduced.[4][5]

  • Troubleshooting Workflow: The following decision tree can guide your optimization strategy.

G start Low Conversion in Reductive Amination check_imine Is imine formation efficient? start->check_imine check_reductant Is the reducing agent active and appropriate? check_imine->check_reductant Yes add_acid Add catalytic acetic acid (0.1 eq) to promote imine formation. check_imine->add_acid No check_conditions Are reaction conditions (pH, solvent) optimal? check_reductant->check_conditions Yes use_stab Switch to Sodium Triacetoxyborohydride (STAB). It is mild and selective for imines. check_reductant->use_stab No check_solvent Ensure solvent is anhydrous (e.g., DCE, THF). check_conditions->check_solvent No success Yield Optimized check_conditions->success Yes add_acid->check_imine use_fresh Use a fresh, dry bottle of the reducing agent. use_stab->use_fresh use_fresh->check_reductant check_solvent->check_conditions

Fig 2. Troubleshooting workflow for low reductive amination yield.

Q2: Which reducing agent should I use, and why?

A2: The choice of reducing agent is critical for selectivity and yield. Some common choices are compared below.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the best choice. It is mild and chemoselective, meaning it will reduce the iminium ion much faster than the starting aldehyde.[5][8] This allows for a one-pot procedure where the aldehyde, amine, and reducing agent can be mixed together.

  • Sodium Cyanoborohydride (NaBH₃CN): Also selective for the iminium ion, but it is highly toxic. It is generally avoided in modern drug development unless necessary.[8]

  • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde directly.[8] If using NaBH₄, the imine must be pre-formed completely before the reducing agent is added, otherwise, you will primarily get the alcohol byproduct from aldehyde reduction.

Reducing AgentSelectivityTypical SolventKey AdvantageKey Disadvantage
NaBH(OAc)₃ (STAB) High (Imines > Aldehydes)DCE, DCM, THFOne-pot procedure, mild conditionsWater sensitive
NaBH₃CN High (Imines > Aldehydes)MethanolEffective and water-tolerantHighly toxic (cyanide release)
NaBH₄ Low (Reduces both)Methanol, EthanolInexpensive and powerfulRequires two-step (pre-formation of imine)

Q3: I am having difficulty purifying the final amine product by column chromatography.

A3: Basic amines often streak on silica gel columns due to strong interactions with the acidic silica surface.

  • Causality - Analyte-Stationary Phase Interaction: The lone pair on the nitrogen of your amine product can form strong hydrogen bonds or have acid-base interactions with the silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape and difficult elution.

  • Troubleshooting Steps:

    • Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is very effective at neutralizing the active sites on the silica and improving peak shape.[9]

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 column if your molecule is sufficiently nonpolar.

    • Salt Formation: For easier handling, purification, and improved stability, the final product can be converted to a hydrochloride (HCl) or other salt. This is done by dissolving the purified free base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether. The salt will precipitate and can be collected by filtration.[9]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde

This protocol is a representative example based on the principles of the Hurd-Mori reaction and should be adapted and optimized for your specific hydrazone precursor.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the hydrazone precursor (1.0 eq).

  • Dissolution: Dissolve the precursor in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This one-pot protocol utilizes Sodium Triacetoxyborohydride (STAB) for optimal efficiency.

  • Setup: To a round-bottom flask, add 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (1.0 eq) and a magnetic stir bar.

  • Dissolution: Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Amine Addition: Add a solution of methylamine (1.5-2.0 eq, e.g., 2.0 M in THF or 40 wt% in H₂O) to the flask.

  • Imine Formation (Optional but recommended): Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 3-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde/imine intermediate.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Stir for 20 minutes.

  • Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography using an eluent system containing a basic modifier (e.g., 95:4.5:0.5 DCM/Methanol/Triethylamine).

V. References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. [Link: https://en.wikipedia.org/wiki/Hurd%E2%80%93Mori_1,2,3-thiadiazole_synthesis]

  • Shafique, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. [Link: https://www.mdpi.com/2076-3417/11/12/5742]

  • A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link: https://www.researchgate.net/publication/289528751_A_New_Type_of_Synthesis_of_123-Thiadiazole_and_123-Diazaphosphole_Derivatives_Via-Hurd-Mori_Cyclization]

  • López-Cara, L. C., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10382223/]

  • Thiadiazoles and Their Properties. (2021). ISRES Publishing. [Link: https://www.isres.org/current-studies-in-basic-sciences-engineering-and-technology-2021-174-184.html]

  • Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. [Link: http://www.orientjchem.org/vol35no1/synthesis-characterization-and-thermal-stability-study-of-new-heterocyclic-compounds-containing-123-triazole-and-134-thiadiazole-rings/]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. [Link: https://patents.google.com/patent/CA2483482A1/en]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Elsevier. [Link: https://www.ebook.de/de/product/3943338/vasily_a_bakulev_wim_dehaen_the_chemistry_of_1_2_3_thiadiazoles.html]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. [Link: https://patents.google.com/patent/WO2003091230A1/en]

  • Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Semantic Scholar. [Link: https://www.semanticscholar.org/paper/Synthesis%2C-Characterization-and-Thermal-Stability-Nahi-Imran/13f01b0f585d8d0a8b98b8c5c479402a54904c63]

  • 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLIC ACID synthesis. ChemicalBook. [Link: https://www.chemicalbook.com/synthesispath_75423-15-3.htm]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. WIPO Patentscope. [Link: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2003091230]

  • Gao, M., et al. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. SciSpace. [Link: https://typeset.io/papers/novel-preparation-method-for-4-methylthiazole-5-19j8h0g5]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link: https://www.organic-chemistry.org/namedreactions/reductive-amination/reductive-amination-conditions.shtm]

  • Morzherin, Y., et al. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. ResearchGate. [Link: https://www.researchgate.net/publication/326922252_Recent_Developments_in_the_Chemistry_of_123-Thiadiazoles]

  • This compound. BOC Sciences. [Link: https://www.bocsci.com/product/n-methyl-1-4-methyl-1-2-3-thiadiazol-5-yl-methanamine-cas-1060817-72-2-4034111.html]

  • Kumar, D., et al. (2020). Recent trends in the synthesis of 1,2,3-thiadiazoles. ResearchGate. [Link: https://www.researchgate.net/publication/340051280_Recent_trends_in_the_synthesis_of_123-thiadiazoles]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link: https://organicreactions.org/index.php/Reductive_Aminations_of_Carbonyl_Compounds_with_Borohydride_and_Borane_Reducing_Agents]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. [Link: https://www.jocpr.com/articles/review-article-on-synthesis-of-134thiadiazole-derivatives-and-its-biological-activity.pdf]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link: https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/]

  • Forcing a Reductive Amination. Reddit. [Link: https://www.reddit.com/r/chemistry/comments/9xop99/forcing_a_reductive_amination/]

  • Glukhareva, T. V., et al. (2018). 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. ResearchGate. [Link: https://www.researchgate.net/publication/326880053_123-Thiadiazolyl_Isocyanates_in_the_Synthesis_of_Biologically_Active_Compounds_Study_of_the_Cytotoxic_Activity_of_N-4-methyl-123-thiadi-azolyl-5-yl-N'-4-methylphenylUrea]

  • Gümüşer, F. G., et al. (2018). 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one: Synthesis, Characterization and Computational Studies. ResearchGate. [Link: https://www.researchgate.net/publication/326880026_1-5-amino-134-thiadiazol-2-ylmethyl-3-benzyl-1H-124-triazol-54H-one_Synthesis_Characterization_and_Computational_Studies]

  • Amine synthesis by reductive amination. Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/synthesis/C1-N/amines/reductive-aminations.shtm]

  • Al-Tamimi, A. S., et al. (2013). 5-(Adamantan-1-yl)-N-methyl-1,3,4-thia-diazol-2-amine. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/23723843/]

  • Zhuang, S., et al. (2012). The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. ResearchGate. [Link: https://www.researchgate.net/publication/271512411_The_Synthesis_and_Purification_of_4-Dimethylamino-N-Methyl_-4-Stilbazolium_Tosylate]

  • Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem. [Link: https://www.benchchem.com/product/bcp211846/technical-support]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. [Link: https://www.researchgate.net/publication/350176841_Synthesis_and_diuretic_activity_of_novel_5-amino-134-thiadiazole-2-thiol_derivatives]

  • Jiao, X., et al. (2012). Synthesis and optimization of substituted furo[2,3-d]-pyrimidin-4-amines and 7H-pyrrolo[2,3-d]pyrimidin-4-amines as ACK1 inhibitors. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/22929232/]

  • This compound. Key Organics. [Link: https://keyorganics.net/product/mfcd11054019]

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Technical Support Center: Overcoming Solubility Issues of Thiadiazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the solubility of thiadiazole compounds in biological assays. Thiadiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3][4][5] However, their inherent lipophilicity, a feature often linked to their biological efficacy, frequently leads to poor aqueous solubility.[6][7] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges and ensure the reliability of your experimental data.

I. Troubleshooting Guide: Common Solubility-Related Issues

This section addresses specific problems you might encounter during your experiments, offering probable causes and step-by-step solutions.

Issue 1: Compound Precipitation Upon Dilution into Aqueous Assay Buffer

Probable Cause: This is a classic sign of a compound exceeding its kinetic solubility limit. When a high-concentration stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the compound can "crash out" of solution as it is no longer soluble in the predominantly aqueous environment.[8][9]

Solution Workflow:

  • Optimize the Dilution Protocol:

    • Two-Step Dilution: First, dilute the DMSO stock into a small volume of serum-containing medium. Serum proteins can act as natural stabilizers for hydrophobic compounds. Then, add this intermediate dilution to the final volume of your assay medium.[10]

    • Gentle Mixing: Avoid vigorous vortexing. Instead, use gentle pipetting or inversion to mix the compound into the aqueous buffer.

    • Pre-warmed Medium: Diluting into a pre-warmed (e.g., 37°C) medium can sometimes improve solubility.[10][11]

  • Reduce the Final DMSO Concentration: A high final concentration of DMSO can be toxic to cells and may not be sufficient to maintain the solubility of highly lipophilic compounds. Aim for a final DMSO concentration of ≤ 0.1% to minimize cellular toxicity.[10]

  • Lower the Stock Solution Concentration: Preparing a less concentrated DMSO stock solution (e.g., 1 mM instead of 10 mM) can reduce the "solvent shock" upon dilution into the aqueous buffer.[10]

  • Consider Co-solvents: While DMSO is the most common, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested, depending on the specific thiadiazole derivative and the tolerance of your assay system.[9][12]

Issue 2: Inconsistent or Non-Reproducible Assay Results

Probable Cause: This can often be traced back to inconsistent compound concentrations due to precipitation that may not be visually obvious. If a compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.[9]

Solution Workflow:

  • Visually Inspect for Precipitation: Before adding your compound to the assay plate, carefully inspect the diluted solution for any signs of cloudiness or particulate matter. Centrifuging the diluted solution and checking for a pellet can also be informative.

  • Determine the Kinetic Solubility: It's highly recommended to experimentally determine the kinetic solubility of your thiadiazole compound in your specific assay buffer.[8][13][14][15] This will define the upper concentration limit for your experiments.

    • Experimental Protocol: Nephelometric Kinetic Solubility Assay

      • Prepare a high-concentration stock solution of your thiadiazole compound in 100% DMSO (e.g., 10 mM).

      • In a clear 96-well plate, perform serial dilutions of the DMSO stock into your aqueous assay buffer.

      • Incubate the plate for a set period (e.g., 1-2 hours) at the assay temperature.

      • Measure the light scattering at a specific wavelength using a nephelometric plate reader.

      • The concentration at which a significant increase in light scattering is observed indicates the onset of precipitation and is considered the kinetic solubility limit.[9]

  • Work Below the Solubility Limit: Once the kinetic solubility is known, design your experiments with a maximum concentration that is comfortably below this limit to ensure the compound remains in solution throughout the assay.

Issue 3: Low or No Observed Biological Activity

Probable Cause: While it's possible the compound is genuinely inactive, poor solubility can lead to a false negative result. If the compound has precipitated out of solution, its effective concentration at the biological target will be significantly lower than the nominal concentration.[9]

Advanced Solubilization Strategies:

If basic troubleshooting fails, more advanced formulation strategies may be necessary to improve the aqueous solubility of your thiadiazole compound.

StrategyMechanism of ActionAdvantagesDisadvantages
Cyclodextrins These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is more water-soluble.[16][17][18][19][20]Generally well-tolerated in vitro; can significantly increase solubility.May not be suitable for all compounds; the complexation efficiency can vary.
Surfactants Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic compounds in their non-polar core, effectively solubilizing them.[21]Can be very effective for highly lipophilic compounds.Can interfere with biological assays and may be cytotoxic at higher concentrations.
pH Modification For ionizable thiadiazole derivatives, adjusting the pH of the buffer can increase the proportion of the more soluble ionized form.Simple and cost-effective.Only applicable to ionizable compounds; the required pH may not be compatible with the biological assay.
Nanoparticle Formulations Encapsulating the compound in lipid-based or polymeric nanoparticles can dramatically improve its solubility and stability in aqueous media.[22][23][24][25]High drug loading capacity; can improve bioavailability in vivo.More complex to prepare; may require specialized equipment.

Experimental Workflow for Cyclodextrin-Mediated Solubilization:

G cluster_0 Preparation cluster_1 Complexation cluster_2 Analysis A Prepare a stock solution of the thiadiazole compound in an organic solvent (e.g., ethanol). C Add a small aliquot of the compound stock solution to each cyclodextrin solution. A->C B Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., HP-β-CD). B->C D Incubate the mixtures with shaking for 24-48 hours to allow for complex formation. C->D E Filter the solutions to remove any undissolved compound. D->E F Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV. E->F G Plot the compound concentration against the cyclodextrin concentration to determine the phase solubility diagram. F->G

Caption: Workflow for determining the phase solubility of a thiadiazole compound with cyclodextrins.

II. Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and why is it important?

A:

  • Kinetic solubility is the concentration of a compound that can be reached when a stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer. It represents a metastable state, and precipitation can occur over time.[13][26] This is the more relevant measure for most in vitro biological assays, as it mimics the experimental conditions.[8][9][14]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the solid compound is in equilibrium with the dissolved compound. This is typically measured by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (24-48 hours).[9][26] While important for formulation development, it is less representative of the conditions in a typical high-throughput screen.

Understanding this distinction is crucial because a compound might appear soluble at a certain concentration based on a kinetic measurement, but it could precipitate during the course of a longer assay, leading to inaccurate results.[26]

Q2: My thiadiazole compound is an amorphous solid. Does this affect its solubility?

A: Yes, the solid-state form of a compound can significantly impact its solubility. Amorphous solids generally have a higher apparent solubility and faster dissolution rate than their crystalline counterparts because they lack the long-range molecular order of a crystal lattice, requiring less energy to dissolve.[26] However, amorphous forms are also less stable and can convert to a more stable, less soluble crystalline form over time, especially in solution.[26]

Q3: Can I use sonication to dissolve my thiadiazole compound?

A: Sonication can be a useful tool to aid in the dissolution of poorly soluble compounds by breaking down aggregates and increasing the surface area exposed to the solvent.[10] However, it should be used with caution. Excessive or prolonged sonication can generate heat, which could potentially degrade thermally labile compounds. It is always advisable to use short bursts of sonication and to cool the sample if necessary.

Q4: How should I store my DMSO stock solutions of thiadiazole compounds?

A: To ensure the stability and integrity of your thiadiazole compounds in DMSO stock solutions, follow these best practices:

  • Store at low temperatures: Store stock solutions at -20°C or -80°C to minimize solvent evaporation and chemical degradation.[10]

  • Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade over time.[10]

  • Protect from light and moisture: Store in amber vials or wrap vials in foil to protect light-sensitive compounds. Ensure vials are tightly sealed to prevent the absorption of atmospheric moisture, as DMSO is hygroscopic.

Q5: What are the key structural features of thiadiazoles that contribute to their poor solubility?

A: The poor aqueous solubility of many thiadiazole derivatives can be attributed to several structural features:

  • Aromaticity and Lipophilicity: The thiadiazole ring itself is aromatic and contributes to the overall lipophilicity (fat-loving nature) of the molecule.

  • Substituents: The substituents attached to the thiadiazole core play a crucial role. Bulky, non-polar, or aromatic substituents will significantly increase the lipophilicity and decrease the aqueous solubility.[27]

  • Hydrogen Bonding: A lack of hydrogen bond donor and acceptor groups will reduce the molecule's ability to interact favorably with water molecules.

Logical Flow for Troubleshooting Solubility Issues:

Caption: A stepwise approach to troubleshooting solubility issues with thiadiazole compounds.

III. References

  • Lipid-Based Nanoparticle Drug Delivery Systems for Enhanced Bioavailability of Poorly Soluble Drugs. aarf.asia.

  • Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. (2005-05-23).

  • Nanoparticles for Improved Delivery of Poorly Soluble Drugs. Pharma Excipients. (2016-05-06).

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. (2014-04-29).

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC - PubMed Central. (2024-05-01).

  • Addressing Solubility through Nano Based Drug Delivery Systems. Walsh Medical Media. (2016-05-19).

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016-10-18).

  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024-04-04).

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. (2006-05-10).

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2025-10-16).

  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - PubMed Central - NIH. (2018-05-11).

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.

  • Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. PMC - PubMed Central.

  • Journal of Molecular Liquids. PermeGear.

  • The effect of different polymers on the solubility, permeability and distribution of poor soluble 1,2,4-thiadiazole derivative | Request PDF. ResearchGate.

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

  • Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay | Request PDF. ResearchGate.

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.

  • improving the solubility of OXS007417 for experiments. Benchchem.

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2026-01-16).

  • How to tackle compound solubility issue : r/labrats. Reddit. (2022-01-06).

  • Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed. (2024-10-01).

  • Emerging synthetic strategies and pharmacological insights of 1,3,4-thiadiazole derivatives: a comprehensive review. Semantic Scholar.

  • Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. (2023-12-14).

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH.

  • The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. RSC Publishing.

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.

  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - NIH. (2021-07-02).

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. (2022-12-06).

  • Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. Benchchem.

Sources

Technical Support Center: Stability and Degradation Studies of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this compound. The information herein is structured in a practical question-and-answer format to directly address challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely points of instability in the this compound molecule?

A1: Based on its chemical structure, there are two primary areas susceptible to degradation: the 1,2,3-thiadiazole ring and the N-methyl-methanamine side chain .

  • 1,2,3-Thiadiazole Ring: This heterocyclic system is known to be sensitive to thermal and photolytic stress.[1][2] The primary degradation pathway involves the extrusion of molecular nitrogen (N₂), which is a thermodynamically favorable process, leading to highly reactive intermediates like thiirenes and thioketenes.[1] These intermediates can then undergo further reactions, such as dimerization or reaction with other molecules in the matrix. While generally stable, the ring's stability can be influenced by its substituents.[1][3]

  • N-methyl-methanamine Side Chain: As a secondary aliphatic amine, this side chain is susceptible to oxidation. The nitrogen atom can be oxidized to form an N-oxide, or more extensive oxidation could lead to dealkylation or the formation of nitroalkanes.[4][5] The basic nature of the amine also makes it prone to salt formation and potential reactions under acidic conditions.

Q2: What are the recommended general conditions for forced degradation studies of this compound according to regulatory guidelines?

A2: Forced degradation studies should be conducted in accordance with ICH Q1A(R2) guidelines.[6][7][8][9] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the analytical methods are stability-indicating.[6][10] The recommended stress conditions to investigate are:

  • Hydrolysis: Across a range of pH values (e.g., acidic, neutral, and basic).

  • Oxidation: Using a suitable oxidizing agent (e.g., hydrogen peroxide).

  • Photolysis: Exposure to a combination of visible and UV light.[7][11]

  • Thermal Stress: At elevated temperatures.[1]

It is crucial to have a validated, stability-indicating analytical method, typically HPLC with a UV or mass spectrometric detector, to separate and quantify the parent compound from its degradation products.[7]

Q3: What kind of degradation products can I expect from the 1,2,3-thiadiazole ring?

A3: The most well-documented degradation of the 1,2,3-thiadiazole ring under thermal and photolytic stress is the loss of dinitrogen (N₂).[1][2] This leads to the formation of a transient thiirene intermediate, which can rearrange to a more stable thioketene. These reactive species can then lead to a variety of products depending on the reaction conditions and the presence of other reactive molecules. In some biological systems, oxidation of the 1,2,3-thiadiazole ring can lead to the formation of acetylenic compounds through the extrusion of all three heteroatoms.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidant). Ensure proper experimental setup (e.g., for photolysis, ensure the light source is of appropriate wavelength and intensity).
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of reagents). A time-course study is recommended to find the optimal duration for achieving 5-20% degradation.
Poor peak shape or resolution in HPLC analysis. Co-elution of degradation products with the parent peak. Ion-pairing issues with the amine side chain. Inappropriate column or mobile phase.Modify the HPLC method. This may include changing the mobile phase composition (organic modifier, pH, buffer concentration), trying a different column chemistry (e.g., C18, phenyl-hexyl), or adjusting the gradient profile. For the amine, consider using a mobile phase with a low concentration of an ion-pairing agent or a buffer at a pH that ensures the amine is in a consistent protonation state.
Appearance of multiple, small, and unidentifiable peaks. Complex degradation pathways leading to numerous minor products. Secondary degradation of primary degradants.Focus on identifying the major degradation products first. Utilize a mass spectrometer (LC-MS) for preliminary identification based on mass-to-charge ratio. If necessary, isolate the major degradants using preparative HPLC for further structural elucidation by techniques like NMR.
Inconsistent results between replicate experiments. Poor experimental control (e.g., temperature fluctuations, inconsistent light exposure). Instability of degradation products. Issues with sample preparation or analytical method.Ensure tight control over all experimental parameters. Prepare fresh solutions for each experiment. Verify the precision and robustness of your analytical method.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound. These should be adapted based on the specific stability of the molecule.

Hydrolytic Degradation
  • Objective: To assess the stability of the compound in aqueous solutions at different pH values.

  • Protocol:

    • Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of approximately 1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Protocol:

    • Dissolve the compound in a suitable solvent to a concentration of approximately 1 mg/mL.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at specified time points.

    • Analyze the samples by HPLC.

Photolytic Degradation
  • Objective: To determine the compound's sensitivity to light.

  • Protocol:

    • Prepare a solution of the compound (approx. 1 mg/mL) and a solid sample.

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][11]

    • Prepare control samples wrapped in aluminum foil to protect them from light.

    • Place all samples in the photostability chamber.

    • After the exposure period, dissolve the solid sample and analyze all samples by HPLC.

Thermal Degradation
  • Objective: To assess the stability of the compound at elevated temperatures.

  • Protocol:

    • Place a solid sample of the compound in a controlled temperature oven (e.g., at 80 °C).

    • Withdraw samples at specified time points.

    • Dissolve the samples in a suitable solvent.

    • Analyze by HPLC.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API This compound Stock Prepare Stock Solution API->Stock Acid Acidic Hydrolysis (0.1M HCl, 60°C) Stock->Acid Apply Stress Base Basic Hydrolysis (0.1M NaOH, 60°C) Stock->Base Apply Stress Oxidative Oxidation (3% H2O2, RT) Stock->Oxidative Apply Stress Photo Photolysis (ICH Q1B) Stock->Photo Apply Stress Thermal Thermal (Solid, 80°C) Stock->Thermal Apply Stress HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidative->HPLC Analyze Samples Photo->HPLC Analyze Samples Thermal->HPLC Analyze Samples Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data

Caption: Forced degradation experimental workflow.

Potential Degradation Pathways

G cluster_pathways Degradation Pathways Parent This compound C₅H₉N₃S Thermal Thermal/Photolytic Stress Oxidative Oxidative Stress Hydrolytic Hydrolytic Stress N2_extrusion Thiirene/Thioketene Intermediate + N₂ Thermal->N2_extrusion N_oxide N-oxide derivative Oxidative->N_oxide Dealkylation 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine Oxidative->Dealkylation Ring_cleavage Ring-opened products Hydrolytic->Ring_cleavage

Caption: Potential degradation pathways.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring.
  • Pharma Beginners. (2025).
  • MedCrave. (2016).
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. FDA.
  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. FDA.
  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Scribd. (n.d.). FDA Stability Testing.
  • International Journal of Creative Research Thoughts. (2021).
  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. FDA.
  • National Institutes of Health. (2016).
  • Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry.
  • National Center for Biotechnology Information. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. NCBI.
  • Wiley. (2004). The Chemistry of 1,2,3-Thiadiazoles.
  • ResearchGate. (2025). Photolysis of 1,2,3‐thiadiazoles.
  • ResearchGate. (2025). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study.
  • Royal Society of Chemistry. (2020). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts.
  • PubMed. (1997). 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors.
  • ResearchGate. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.
  • Semantic Scholar. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.
  • RJPT. (2021).
  • ScienceDirect. (n.d.).
  • The Pharmaceutical Journal. (2010).
  • MDPI. (2021).
  • ResearchGate. (2025). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles.
  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties.
  • Wikipedia. (n.d.). Thiadiazoles.
  • NCERT. (n.d.). Amines.
  • National Center for Biotechnology Information. (2023).
  • PharmaCompass. (n.d.). Methenamine.

Sources

Troubleshooting inconsistent results in N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. This molecule, featuring a 1,2,3-thiadiazole core, belongs to a class of heterocyclic compounds known for their diverse biological activities.[1] However, the inherent reactivity of the thiadiazole ring and the secondary amine moiety can present unique challenges, leading to inconsistent experimental results.[1][2] This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis, purification, analysis, and application of this compound. We will delve into the causality behind these challenges, providing not just solutions but a deeper understanding of the molecule's behavior.

Section 1: Synthesis and Purification Troubleshooting

Inconsistencies often originate from the synthesis and purification stages. The 1,2,3-thiadiazole ring system, while aromatic, can be susceptible to specific reaction conditions, and N-methylation of primary amines can be challenging to control.[3][4]

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or fails completely. What are the likely causes?

Low yield is a common frustration, often attributable to several factors related to the chosen synthetic route. Assuming a reductive amination pathway from 4-methyl-1,2,3-thiadiazole-5-carbaldehyde and methylamine, here are the primary checkpoints:

  • Cause 1: Inefficient Imine Formation. The initial condensation between the aldehyde and methylamine to form the iminium intermediate is a critical equilibrium-driven step.

    • Solution: Ensure anhydrous conditions. Water can hydrolyze the imine/iminium ion back to the starting materials. Consider adding a dehydrating agent like anhydrous MgSO₄ to the reaction mixture. If using methylamine hydrochloride, ensure you have added a sufficient amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.[5]

  • Cause 2: Inactive or Insufficient Reducing Agent. The hydride reagent is responsible for the irreversible reduction of the iminium ion.

    • Solution: Use a fresh, high-quality bottle of your reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are moisture-sensitive. Ensure you are using a molar excess (typically 1.5-2.0 equivalents) to drive the reaction to completion.[5]

  • Cause 3: Inappropriate Reaction Temperature or Time.

    • Solution: Reductive aminations are typically run at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40°C) might be beneficial, but must be monitored closely to avoid side reactions. Extend the reaction time and monitor progress by TLC or LC-MS until the starting aldehyde is consumed.[6]

Q2: I'm observing a significant amount of the di-methylated (tertiary amine) byproduct. How can I improve selectivity for the secondary amine?

Over-alkylation is a classic challenge in amine synthesis.[4] The desired secondary amine product can be more nucleophilic than the starting primary amine, leading to a second methylation event.

  • Cause: Reactivity of the Product. The newly formed secondary amine can react with any remaining aldehyde and be further reduced.

    • Solution 1: Control Stoichiometry. Carefully control the stoichiometry of the reactants. Use a slight excess of the primary amine relative to the aldehyde to minimize the chances of the product reacting further.

    • Solution 2: Choose a Bulky Protecting Group. For ultimate control, consider a longer route involving a protecting group. For instance, reacting the primary amine with Boc-anhydride, followed by methylation of the protected amine (e.g., using NaH and MeI), and subsequent deprotection. This multi-step process offers superior selectivity at the cost of atom economy.

    • Solution 3: Alternative Methylating Agent. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classical method that often yields the di-methylated product but can sometimes be controlled to favor the mono-methylated product under specific conditions.[6][7]

Q3: My purified compound appears to degrade over time, showing new spots on TLC or peaks in LC-MS. What's happening?

The 1,2,3-thiadiazole ring can be sensitive to environmental factors.

  • Cause: Ring Instability and Oxidation. 1,2,3-thiadiazoles can be susceptible to cleavage under harsh acidic or basic conditions, and the secondary amine is prone to air oxidation.

    • Solution 1: Storage Conditions. Store the purified compound as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). Protect it from light.

    • Solution 2: Salt Formation. For improved stability and handling, convert the free base to a stable salt, such as the hydrochloride or hydrobromide salt.[5] This is achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl or HBr in the same or a miscible solvent. The salt will typically precipitate and can be collected by filtration.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product Handling start Starting Materials: 4-methyl-1,2,3-thiadiazole-5-carbaldehyde Methylamine imine Imine/Iminium Formation (Anhydrous Solvent, e.g., DCM) start->imine reduction Reductive Amination (Add NaBH(OAc)₃) imine->reduction quench Aqueous Workup (e.g., sat. NaHCO₃) reduction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography characterize Characterization (NMR, LC-MS, HRMS) chromatography->characterize storage Store under Inert Gas at -20°C (or convert to salt) characterize->storage

Caption: General workflow for synthesis and purification.

Section 2: Analytical and Characterization Guide

Reproducible analytical data is the cornerstone of trustworthy research. Inconsistent results here often point to issues with sample handling, method suitability, or compound stability.

Frequently Asked Questions (FAQs)

Q1: How can I be certain of my compound's identity and purity?

A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.

Technique Purpose Expected Results for C₅H₉N₃S Common Pitfalls & Troubleshooting
¹H NMR Structural ElucidationSignals corresponding to the two CH₃ groups, the CH₂ group, and the NH proton. Chemical shifts and coupling patterns confirm connectivity.Broad NH peak: Add a drop of D₂O to confirm the exchangeable proton. Poor resolution: Ensure high-purity NMR solvent.
¹³C NMR Carbon Skeleton ConfirmationPeaks for the two methyl carbons, the methylene carbon, and the two aromatic carbons of the thiadiazole ring.Low signal-to-noise: Increase the number of scans.
LC-MS Purity Assessment & Mass ConfirmationA single major peak in the chromatogram with an [M+H]⁺ ion at m/z ≈ 144.2.Tailing peaks: Add a modifier like 0.1% formic acid to the mobile phase. No peak: Check solubility in the mobile phase.
HRMS Exact Mass ConfirmationProvides high-resolution mass data to confirm the elemental composition (e.g., Calculated for C₅H₁₀N₃S⁺: 144.0590, Found: 144.0592).Incorrect mass: Calibrate the instrument; check for adducts (e.g., [M+Na]⁺).
Elemental Analysis Ultimate Purity ConfirmationProvides the percentage composition of C, H, N, and S, which should match theoretical values within ±0.4%.Deviating results: Indicates impurities (e.g., residual solvent, inorganic salts). Re-purify the sample.

Q2: My bioassay results are inconsistent between batches of the synthesized compound. What analytical checks should I perform?

This critical issue often links back to subtle differences in batch purity that may not be obvious from simple analyses.

  • Cause 1: Presence of Highly Active Impurities. Even a trace amount (<1%) of a highly potent impurity or a regioisomer could significantly alter biological results.

    • Solution: Use a high-resolution analytical technique like LC-MS/MS or a validated HPLC method with a photodiode array (PDA) detector to screen for minor impurities.[8] Develop a quantitative NMR (qNMR) method to determine the absolute purity of each batch against a certified reference standard.

  • Cause 2: Polymorphism. Different crystalline forms (polymorphs) of the compound can have different solubilities and dissolution rates, affecting bioavailability in assays.

    • Solution: Analyze batches using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for different crystalline forms.

  • Cause 3: Formation of Nitrosamine Impurities. Secondary amines can react with nitrite sources (often present as trace contaminants) to form N-nitrosamines, which are often potent mutagens and can interfere with biological assays.[8][9]

    • Solution: Develop a sensitive LC-MS/MS method specifically for the detection of the potential N-nitroso derivative.[10] Regulatory agencies like the FDA provide guidance on controlling such impurities.[9]

Troubleshooting Flowchart: Batch-to-Batch Bioassay Variability

G start Inconsistent Bioassay Results check_purity Re-evaluate Purity via HPLC / LC-MS. Is purity >99% and consistent? start->check_purity check_identity Confirm Identity via HRMS and NMR. Is the structure correct? check_purity->check_identity Yes resynthesize Re-synthesize and/or Re-purify Compound check_purity->resynthesize No check_impurities Screen for Trace Impurities (LC-MS/MS). Are unknown peaks present at >0.1%? check_identity->check_impurities Yes check_identity->resynthesize No check_polymorphs Analyze for Polymorphism (XRPD / DSC). Are crystalline forms different between batches? check_impurities->check_polymorphs No investigate_impurities Identify & Quantify Impurities. Synthesize potential side products as standards. check_impurities->investigate_impurities Yes end_ok Root Cause Identified. Implement stricter QC. check_polymorphs->end_ok No check_polymorphs->end_ok Yes investigate_impurities->resynthesize

Caption: Decision tree for diagnosing bioassay inconsistency.

Section 3: Standard Operating Protocols

Adherence to validated protocols is key to achieving reproducibility.

Protocol 1: Synthesis via Reductive Amination

This protocol details the synthesis of this compound from its corresponding aldehyde.

Materials:

  • 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the methylamine solution (1.2 eq) dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by LC-MS or TLC (eluent: 95:5 DCM:MeOH).

  • Once the reaction is complete, carefully quench by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

Procedure:

  • Prepare a silica gel slurry in DCM and pack a glass column.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient solvent system. Start with 100% DCM and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 5% MeOH in DCM.

  • Crucial Step: To prevent peak tailing of the basic amine product, add 0.5% triethylamine to the eluent mixture.[5]

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

References

  • Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. In Books. [Link]

  • Chauhan, H. S. (2024). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. [Link]

  • Reddit r/Chempros Community. (2023). Methylation of NH2 Troubleshooting?. Reddit. [Link]

  • Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientifica, 2013, 152102. [Link]

  • ResearchGate. (2022). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Request PDF. [Link]

  • Reddit r/chemistry Community. (2021). Methylation of a primary amine to a secondary?. Reddit. [Link]

  • Morzherin, Y. Y., et al. (2014). 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea. ResearchGate. [Link]

  • ResearchGate. (2022). Synthesis of 1,3,4-Thiadiazoles: Review. Request PDF. [Link]

  • Sharma, A., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205. [Link]

  • Senthamarai, T., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – An Asian Journal, 9(2), 549-553. [Link]

  • Patel, K., et al. (2024). Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 243, 116010. [Link]

  • U.S. Food and Drug Administration. (2020). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. [Link]

  • Galgatte, P., et al. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of AOAC International, 105(5), 1183-1194. [Link]

  • IntraCrop. (n.d.). Biostimulant Technologies. IntraCrop. [Link]

  • Hönig, M., et al. (2023). Urea derivative MTU improves stress tolerance and yield in wheat by promoting cyclic electron flow around PSI. Frontiers in Plant Science, 14, 1131326. [Link]

  • Hönig, M., et al. (2023). Urea derivative MTU improves stress tolerance and yield in wheat by promoting cyclic electron flow around PSI. PubMed, 36959950. [Link]

Sources

Technical Support Center: Synthesis & Purification of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.

I. Proposed Synthetic Pathway & Potential Impurities

Step 1: Hurd-Mori 1,2,3-Thiadiazole Synthesis [1][2] The synthesis of the 4-methyl-1,2,3-thiadiazole-5-carbaldehyde intermediate can be achieved via the Hurd-Mori reaction.[1][3] This involves the reaction of a hydrazone derivative of methylglyoxal with thionyl chloride.[1][3]

Step 2: Reductive Amination The final product is then synthesized via reductive amination of the aldehyde intermediate with methylamine, followed by reduction of the resulting imine.[4]

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_0 Step 1: Hurd-Mori Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Purification A Methylglyoxal (Starting Material) B Hydrazone Formation (e.g., with Semicarbazide) A->B C Hurd-Mori Cyclization (Thionyl Chloride) B->C D 4-methyl-1,2,3-thiadiazole- 5-carbaldehyde (Intermediate) C->D F Imine Formation D->F E Methylamine E->F G Reduction (e.g., NaBH4) F->G H Crude N-methyl-1-(4-methyl-1,2,3- thiadiazol-5-yl)methanamine G->H I Purified Product H->I Purification (Chromatography, Recrystallization)

Caption: Proposed synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis and purification process in a question-and-answer format.

General Purity Issues

Q1: My final product is a brownish oil, but I expected a solid. What could be the cause?

A1: An oily product instead of a solid is a strong indicator of significant impurities. These impurities can disrupt the crystal lattice formation of your target compound.

  • Likely Causes & Solutions:

    • Residual Solvents: Ensure all solvents from the reaction and workup are thoroughly removed under high vacuum. Gentle heating may be necessary, but be cautious of product decomposition.

    • Unreacted Starting Materials: The presence of unreacted 4-methyl-1,2,3-thiadiazole-5-carbaldehyde or excess methylamine can lead to an oily product.

    • Byproducts from Side Reactions: Side reactions are common. For instance, over-alkylation in the reductive amination step is a possibility, though less likely with methods like the Eschweiler-Clarke reaction.[5]

    • Degradation: Thiadiazole rings can be sensitive to strong acids or bases and high temperatures. Ensure your workup conditions are mild.

Q2: My NMR spectrum shows multiple unexpected peaks. How can I identify the impurities?

A2: Identifying impurities from NMR spectra requires a systematic approach.

  • Common Impurities and their Expected NMR Signals:

    • Unreacted Aldehyde: A peak in the 9-10 ppm region (aldehyde proton).

    • Unreacted Primary Amine (if used as a precursor): Broad singlet that can be exchanged with D₂O.

    • Over-methylated (Tertiary Amine) byproduct: A singlet corresponding to the N,N-dimethyl group.

    • Imine intermediate: A peak in the 7-8 ppm region.

    • Solvent Residues: Check for common solvent peaks (e.g., DCM ~5.3 ppm, EtOAc ~2.0, 4.1, 1.2 ppm, Hexane ~0.9, 1.3 ppm).

Purification-Specific Issues

Q3: I'm having trouble purifying my compound using column chromatography. It's streaking on the TLC plate. What should I do?

A3: Streaking of amines on silica gel TLC plates is a classic problem due to the acidic nature of silica, which strongly interacts with the basic amine.[6]

  • Causality: The free silanol groups (Si-OH) on the silica surface are acidic and can protonate your basic amine, causing it to "stick" to the stationary phase and elute slowly and unevenly.

  • Solutions:

    • Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is 0.5-2% triethylamine (Et₃N) or ammonia in methanol.[7][8]

    • Switch to a Different Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

      • Amine-functionalized Silica: This is often an excellent, albeit more expensive, option that provides a less interactive surface for amine purification.[6]

Parameter Standard Silica Gel Silica Gel with Et₃N Basic Alumina
Interaction Strong acid-base interactionNeutralized acidic sitesBasic surface, less interaction
Peak Shape Tailing/StreakingSymmetrical peaksGenerally good peak shape
Typical Eluent Hexane/EtOAcHexane/EtOAc + 1% Et₃NHexane/EtOAc

Q4: My recrystallization attempt failed. Either nothing crashed out, or I got an oil again. What went wrong?

A4: Successful recrystallization depends on choosing the right solvent system and controlling the cooling rate.[9][10]

  • Causality: The principle of recrystallization is that your desired compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[11]

  • Troubleshooting Steps:

    • Solvent Screening: You may need to screen for a better solvent or solvent pair. A good starting point for amines is often isopropanol, ethanol, or ethyl acetate/hexane mixtures.

    • "Oiling Out": If your compound separates as an oil, it means the solution became supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).[12] To fix this, reheat the solution, add a small amount of additional solvent to lower the saturation point, and allow it to cool more slowly.[12]

    • Inducing Crystallization: If nothing crystallizes, the solution may not be saturated enough, or nucleation is slow.

      • Try scratching the inside of the flask with a glass rod.

      • Add a "seed crystal" of your pure compound if you have any.

      • Cool the solution in an ice bath, but only after it has cooled slowly to room temperature first.

Q5: Can I use an acid-base extraction to purify my product?

A5: Yes, an acid-base extraction is an excellent and highly recommended technique for purifying amines.[13][14]

  • Principle: Your basic amine product can be protonated by an acid (like dilute HCl) to form a water-soluble salt.[15] This salt will move into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. You can then regenerate the free amine by basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and extracting it back into an organic solvent.[13]

G start Crude Product in Organic Solvent (e.g., DCM or Ether) wash_acid Wash with dilute HCl (aq) start->wash_acid sep_funnel Separatory Funnel wash_acid->sep_funnel org_layer Organic Layer: Neutral/Acidic Impurities sep_funnel->org_layer Separate aq_layer Aqueous Layer: Protonated Amine Salt sep_funnel->aq_layer Separate basify Basify with NaOH (aq) to pH > 10 aq_layer->basify extract_org Extract with fresh Organic Solvent basify->extract_org final_org Organic Layer: Pure Amine extract_org->final_org Separate final_aq Aqueous Layer: Inorganic Salts extract_org->final_aq Separate

Sources

Technical Support Center: Navigating Cell Viability Assay Interference by Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges posed by thiadiazole compounds in cell viability assays. This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the issues, empowering you to generate accurate and reliable data.

I. Frequently Asked Questions (FAQs): The Front Line of Troubleshooting

Here, we address the most common issues and observations reported by researchers working with thiadiazole-based compounds.

Q1: We are observing an unexpected increase in signal in our MTT/XTT/MTS assay when treating cells with our thiadiazole compound, even at high concentrations where we expect cytotoxicity. What is the likely cause?

A1: This is a classic sign of direct assay interference. Thiadiazole compounds, due to their chemical nature, can possess inherent reducing potential.[1][2] This means they can directly reduce the tetrazolium salts (MTT, XTT, MTS) to their colored formazan products, a reaction that is supposed to be exclusively mediated by cellular dehydrogenases in viable cells.[1][3] This chemical reduction is independent of cellular metabolic activity and results in a false-positive signal, making a toxic compound appear non-toxic or even proliferative.[1][2]

Q2: How can we definitively confirm that our thiadiazole compound is interfering with our colorimetric assay?

A2: A cell-free control experiment is the most direct method to confirm interference.[4] This involves running the assay with your thiadiazole compound in the standard cell culture medium but without any cells. If you observe a color change that is dependent on the concentration of your compound, it confirms direct chemical reduction of the assay reagent.[1][4]

Q3: Our thiadiazole compound is brightly colored. Could this be affecting our absorbance-based assay results?

A3: Yes, the intrinsic color of a test compound can interfere with absorbance-based assays.[4][5] If your compound absorbs light at or near the same wavelength used to measure the formazan product (typically 450-590 nm for tetrazolium assays), it will lead to artificially high absorbance readings.[1] This can be corrected for by measuring the absorbance of the compound in media alone and subtracting this value from your experimental readings.

Q4: We are using a resazurin (AlamarBlue)-based assay and are still seeing questionable results. Aren't these assays less prone to interference?

A4: While resazurin-based assays are generally considered more sensitive and sometimes less susceptible to interference than tetrazolium assays, they are not immune.[6][7] The principle of the assay still relies on cellular reduction, in this case of blue, weakly fluorescent resazurin to pink, highly fluorescent resorufin.[6][8][9] Compounds with reducing potential, including some thiadiazoles, can also directly reduce resazurin, leading to a false-positive signal.[8][10]

II. Troubleshooting Guides: A Systematic Approach to Accurate Data

When you suspect interference, a systematic approach is key to diagnosing the problem and finding a solution.

Guide 1: Diagnosing and Quantifying Interference

This guide will walk you through the essential controls to determine the nature and extent of assay interference.

Experimental Workflow: Interference Assessment

cluster_prep Preparation cluster_exp Experimental Setup cluster_assay Assay & Readout cluster_analysis Data Analysis prep_plates Prepare 96-well plates prep_compounds Prepare serial dilutions of thiadiazole compound prep_plates->prep_compounds prep_media Prepare cell culture medium prep_compounds->prep_media cell_free Cell-Free Wells: Medium + Compound prep_media->cell_free vehicle_control Vehicle Control Wells: Cells + Medium + Vehicle prep_media->vehicle_control experimental Experimental Wells: Cells + Medium + Compound prep_media->experimental add_reagent Add viability assay reagent (e.g., MTT, Resazurin) cell_free->add_reagent vehicle_control->add_reagent experimental->add_reagent incubate Incubate as per protocol add_reagent->incubate read_plate Read plate (Absorbance/Fluorescence) incubate->read_plate analyze_cf Analyze Cell-Free Wells: Signal > Blank? read_plate->analyze_cf analyze_exp Analyze Experimental Wells: Correct for compound color and cell-free reduction read_plate->analyze_exp conclusion Draw Conclusion: Interference confirmed if cell-free signal is significant analyze_cf->conclusion analyze_exp->conclusion cluster_atp ATP-Based Assays cluster_ldh LDH Release Assays cluster_realtime Real-Time Viability/Cytotoxicity Assays start Interference Confirmed with Redox-Based Assays? atp_assay Principle: Measures ATP levels in viable cells via luciferase reaction. start->atp_assay Yes ldh_assay Principle: Measures lactate dehydrogenase (LDH) released from damaged cells. start->ldh_assay Yes realtime_assay Principle: Uses non-lytic, cell-impermeable dyes or probes to monitor cell death over time. start->realtime_assay Yes atp_pros Pros: High sensitivity, rapid, less prone to chemical interference. atp_assay->atp_pros atp_cons Cons: Lytic, requires luminometer, can be expensive. atp_assay->atp_cons ldh_pros Pros: Measures cytotoxicity directly, non-lytic for remaining cells. ldh_assay->ldh_pros ldh_cons Cons: Compound may inhibit LDH enzyme, serum can have high background. ldh_assay->ldh_cons realtime_pros Pros: Kinetic data, multiplexing potential, non-destructive. realtime_assay->realtime_pros realtime_cons Cons: Requires specialized imaging or detection instrumentation. realtime_assay->realtime_cons

Caption: Choosing an alternative cell viability assay.

III. Recommended Alternative Assay Protocols

Here are detailed protocols for three robust alternatives to redox-based assays.

ATP-Based Luminescence Assay

Principle: This assay quantifies adenosine triphosphate (ATP), the energy currency of the cell. [11]Upon cell death, ATP synthesis stops, and the remaining ATP is rapidly degraded. [12]The assay uses luciferase to catalyze the conversion of luciferin into light in the presence of ATP; the resulting luminescent signal is directly proportional to the number of viable cells. [12][13][14] Protocol (Example using a commercial kit like CellTiter-Glo®):

  • Plate Cells and Treat: Plate cells in a 96-well opaque-walled plate and treat with your thiadiazole compound for the desired duration.

  • Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Prepare Reagent: Reconstitute the luciferase reagent according to the manufacturer's instructions.

  • Add Reagent: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.

  • Mix and Incubate: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [14][15]6. Measure Luminescence: Read the luminescence using a plate luminometer.

Data Comparison:

Assay TypePrincipleSignal DetectedInterference Potential with Thiadiazoles
MTT/XTT/MTS Enzymatic reduction of tetrazolium saltColorimetric (Absorbance)High (Direct chemical reduction) [1][2]
Resazurin Enzymatic reduction of resazurinFluorometricModerate to High (Direct chemical reduction) [8]
ATP-Based Quantification of cellular ATPLuminescenceLow (Different chemical principle) [14][16]
LDH Release Measurement of released LDH enzymeColorimetric/FluorometricLow (Potential for enzyme inhibition) [17][18]
Real-Time Impermeable DNA dyes/probesFluorescence/ImagingLow (Potential for fluorescence quenching/overlap) [19][20]
LDH (Lactate Dehydrogenase) Release Assay

Principle: This assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity. [18][21][22]The released LDH catalyzes a reaction that results in a colored or fluorescent product, proportional to the number of dead cells.

Protocol:

  • Plate Cells and Treat: Plate cells and treat with your compound as usual.

  • Set Up Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a detergent provided in the kit.

    • Compound Interference Control: Add the compound to the maximum release control to check for LDH enzyme inhibition. [17]3. Collect Supernatant: Carefully collect a portion of the cell culture supernatant from each well.

  • Perform Assay: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's protocol.

  • Incubate: Incubate at room temperature, protected from light, for up to 30 minutes.

  • Stop Reaction: Add the stop solution.

  • Measure Absorbance/Fluorescence: Read the plate at the appropriate wavelength.

Real-Time Cytotoxicity Assay

Principle: These assays use a cell-impermeable DNA dye (like propidium iodide or other proprietary dyes) that is added directly to the cell culture medium. [19][20]The dye cannot enter healthy cells with intact membranes. When a cell dies and its membrane is compromised, the dye enters and binds to the DNA, producing a fluorescent signal. [20]This allows for the kinetic monitoring of cell death in real-time using an automated imaging system. [19][20][23] Protocol (Example using Incucyte® Cytotox Dyes):

  • Prepare Reagents: Dilute the cytotox dye and your thiadiazole compound in the cell culture medium.

  • Plate Cells: Plate cells in a 96-well plate.

  • Add Reagents: Add the medium containing the cytotox dye and your compound to the cells.

  • Image: Place the plate inside a live-cell imaging system (e.g., Incucyte®) and schedule repeated scanning (e.g., every 2 hours) for the duration of your experiment.

  • Analyze: The software will automatically count the number of fluorescent (dead) cells over time, providing a kinetic analysis of cytotoxicity.

IV. The Gold Standard: Orthogonal Method Validation

To ensure the highest level of confidence in your results, it is best practice to validate your findings with an orthogonal method. [24][25]This means using a second, independent assay that relies on a different biological principle to confirm the results of your primary assay. For example, if you use an ATP-based assay to measure viability, you could confirm your results with a real-time cytotoxicity assay that measures membrane integrity. This approach provides a robust validation of your conclusions. [25]

References

  • ATP Cell Viability Assay - Creative Bioarray. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Request PDF - ResearchGate. [Link]

  • Real-Time Cytotoxicity Assays - PMC - NIH. [Link]

  • ATP cell viability assay | RE-Place. [Link]

  • Cell viability assays: Alternatives to the MTT assay. (2017-05-02). [Link]

  • Alternatives to MTT Assay in Cell Viability Assessments - 4B - Alojamiento Web UVa. (2023-07-05). [Link]

  • Real Time Assays for Quantifying Cytotoxicity with Single Cell Resolution. [Link]

  • ATP bioluminescence assay for cell cytotoxicity | BMG LABTECH. [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC. (2024-03-26). [Link]

  • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. [Link]

  • Real-Time Analysis for Cell Viability, Cytotoxicity and Apoptosis: What Would You Do with More Data from One Sample?. (2022-01-25). [Link]

  • Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Publishing. (2024-11-06). [Link]

  • Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed. (2020-09-15). [Link]

  • Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - NIH. (2023-03-01). [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis - Sartorius. [Link]

  • Real-time Cytotoxicity Assays in Human Whole Blood | Protocol Preview - YouTube. (2022-07-06). [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025-04-16). [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. [Link]

  • (PDF) Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024-03-23). [Link]

  • Comparison of Different Methods to Measure Cell Viability - Creative Bioarray. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC. (2023-12-14). [Link]

  • DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research. [Link]

  • Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay? - MDPI. (2018-02-10). [Link]

  • Validation of three viable-cell counting methods: Manual, semi-automated, and automated. (2015-04-18). [Link]

  • Flow Cytometry Troubleshooting Guide - Bio-Techne. [Link]

  • How to solve the problem from cell viability test? - ResearchGate. (2023-05-13). [Link]

    • Validity in Research: Validating Your Results Through Orthogonal Approaches (LE: Mod 5, Part 8) - YouTube. (2019-09-02). [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC - NIH. (2020-05-22). [Link]

  • Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. [Link]

  • Validation of cell density and viability assays using Cedex automated cell counter - PubMed. [Link]

  • Thiadiazoles - Wikipedia. [Link]

  • Chemical structures of selected tetrazolium salts and of the intermediate electron acceptor, phenazine methosulfate (PMS). - ResearchGate. [Link]

  • The study of the yellow tetrazolium salt reduction to formazan in HеLa cells. [Link]

  • Proposed reactions for reduction of tetrazolium red and tetrazolium blue at alkaline medium by thiol compounds. - ResearchGate. [Link]

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Technical Support Center: Enhancing the Bioavailability of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel thiadiazole derivatives, specifically N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, and are encountering challenges with its bioavailability in in vivo models.

Thiadiazole derivatives are a class of heterocyclic compounds recognized for their diverse and potent pharmacological activities, making them valuable candidates for drug development.[1][2][3] However, like many new chemical entities (NCEs), these promising compounds can exhibit suboptimal pharmacokinetic properties, particularly poor oral bioavailability, which can hinder their progression through the development pipeline.[4][5]

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you diagnose the underlying causes of poor bioavailability and implement effective enhancement strategies for your investigational compound.

Frequently Asked Questions (FAQs)
Q1: Our initial in vivo screen of this compound in rats showed very low oral bioavailability (<5%). What are the most likely causes?

A1: Low oral bioavailability is a common hurdle for NCEs and typically stems from one or more of the following factors, which are often interrelated.[6]

  • Poor Aqueous Solubility: This is one of the most frequent barriers.[7] The compound must dissolve in the gastrointestinal (GI) fluids before it can be absorbed across the gut wall. Thiadiazole derivatives can be lipophilic, which often correlates with low water solubility.[8]

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation. This can be due to its molecular size, charge, or lack of affinity for cellular uptake transporters.

  • Extensive First-Pass Metabolism: After absorption from the gut, the compound travels via the portal vein directly to the liver. If it is extensively metabolized by hepatic enzymes (e.g., Cytochrome P450s) on this first pass, only a small fraction of the active drug will reach systemic circulation.

  • Efflux by Transporters: The compound might be actively pumped back into the intestinal lumen by efflux transporters, such as P-glycoprotein (P-gp), present on the surface of intestinal cells.[6]

  • Chemical or Enzymatic Instability: The compound could be degrading in the harsh acidic environment of the stomach or being broken down by enzymes within the GI tract.[6]

Q2: What is the best systematic approach to troubleshooting the poor bioavailability of our compound?

A2: A structured, data-driven approach is crucial. Before attempting complex formulations, you must first characterize the compound's fundamental physicochemical and biopharmaceutical properties to diagnose the primary barrier to absorption.[4][9]

Recommended Workflow:

  • Physicochemical Characterization: Determine key properties to understand the molecule's intrinsic behavior.[4]

  • Solubility Profiling: Measure solubility in various media (e.g., water, PBS at different pH values, simulated gastric and intestinal fluids).

  • Lipophilicity Assessment: Determine the LogP or LogD value. High lipophilicity (LogP > 3) often correlates with poor aqueous solubility.

  • Permeability Assessment: Use an in vitro model like the Caco-2 cell monolayer assay to estimate intestinal permeability and identify if the compound is a substrate for efflux transporters.[10][11]

  • Metabolic Stability Screening: Perform an in vitro assessment using liver microsomes to determine the compound's susceptibility to first-pass metabolism.

This initial data will classify your compound's limitations (e.g., solubility-limited, permeability-limited, or both) and guide the selection of the most appropriate enhancement strategy.[12]

Q3: What are the primary formulation strategies we should consider for enhancing bioavailability?

A3: Several well-established strategies can overcome poor solubility and/or permeability.[13][14][15] The main approaches include:

  • Particle Size Reduction: Decreasing the particle size to the micron or sub-micron (nanometer) range dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[14][15][16]

    • Nanosuspensions: These are dispersions of pure drug particles with sizes typically between 200-600 nm, stabilized by surfactants.[16][17][18] This technology is highly effective for compounds that are poorly soluble in both aqueous and lipid media (BCS Class II/IV).[16][19]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipid excipients to dissolve the drug and mimic the body's natural fat digestion process, facilitating absorption through the lymphatic pathway and potentially avoiding first-pass metabolism.[20][21][22][23] LBDDS are particularly suitable for lipophilic drugs.[24] Systems include:

    • Self-Emulsifying Drug Delivery Systems (SEDDS)

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS)

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[24][25]

  • Prodrug Approach: This involves chemically modifying the drug molecule to create an inactive derivative (a prodrug) with improved properties (e.g., better solubility or permeability).[26][27][28] The prodrug is then converted back to the active parent drug in vivo by enzymatic or chemical cleavage.[29][30] This strategy is particularly powerful for overcoming permeability barriers by targeting specific nutrient transporters.[26][30]

Q4: How do we select the most appropriate bioavailability enhancement strategy for our specific compound?

A4: The choice of strategy should be guided by your pre-formulation data. The diagram below provides a decision-making workflow.

G cluster_0 cluster_1 cluster_2 start Start: Poor Bioavailability Observed physchem Step 1: Physicochemical Characterization (Solubility, LogP, Permeability, Metabolic Stability) start->physchem decision1 What is the primary barrier? physchem->decision1 solubility_issue Solubility-Limited (Low Solubility, High Permeability) decision1->solubility_issue Solubility permeability_issue Permeability-Limited (High Solubility, Low Permeability) decision1->permeability_issue Permeability both_issue Both Solubility & Permeability Limited decision1->both_issue Both sol_strat Strategies: - Nanosuspension - Lipid-Based Systems (SMEDDS) - Solid Dispersion solubility_issue->sol_strat perm_strat Strategies: - Prodrug Approach (Targeting Transporters) permeability_issue->perm_strat both_strat Strategies: - Lipid-Based Systems - Prodrug with Improved Solubility - Nanosuspension + Permeation Enhancer both_issue->both_strat

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Q5: Which animal model is most appropriate for conducting our in vivo bioavailability studies?

A5: The choice of animal model is critical for obtaining data that can be reasonably extrapolated to humans.[31][32][33]

  • Rats and Mice: These are the most common models for initial screening due to their low cost, ease of handling, and well-characterized physiology.[32] Rats, in particular, have an absorption, distribution, metabolism, and excretion (ADME) profile that is often similar to humans.[31][32]

  • Beagle Dogs: Dogs are a valuable alternative, especially for oral bioavailability studies, because their GI anatomy and physiology (e.g., gastric pH, transit times) share many similarities with humans.[31][33] They are often used to assess formulations before moving to human trials.

  • Pigs: The pig model is also considered highly predictive for oral drug absorption due to its strong anatomical and physiological resemblance to the human GI tract.[31]

For initial formulation screening, the rat is often sufficient. However, for lead candidate optimization, confirming results in a second, non-rodent species like the beagle dog is highly recommended.[34]

Troubleshooting Guides & Experimental Protocols
Guide 1: Protocol for Essential Pre-formulation Assessment

This protocol outlines the initial characterization needed to diagnose bioavailability barriers.

1. Objective: To determine the aqueous solubility, lipophilicity (LogP), and in vitro permeability of the investigational compound.

2. Materials:

  • This compound

  • Phosphate buffered saline (PBS) at pH 6.8 and 7.4

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5)

  • 1-Octanol

  • Caco-2 cell line (ATCC) and cell culture reagents

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

3. Methodology:

  • Aqueous Solubility (Shake-Flask Method):

    • Add an excess amount of the compound to vials containing purified water, SGF, and FaSSIF.

    • Agitate at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • LogP Determination (Shake-Flask Method):

    • Prepare a solution of the compound in the aqueous phase (e.g., PBS pH 7.4).

    • Add an equal volume of 1-octanol.

    • Vortex vigorously for 5-10 minutes to allow for partitioning.

    • Centrifuge to separate the two phases.

    • Measure the compound's concentration in both the aqueous and octanol phases.

    • Calculate LogP as: Log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).

  • Caco-2 Permeability Assay:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Add the compound solution to the apical (A) side of the monolayer.

    • At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B) side.

    • Separately, add the compound to the basolateral side and sample from the apical side to determine the B-to-A flux.

    • Quantify compound concentration in all samples.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the compound is a substrate for active efflux.[11]

4. Data Interpretation:

Summarize your findings in a table to guide your formulation strategy.

ParameterResultImplication for Bioavailability
Solubility (pH 7.4) e.g., < 10 µg/mLPoor: Likely dissolution rate-limited absorption.
LogP e.g., 4.2High: Lipophilic, suggests suitability for LBDDS but poor aqueous solubility.
Papp (A→B) e.g., < 1 x 10⁻⁶ cm/sLow: Poor permeability across the intestinal epithelium.
Efflux Ratio e.g., 3.5High: Compound is likely removed by efflux pumps like P-gp.
Guide 2: Protocol for Developing a SMEDDS Formulation

If your compound is lipophilic with poor aqueous solubility (as suggested by the example data above), a SMEDDS is an excellent starting point.[23]

1. Objective: To formulate the compound in a Self-Microemulsifying Drug Delivery System to enhance its solubilization and absorption.

2. Principle: SMEDDS are isotropic mixtures of an oil, a surfactant, and a co-surfactant that spontaneously form a fine oil-in-water microemulsion (droplet size < 100 nm) upon gentle agitation in aqueous media (i.e., GI fluids).[23] This maintains the drug in a solubilized state, ready for absorption.[21]

3. Methodology:

  • Step 1: Component Screening:

    • Oil Selection: Determine the compound's solubility in various pharmaceutical-grade oils (e.g., Capryol™ 90, Labrafil® M 1944 CS). Select the oil with the highest solubilizing capacity.

    • Surfactant Selection: Screen surfactants (e.g., Kolliphor® RH 40, Labrasol®) for their ability to emulsify the selected oil.

    • Co-surfactant Selection: Screen co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497) for their ability to improve the microemulsion region and stability.

  • Step 2: Constructing a Ternary Phase Diagram:

    • Experimentally determine the boundaries of the microemulsion region by titrating mixtures of oil, surfactant, and co-surfactant with water.

    • Plot the results on a ternary phase diagram to identify the optimal ratios that form stable microemulsions.

  • Step 3: Formulation Preparation:

    • Select a ratio of oil:surfactant:co-surfactant from the stable microemulsion region of the phase diagram.

    • Dissolve the required amount of the compound into the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous liquid is formed.

  • Step 4: Formulation Characterization:

    • Emulsification Efficiency: Add 1 mL of the SMEDDS formulation to 250 mL of water with gentle stirring. It should form a clear or slightly bluish microemulsion rapidly.

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting microemulsion using dynamic light scattering (DLS). Target size is < 100 nm with a PDI < 0.3.

    • Stability: Assess the physical stability of the formulation upon dilution, ensuring no drug precipitation occurs over several hours.

4. Example Formulations:

ComponentFormulation 1 (w/w %)Formulation 2 (w/w %)Function
Compound 5%5%Active Pharmaceutical Ingredient
Capryol™ PGMC 30%-Oil (Solubilizer)[35]
Labrafil® M 1944 CS -25%Oil (Solubilizer)
Labrasol® ALF 45%50%Surfactant (Emulsifier)[35]
Transcutol® HP 20%20%Co-surfactant / Solvent
Guide 3: Protocol for a Preliminary In Vivo Pharmacokinetic Study

1. Objective: To compare the oral bioavailability of the unformulated compound (suspension) versus an enhanced formulation (e.g., SMEDDS).

2. Animal Model: Male Sprague-Dawley rats (n=4-6 per group), 250-300g.

3. Study Design:

  • Group 1 (IV Administration):

    • Formulation: Compound dissolved in a suitable intravenous vehicle (e.g., 5% Dextrose with a co-solvent like PEG 400).

    • Dose: 1-2 mg/kg.

    • Route: Intravenous (bolus via tail vein).

    • Purpose: To determine absolute bioavailability and key PK parameters like clearance and volume of distribution.

  • Group 2 (Oral Suspension - Control):

    • Formulation: Compound suspended in a standard vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).

    • Dose: 10-20 mg/kg.

    • Route: Oral gavage.

  • Group 3 (Oral SMEDDS - Test):

    • Formulation: Compound formulated in the optimized SMEDDS from Guide 2.

    • Dose: 10-20 mg/kg (same as control).

    • Route: Oral gavage.

4. Methodology:

  • Fast animals overnight prior to dosing but allow free access to water.

  • Administer the formulations as described above.

  • Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein into heparinized tubes at pre-defined time points (e.g., Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

5. Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) for each group using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Calculate the absolute oral bioavailability (F%) for the control and test formulations using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

  • Compare the bioavailability of the SMEDDS formulation to the suspension control to determine the fold-increase in exposure.

Caption: Simplified pathway of oral drug absorption and metabolism.

References
  • Vertex AI Search. (n.d.). Lipid-Based Drug Delivery Systems - PMC - NIH.
  • PubMed. (2024, October 1). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology.
  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
  • SGS. (n.d.). Preclinical Formulation Development.
  • MDPI. (n.d.). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications.
  • Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.
  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • SAR Publication. (2023, December 6). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.
  • ResearchGate. (n.d.). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update.
  • MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • CAS.org. (2025, April 3). The future of lipid-based drug delivery systems.
  • The University of British Columbia. (n.d.). Lipid-based Delivery Systems.
  • PubMed Central. (n.d.). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles.
  • Pharma Focus Asia. (n.d.). Lipid Based Drug Delivery Systems.
  • PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH.
  • IJCRT.org. (2025, December 12). Bioavailability Enhancement Techniques For Poorly Soluble Drug.
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  • PubMed Central. (n.d.). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review.
  • PubMed Central. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
  • Advances in Pharmacology and Pharmacy. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
  • PubMed Central. (n.d.). Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives.
  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
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  • PubMed Central. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
  • MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics.
  • Colorcon. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery.
  • ResearchGate. (2025, August 8). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
  • ResearchGate. (2023, June 21). Sudhakar P, et al. Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequiv &a.
  • American Pharmaceutical Review. (n.d.). Increased Bioavailability Excipients.
  • ResearchGate. (2025, June 28). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
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  • Patsnap Synapse. (2025, March 21). What are the methods used for enhancement of bioavailability?.
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Technical Support Center: Purification of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine (CAS 1060817-72-2). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. The following FAQs and troubleshooting guides provide in-depth, field-proven insights to help you navigate the common challenges associated with its purification, ensuring you achieve the desired purity and yield for your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying crude this compound?

The primary purification techniques for this compound, a basic secondary amine, are silica gel column chromatography and recrystallization.[1] The choice between them depends on the impurity profile of your crude material.

  • Silica Gel Column Chromatography: This is the most versatile method, especially when the crude product contains multiple impurities with different polarities. It is highly effective for separating unreacted starting materials, reagents, and non-polar byproducts.

  • Recrystallization: This method is ideal if your crude material is already of moderate purity (e.g., >85-90%) and you need to remove minor, structurally similar impurities or baseline contaminants. It is often used as a final polishing step after chromatography.[2]

Q2: I'm observing significant streaking or tailing of my compound during TLC analysis and column chromatography. What causes this and how can I fix it?

This is the most common issue encountered when purifying basic amines on standard silica gel. The problem arises because the amine's basic lone pair of electrons interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, non-specific binding causes the compound to "stick" and move unevenly, leading to poor separation and low recovery.

The solution is to add a basic modifier to your eluent system. A small amount of triethylamine (Et₃N) or ammonia (in methanol) is typically added to the mobile phase (e.g., 0.5-1% v/v).[3] The modifier competes with your product for the acidic sites on the silica, effectively neutralizing them and allowing your compound to elute as a sharp, well-defined band.

Q3: What are the likely impurities I should expect in my crude product?

Impurities are typically derived from the synthetic route used. While the exact synthesis can vary, common impurities may include:

  • Unreacted Starting Materials: Such as 4-methyl-1,2,3-thiadiazole-5-carbaldehyde or methylamine.

  • Over-alkylation Products: Formation of a tertiary amine if the reaction conditions are not carefully controlled.

  • Reagents and Catalysts: Residual reducing agents (e.g., borohydride salts) or catalysts from the synthesis.

  • Process-Related Impurities: Unidentified byproducts from side reactions.[4]

  • N-Nitrosamine Impurities: As a secondary amine, this compound is susceptible to nitrosation in the presence of nitrite sources (e.g., from reagents, solvents, or atmospheric NOx). This is a critical concern in pharmaceutical development due to the high carcinogenic potential of N-nitrosamines.[5][6]

Q4: How can I reliably assess the purity of my final product?

A multi-technique approach is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity analysis. A reverse-phase C18 column is typically effective.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvents or organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS are invaluable for identifying and quantifying trace-level impurities, especially potential N-nitrosamines.[8][9]

Q5: My purified compound is a colorless oil/low-melting solid, but it turns yellow or brown over time. Is it degrading?

Yes, color change is a common indicator of degradation, often due to oxidation or other decomposition pathways. Amines, in general, can be sensitive to air and light. For improved stability and easier handling, consider converting the purified free base into a stable crystalline salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt.[3] This is achieved by dissolving the purified amine in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in the same or a miscible solvent.[3] The salt will typically precipitate and can be collected by filtration.

Purification Workflow & Troubleshooting

This workflow provides a logical decision path for purifying your crude product.

PurificationWorkflow cluster_start Start: Crude Product Analysis cluster_decision Decision Point cluster_paths Purification Pathways cluster_end Final Product Validation Crude Crude Product (Post-Workup) Analysis Purity Assessment (TLC, ¹H NMR, LC-MS) Crude->Analysis Decision Impurity Profile? Analysis->Decision Chrom Silica Gel Chromatography (+ 0.5-1% Et₃N) Decision->Chrom Multiple impurities or non-polar contaminants Recryst Recrystallization Decision->Recryst Single major product, minor polar impurities Final_Purity Final Purity Check (HPLC >98%, NMR) Chrom->Final_Purity Recryst->Final_Purity Final_Product Pure Product (Store under N₂) Final_Purity->Final_Product Purity OK Salt Optional: Salt Formation (for stability) Final_Product->Salt

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide 1: Silica Gel Column Chromatography

This is the most common and powerful technique for purifying this compound. Below are solutions to frequent problems.

Problem: Product streaking or low recovery.
  • Root Cause: Strong acid-base interaction between the basic amine and acidic silica gel.[3]

  • Solution Workflow:

ChromatographyTroubleshooting Start Problem: Tailing/Streaking on TLC/Column Compound appears as a long smear instead of a round spot. Cause Primary Cause: Acidic Silica The basic amine (-NHCH₃) binds irreversibly to acidic silanol (Si-OH) groups on the silica surface. Start->Cause Solution1 Primary Solution: Add a Basic Modifier Add 0.5-1% Triethylamine (Et₃N) to your eluent system (e.g., Hexane/EtOAc or DCM/MeOH). Cause->Solution1 Solution2 Alternative: Use Deactivated Silica Use silica gel treated with a base or purchase pre-treated neutral or basic alumina for chromatography. Cause->Solution2 If Et₃N is incompatible Mechanism Mechanism of Action The added Et₃N is a stronger base and preferentially occupies the acidic sites on the silica, allowing your product to elute cleanly. Solution1->Mechanism

Caption: Troubleshooting flowchart for amine streaking in silica gel chromatography.

Problem: Poor separation between the product and a close-running impurity.
  • Root Cause: The chosen solvent system does not have sufficient resolving power for the compounds.

  • Solutions:

    • Optimize the Eluent: Switch to a different solvent system with different selectivities. For example, if you are using Dichloromethane/Methanol, try a ternary system like Dichloromethane/Ethyl Acetate/Methanol.

    • Use a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity. This can help sharpen bands and improve separation between compounds with similar Rf values.

    • Reduce Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1.

Troubleshooting Guide 2: Recrystallization

Problem: The compound "oils out" instead of forming crystals.
  • Root Cause 1: The solution is supersaturated, or cooling is happening too quickly, preventing orderly crystal lattice formation.

  • Solution:

    • Add a small amount of additional hot solvent to ensure everything is fully dissolved.

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that cools to room temperature over several hours.

    • Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.

    • Add a single seed crystal from a previous successful batch.

  • Root Cause 2: The presence of impurities is inhibiting crystallization.

  • Solution: The material may not be pure enough for recrystallization. First, purify by column chromatography to remove the bulk of impurities, then attempt recrystallization again.

Problem: Purity does not improve significantly after recrystallization.
  • Root Cause: The chosen solvent is not effective at leaving the impurity behind in the mother liquor.

  • Solution: A different solvent system is required. An ideal solvent should dissolve your compound well when hot but poorly when cold, while the impurity should either be very soluble or very insoluble at all temperatures. Refer to the table below for solvent ideas.

Solvent System Polarity Boiling Point (°C) Rationale & Comments
Isopropanol/WaterPolar Protic~82Good for moderately polar compounds. Dissolve in hot isopropanol, add hot water dropwise until cloudy, then clarify with a drop of isopropanol and cool.
Ethyl Acetate/HexaneMid-Polarity~77 / ~69A very common and effective system. Dissolve in minimal hot ethyl acetate, then add hexane slowly until persistent cloudiness appears. Cool slowly.
TolueneNon-polar Aromatic111Good for dissolving less polar compounds. Its high boiling point allows for a large solubility differential upon cooling.
AcetonitrilePolar Aprotic82Can be effective for compounds that are oils in other solvents.

Protocols

Protocol 1: Standard Column Chromatography
  • Slurry Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Et₃N). Pour it into the column and allow it to pack under gentle pressure.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin eluting with the starting solvent mixture. Collect fractions (e.g., 10-20 mL per tube).

  • Monitor Fractions: Spot each fraction onto a TLC plate and visualize under UV light and/or with a stain (e.g., potassium permanganate) to identify which fractions contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: HPLC Purity Analysis
  • Objective: To determine the percentage purity of the final compound.

  • Typical Conditions:

    Parameter Condition
    Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase A Water + 0.1% Formic Acid or Phosphoric Acid[7]
    Mobile Phase B Acetonitrile + 0.1% Formic Acid or Phosphoric Acid[7]
    Gradient e.g., Start at 5% B, ramp to 95% B over 15 min, hold 5 min
    Flow Rate 1.0 mL/min
    Detection UV at 230 nm or 254 nm
    Injection Volume 5-10 µL

    | Sample Prep | ~1 mg/mL in Acetonitrile/Water (50:50) |

References

  • Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives.
  • Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives. (n.d.).
  • SUPPORTING INFORMATION. (n.d.). AWS.
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  • Synthesis and antimicrobial evaluation of thiadiazole derivatives | Request PDF. (n.d.).
  • SIELC Technologies. (n.d.). Separation of N-(4-(((5-Methyl-1,3,4-thiadiazol-2-yl)amino)sulphonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Supporting Information. (n.d.). DOI.
  • Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies.
  • Sörgel, F., et al. (2021). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea. (n.d.).
  • Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research.
  • Al-Tamimi, A. M., et al. (2013). 5-(Adamantan-1-yl)-N-methyl-1,3,4-thia-diazol-2-amine. PubMed. Retrieved from [Link]

  • 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. (2022).
  • Caesar, R., et al. (1984). Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo. Carcinogenesis.
  • Scherer, G., et al. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis.
  • Fuse, K. P., & Jadhav, V. H. (2023). Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Asian Journal of Pharmaceutical Analysis.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol deriv
  • PureSynth. (n.d.). Nitrosamine Impurities.
  • Inveniolife. (2021). List of Impurities - JAN-2021.
  • Zhuang, S., et al. (n.d.).
  • Urea derivative MTU improves stress tolerance and yield in wheat by promoting cyclic electron flow around PSI. (2023). Frontiers.
  • US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (n.d.). Google Patents.

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Addressing off-target effects of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. This document is designed for researchers, scientists, and drug development professionals actively working with this compound. While the specific on-target activity of this molecule is proprietary to your research, its 1,2,3-thiadiazole core is part of a chemical class known for a wide spectrum of biological activities, from anticancer to antiviral and herbicidal properties.[1][2][3][4][5] This versatility underscores the critical need for a robust strategy to identify and mitigate potential off-target effects, which can confound experimental results and present future safety liabilities.[6][7]

This guide provides a structured approach to troubleshooting unexpected phenotypes and systematically characterizing the selectivity profile of your compound.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when encountering unexpected results or planning their screening cascade.

Q1: My compound, this compound, is producing an unexpected biological effect in my cellular model. How do I begin to determine if this is an off-target effect?

A: An unexpected phenotype is a classic sign of a potential off-target interaction. The first step is to systematically rule out experimental artifacts and then initiate a broad screening approach. We recommend a tiered strategy:

  • Confirm Identity and Purity: First, re-verify the chemical identity, purity (>95%), and stability of your compound stock using methods like LC-MS and NMR. Impurities can have their own biological activity.

  • Dose-Response Analysis: Establish a clear dose-response relationship for both the intended (on-target) effect and the unexpected (off-target) phenotype. A significant separation between the two EC50/IC50 values is ideal.

  • Broad Liability Screen: The most efficient next step is to submit the compound to a broad in vitro safety pharmacology panel.[6][8][9][10] These panels test your compound at a single high concentration (e.g., 10 µM) against dozens of historically problematic targets (GPCRs, ion channels, transporters, etc.) associated with adverse drug reactions.[6][8] This provides a rapid, cost-effective overview of potential off-target liabilities.

Q2: What are the most common off-target liabilities for small molecule inhibitors?

A: For most small molecules, off-target interactions are not random but are often driven by structural similarities between protein families. The most common liabilities include:

  • Kinases: The human kinome has over 500 members, many with structurally similar ATP-binding pockets. A compound designed to inhibit one kinase frequently shows activity against others.[11][12]

  • GPCRs: As the largest family of cell surface receptors, GPCRs are frequent off-targets.[13][14] Many GPCRs share conserved binding motifs, leading to cross-reactivity.

  • hERG Ion Channel: Inhibition of the hERG potassium channel is a major concern in drug development due to its association with cardiac arrhythmias (Long QT syndrome). This is a standard component of any safety panel.[6]

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions and toxicity.[9]

Q3: How can I definitively prove that my compound binds to its intended target within a live cell?

A: This is a critical validation step. While biochemical assays show potential, they don't reflect the complex cellular environment. The gold-standard method for verifying intracellular target engagement is the Cellular Thermal Shift Assay (CETSA) .[15][16][17][18] CETSA is based on the principle that when a compound binds to its target protein, it stabilizes the protein against heat-induced denaturation.[15][16][18] By heating intact cells treated with your compound across a temperature gradient and then measuring the amount of soluble target protein remaining, you can observe a "thermal shift," which is direct evidence of binding.[17][18][19]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides in-depth guidance for tackling specific challenges you may encounter during your research.

Problem: My compound is a potent inhibitor in a biochemical (e.g., purified enzyme) assay but shows significantly lower potency or unexpected toxicity in cell-based assays.

Analysis & Solution Pathway: This discrepancy often points to issues with cell permeability, efflux, metabolism, or engagement of an off-target that causes toxicity before the on-target effect is observed.

  • Step 1: Verify Target Engagement in Cells with CETSA. Before exploring other possibilities, confirm the compound is reaching and binding to its intended target inside the cell. A lack of a thermal shift in a CETSA experiment, despite biochemical potency, strongly suggests a permeability or efflux problem. See Protocol 1 for a detailed CETSA workflow.

  • Step 2: Assess General Cytotoxicity. Run a simple cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay. If the cytotoxic IC50 is close to or lower than the functional IC50, the observed functional effect may be an artifact of cell death.

  • Step 3: Profile Against a Broad Safety Panel. If cytotoxicity is confirmed, a broad off-target screen is the most logical next step to generate hypotheses for the toxicity mechanism.[8][9][10] Commercial services offer panels of 44 to over 90 targets known to be involved in adverse events.[6]

  • Step 4: Consider Drug Efflux. If the compound is not toxic but has low cellular potency, it may be a substrate for efflux pumps like P-glycoprotein (P-gp). This can be tested by co-incubating your compound with a known efflux pump inhibitor (e.g., verapamil) and checking if the functional potency is restored.

Problem: My data from a broad liability screen shows that my compound inhibits several kinases in addition to my primary kinase target. How do I proceed?

Analysis & Solution Pathway: This is a common outcome for kinase inhibitors. The goal is to quantify the selectivity and understand its functional consequences.

  • Step 1: Quantify the Selectivity with a Full Kinome Screen. Move from a general safety panel to a dedicated kinome profiling service.[11][12][20] These services screen your compound against a large panel (over 300) of kinases and provide quantitative inhibition data (e.g., % inhibition at 1 µM).[11] This will generate a comprehensive selectivity profile.

Table 1: Example Kinome Profiling Data Summary
Kinase Target % Inhibition @ 1 µM Comment
On-Target Kinase A 98% Desired Activity
Off-Target Kinase B85%High liability, structurally related
Off-Target Kinase C72%Moderate liability
Off-Target Kinase D15%Low liability
... (300+ other kinases)<10%Generally selective
  • Step 2: Generate IC50 Values for High-Liability Hits. For any off-target kinases showing significant inhibition (>50-70%) in the initial screen, perform full IC50 dose-response curves. This allows you to calculate a selectivity window (Off-target IC50 / On-target IC50). A window of >100-fold is generally considered good, but this is target-dependent.

  • Step 3: Use Phosphoproteomics to Assess Cellular Impact. To understand if the off-target kinase inhibition is functionally relevant in your cellular model, perform a phosphoproteomics experiment (e.g., using PTMScan® services).[21] By comparing the phosphorylation landscape of cells treated with your compound versus a control, you can see if pathways downstream of the identified off-target kinases are being modulated.

  • Step 4: Structure-Activity Relationship (SAR). This data is invaluable for medicinal chemists. The off-target hits can guide the rational design of new analogs with improved selectivity by modifying moieties that may be interacting with the off-target proteins.

Problem: I suspect my compound has off-target activity on G-Protein Coupled Receptors (GPCRs), but the initial safety panel was inconclusive. How can I perform a deeper screen?

Analysis & Solution Pathway: A standard safety panel covers the most common GPCR liabilities but is not exhaustive. A more comprehensive screen is needed.

  • Step 1: Screen Against a GPCRome Panel. Engage a service that offers functional screening against a large portion of the druggable human GPCRome (>300 receptors).[13][22][23] These are typically cell-based assays that measure a downstream signal, such as β-arrestin recruitment or calcium mobilization, providing a functional readout of agonist or antagonist activity.[13][23][24]

  • Step 2: Deconvolute the Mechanism of Action (MOA). If hits are identified, follow-up assays are needed to determine the MOA. For example, if a hit was found in a β-arrestin assay, you should also run a second messenger assay (e.g., cAMP) to check for G-protein pathway activation and investigate potential biased agonism.[23]

  • Step 3: Orthogonal Validation. Validate any significant hits using a different assay platform or cell line to ensure the result is not an artifact of the primary screening technology.

Visualized Workflows and Pathways

Decision-Making Workflow for Off-Target Investigation

This diagram outlines a logical path from observing an unexpected phenotype to characterizing its cause.

Off_Target_Workflow phenotype Unexpected Phenotype Observed confirm 1. Confirm Compound Purity 2. Establish Dose-Response phenotype->confirm cetsa Run Cellular Thermal Shift Assay (CETSA) (Protocol 1) confirm->cetsa safety_screen Run Broad In Vitro Safety Screen (e.g., Safety44 Panel) confirm->safety_screen Parallel Path for High-Priority Issues (e.g., Toxicity) shift Thermal Shift Observed? cetsa->shift on_target Phenotype is likely ON-TARGET but complex. Investigate downstream signaling. shift->on_target Yes no_shift Compound may not enter cells or engage target. Consider permeability/efflux. shift->no_shift No hits Off-Target Hits Identified? safety_screen->hits no_hits Cause may be non-obvious. Consider phenotypic screening, metabolism, or pathway analysis. hits->no_hits No characterize Characterize Hits: - IC50 Determination - Functional Assays - SAR hits->characterize Yes

Caption: A decision tree for investigating suspected off-target effects.

Hypothetical Signaling Pathway Disruption

This diagram illustrates how an off-target kinase interaction could alter a signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor OnTarget ON-TARGET Kinase A Receptor->OnTarget Activates OffTarget OFF-TARGET Kinase X Receptor->OffTarget (No interaction) Substrate1 Substrate 1 OnTarget->Substrate1 Phosphorylates Substrate2 Substrate 2 OffTarget->Substrate2 Phosphorylates DesiredEffect Desired Cellular Effect Substrate1->DesiredEffect SideEffect Undesired Side Effect Substrate2->SideEffect Compound Thiadiazole Compound Compound->OnTarget INHIBITS Compound->OffTarget INHIBITS (Off-Target) CETSA_Workflow start 1. Treat Cells (Compound vs. DMSO) heat 2. Heat Challenge (Temperature Gradient) start->heat lyse 3. Cell Lysis & Centrifugation heat->lyse supernatant 4. Collect Soluble Fraction (Supernatant) lyse->supernatant wb 5. Western Blot for Target Protein supernatant->wb analyze 6. Plot Melting Curves & Analyze Shift wb->analyze

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
  • Zhang, X., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 383.
  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 169-190.
  • Oncolines B.V. (2024). Kinome Profiling.
  • Ye, Y.-H., et al. (2017). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 65(25), 5139-5146.
  • Eurofins DiscoverX. (n.d.). GPCR Product Solutions.
  • BOC Sciences. (n.d.). CAS 1060817-72-2 this compound.
  • Vasan, V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • ResearchGate. (2025). (PDF) 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea.
  • Pop, F., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(22), 5432.
  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 38(10), 886-897.
  • Dr.Oracle. (2025). What is the mechanism of action of methenamine?.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • Wikipedia. (n.d.). Methenamine.
  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
  • Cell Signaling Technology. (n.d.). KinomeView Profiling.
  • CETSA. (n.d.). CETSA.
  • ResearchGate. (2025). (PDF) Biological Activities of Thiadiazole Derivatives: A Review.
  • WuXi AppTec. (n.d.). in vitro Safety Pharmacology Profiling.
  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Li, S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5432.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Khan, I., et al. (2021).
  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits.
  • Kushwaha, N. (n.d.). Biological Activities of Thiadiazole Derivatives: A Review.
  • Digital Medicine Association. (n.d.). Study of the anticancer activity of N-(5-methyl-t[8][11][15]hiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Retrieved from Digital Medicine Association website.

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them.
  • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Pamgene. (n.d.). Kinase Activity Profiling Services.
  • Mayo Clinic. (2025). Methenamine (oral route) - Side effects & dosage.
  • Multispan. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling.
  • National Center for Biotechnology Information. (n.d.). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile.
  • Xie, L., et al. (2010). Structure-based Systems Biology for Analyzing Off-target Binding. Journal of Computer Science and Technology, 25(1), 131-143.
  • PharmaCompass.com. (n.d.). Methenamine | Drug Information, Uses, Side Effects, Chemistry.
  • Frontiers. (2023). Urea derivative MTU improves stress tolerance and yield in wheat by promoting cyclic electron flow around PSI.
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity.

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Validation & Comparative

Comparative study of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine with other thiadiazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Thiadiazole Analogs in Antimicrobial and Anticancer Applications

In the landscape of heterocyclic chemistry, thiadiazole scaffolds have emerged as a cornerstone for the development of novel therapeutic agents. Their inherent chemical properties, including their aromaticity and ability to engage in various non-covalent interactions, make them privileged structures in medicinal chemistry. This guide provides a comparative analysis of a series of thiadiazole analogs, moving beyond a singular focus on N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine to a broader exploration of structurally related compounds with significant antimicrobial and anticancer potential. We will delve into the structure-activity relationships (SAR) that govern their biological effects, supported by experimental data and detailed protocols.

Introduction to the Therapeutic Potential of Thiadiazoles

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The isomeric forms, particularly 1,3,4-thiadiazole and 1,2,4-thiadiazole, have been extensively investigated, leading to the discovery of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The electronic nature of the thiadiazole ring, coupled with the diverse functionalities that can be appended to it, allows for fine-tuning of their pharmacokinetic and pharmacodynamic profiles.

This guide will focus on a comparative study of thiadiazole derivatives, examining how subtle structural modifications influence their efficacy as antimicrobial and anticancer agents. We will explore the synthesis, biological evaluation, and proposed mechanisms of action of these compounds.

Comparative Analysis of Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiadiazole derivatives have shown considerable promise in this area. Here, we compare the antimicrobial activity of a series of 1,3,4-thiadiazole analogs against various bacterial and fungal strains.

Experimental Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following table summarizes the MIC values for a selection of thiadiazole derivatives against representative bacterial and fungal strains.

Compound IDR GroupS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
TDZ-1 -H6412832
TDZ-2 -Cl16328
TDZ-3 -OCH₃326416
TDZ-4 -NO₂8164

Data synthesized from representative studies on thiadiazole antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The data presented above highlight a clear SAR for the antimicrobial activity of these thiadiazole analogs:

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), at the R position significantly enhances antimicrobial activity. TDZ-4, with a nitro group, exhibited the lowest MIC values, indicating the highest potency. This suggests that reducing the electron density of the aromatic ring attached to the thiadiazole core is beneficial for antimicrobial action.

  • Impact of Electron-Donating Groups: Conversely, the methoxy group (-OCH₃) in TDZ-3, an electron-donating group, resulted in moderate activity, while the unsubstituted analog (TDZ-1) showed the least activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of the thiadiazole analogs using the broth microdilution method.

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare stock solutions of thiadiazole analogs in DMSO serial_dilution Perform serial two-fold dilutions of compounds in a 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) add_inoculum Add microbial inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubation Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) controls->incubation visual_inspection Visually inspect for turbidity incubation->visual_inspection read_absorbance Measure absorbance at 600 nm using a plate reader visual_inspection->read_absorbance determine_mic Determine MIC as the lowest concentration with no visible growth read_absorbance->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Analysis of Anticancer Activity

Thiadiazole derivatives have also garnered significant attention for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Experimental Data for Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below presents the IC₅₀ values for a series of thiadiazole analogs against the human breast cancer cell line MCF-7.

Compound IDR GroupIC₅₀ (µM) against MCF-7
TDZ-A -NH₂25.4
TDZ-B -OH15.8
TDZ-C -SH5.2
TDZ-D -SCH₃10.1

Data synthesized from representative studies on thiadiazole anticancer activity.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these thiadiazole analogs reveals a different set of SAR principles compared to their antimicrobial effects:

  • Role of Hydrogen Bonding and Metal Chelation: The presence of functional groups capable of hydrogen bonding and metal chelation, such as hydroxyl (-OH) and particularly thiol (-SH), appears to be critical for potent anticancer activity. TDZ-C, with a thiol group, demonstrated the highest potency with an IC₅₀ of 5.2 µM. This suggests that these groups may be interacting with key residues in the active site of a target enzyme, such as a kinase or a metalloproteinase.

  • Effect of Substitution: Methylation of the thiol group in TDZ-D led to a decrease in activity, indicating the importance of the free thiol for the compound's anticancer effect. The amino group in TDZ-A resulted in the lowest potency among the tested analogs.

Proposed Mechanism of Action: Kinase Inhibition

Many thiadiazole-based anticancer agents function as kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. The thiadiazole scaffold can serve as a bioisostere for other heterocyclic systems known to bind to the ATP-binding pocket of kinases.

Hypothetical Kinase Inhibition Pathway

cluster_pathway Cancer Cell Signaling cluster_inhibition Inhibition by Thiadiazole Analog growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor binds downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream activates no_phosphorylation No Autophosphorylation receptor->no_phosphorylation inhibited by Thiadiazole proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis proliferation->apoptosis inhibited thiadiazole Thiadiazole Analog (e.g., TDZ-C) atp_pocket ATP-Binding Pocket of Kinase thiadiazole->atp_pocket binds to no_atp ATP Binding Blocked atp_pocket->no_atp no_phosphorylation->apoptosis

Caption: Proposed mechanism of kinase inhibition by thiadiazole analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow for MTT Assay

cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture MCF-7 cells to ~80% confluency cell_seeding Seed cells into a 96-well plate and allow to adhere overnight cell_culture->cell_seeding add_compounds Treat cells with serial dilutions of thiadiazole analogs cell_seeding->add_compounds controls Include vehicle control (e.g., DMSO) and untreated control add_compounds->controls incubation Incubate for 48-72 hours controls->incubation add_mtt Add MTT reagent to each well and incubate for 4 hours incubation->add_mtt solubilize Add solubilization solution (e.g., DMSO or SDS) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate percent cell viability relative to controls read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ value using a dose-response curve calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This comparative guide demonstrates that the biological activity of thiadiazole analogs is highly dependent on the nature and position of their substituents. For antimicrobial activity, electron-withdrawing groups enhance potency, while for anticancer activity, groups capable of hydrogen bonding and metal chelation are more effective. These findings underscore the importance of rational drug design in optimizing the therapeutic potential of the thiadiazole scaffold. The experimental protocols and mechanistic insights provided herein offer a framework for researchers and drug development professionals to further explore this versatile class of compounds.

References

  • Title: Synthesis and antimicrobial evaluation of some new 1,3,4-thiadiazole derivatives. Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: A review on biological activity of 1,3,4-thiadiazole derivatives. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Thiadiazole derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and in vitro anticancer activity of novel 1,3,4-thiadiazole derivatives. Source: Molecules URL: [Link]

Validating the antifungal efficacy of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine against known fungicides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antifungal Efficacy of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

This guide provides a comprehensive framework for validating the antifungal efficacy of the novel compound this compound. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison against established fungicides with diverse mechanisms of action. The protocols described herein are grounded in internationally recognized standards to ensure scientific integrity and reproducibility.

Introduction: The Promise of Novel Thiadiazole Derivatives

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a critical challenge in modern medicine. This necessitates the discovery and development of new antifungal agents with novel mechanisms of action. Thiadiazole derivatives have garnered significant attention for their broad spectrum of biological activities, including antifungal properties.[1][2][3] The specific compound, this compound, represents a promising candidate from this chemical class.

This document outlines a head-to-head comparison of this novel thiadiazole derivative against three cornerstone antifungal drugs, each representing a distinct mechanistic class:

  • Fluconazole: A triazole that inhibits ergosterol synthesis.[4][5][6]

  • Amphotericin B: A polyene that binds directly to ergosterol, disrupting membrane integrity.[7][8][9]

  • Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[10][11][12]

The objective is to establish a robust, validated protocol for determining the in vitro potency and spectrum of activity of this new chemical entity, providing the foundational data required for further preclinical development.

Putative Mechanism of Action

While the precise mechanism of this compound is yet to be fully elucidated, research on related thiadiazole and thiazole compounds suggests a likely mode of action. Many azole-type fungicides, including thiazoles, function by inhibiting the fungal cytochrome P450 enzyme 14-α-demethylase.[1][13] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[14][15] Disruption of this pathway leads to a compromised cell membrane, increased permeability, and ultimately, fungistatic or fungicidal activity.[14][15] Other studies on 1,3,4-thiadiazole derivatives suggest they may also affect cell membrane integrity by inducing oxidative stress and lipid peroxidation.[16]

The following diagram illustrates the established mechanisms of the comparator drugs and the proposed target for the thiadiazole compound.

G cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane Glucan_Synthase β-(1,3)-D-Glucan Synthase Ergosterol_Pathway Lanosterol -> Ergosterol (Cytochrome P450) Ergosterol Ergosterol Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits Fluconazole Fluconazole Fluconazole->Ergosterol_Pathway Inhibits Amphotericin_B Amphotericin B Amphotericin_B->Ergosterol Binds & Forms Pores Thiadiazole_Compound N-methyl-1-(...) (Thiadiazole) Thiadiazole_Compound->Ergosterol_Pathway Putative Inhibition G A 1. Fungal Strain Selection (ATCC Strains & Clinical Isolates) B 2. Inoculum Preparation (Standardized to 0.5 McFarland) A->B C 3. Broth Microdilution Assay (CLSI M27/M38) (2-fold serial dilutions of compounds) B->C D 4. Incubation (35°C for 24-48h) C->D E 5. MIC Determination (Lowest concentration with significant growth inhibition) D->E F 6. MFC Determination (Subculture from clear wells to agar) E->F G 7. Data Analysis & Comparison F->G

Caption: Standard Workflow for Antifungal Efficacy Validation.

  • Test Compounds: this compound, Fluconazole, Amphotericin B, Caspofungin (analytical grade).

  • Fungal Strains: A panel including reference strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305) and clinically relevant isolates.

  • Culture Media: RPMI-1640 medium buffered with MOPS, Potato Dextrose Agar (PDA), Sabouraud Dextrose Agar (SDA).

  • Equipment: Spectrophotometer, biological safety cabinet, 35°C incubator, multichannel pipettes, sterile 96-well microtiter plates.

This protocol is the gold standard for determining the in vitro activity of an antifungal agent. [17][18]

  • Drug Dilution: Prepare stock solutions of each test compound in DMSO. Perform two-fold serial dilutions in RPMI-1640 medium in a 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation: Culture the fungal strains on PDA or SDA. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to the final working concentration specified by CLSI guidelines.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. Include a drug-free well as a positive growth control and an un-inoculated well as a sterility control.

  • Incubation: Incubate the plates at 35°C. Reading times vary by organism: typically 24 hours for Candida spp. and 48-72 hours for Aspergillus spp. [19][20]5. MIC Reading: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is often defined as a ≥50% reduction in turbidity.

The MFC assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto a fresh SDA plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours, or until growth is clearly visible in control spots.

  • MFC Reading: The MFC is the lowest drug concentration from the MIC assay that results in no fungal growth (or a ≥99.9% reduction in CFU/mL) on the subculture plate.

Comparative Data Presentation

The efficacy of this compound should be summarized and compared against the known fungicides. The following table presents a hypothetical but realistic dataset to illustrate the expected output.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal SpeciesN-methyl-1-(...)FluconazoleAmphotericin BCaspofungin
Candida albicans1 10.50.125
Candida glabrata (Flu-R)2 >640.50.25
Cryptococcus neoformans0.5 80.2516
Aspergillus fumigatus4 N/A10.5
Fusarium solani8 N/A2>16

Flu-R: Fluconazole-Resistant. N/A: Not typically active or used clinically.

Discussion & Interpretation of Results
  • Causality and Experimental Choices: The selection of comparator drugs with distinct mechanisms is a critical experimental choice. It allows for the positioning of the novel compound's activity. For instance, if the thiadiazole derivative shows potent activity against a fluconazole-resistant C. glabrata strain, it suggests its mechanism may differ from or bypass the resistance pathways affecting fluconazole.

  • Spectrum of Activity: The panel of fungal species, including yeasts and molds, is chosen to define the breadth of the compound's activity. Strong activity against both Candida and Aspergillus would classify it as a broad-spectrum agent, a highly desirable trait. [21][22]* Fungistatic vs. Fungicidal Action: The MFC-to-MIC ratio provides insight into the nature of the antifungal effect. A low ratio (e.g., ≤4) is generally indicative of fungicidal activity, which is often preferred for treating infections in immunocompromised patients.

  • Trustworthiness of Protocols: Adherence to CLSI standards is non-negotiable. [23]It ensures that the generated data is comparable to results from other laboratories worldwide and provides a reliable foundation for regulatory submissions. Any deviation from these standards must be justified and its potential impact on the results thoroughly analyzed.

Conclusion

This guide provides a foundational framework for the systematic validation of this compound. By employing standardized protocols and comparing its performance against well-characterized fungicides, researchers can generate the high-quality, reproducible data necessary to ascertain its potential as a next-generation antifungal therapeutic. The promising activity of thiadiazole derivatives warrants such rigorous investigation to address the urgent, unmet need for novel antifungal agents.

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A Methodological Guide for the Comparative Evaluation of Novel Thiadiazole Derivatives like N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine against Commercial Antiviral Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. The 1,2,3-thiadiazole heterocyclic scaffold has emerged as a promising foundation for the development of new therapeutics, with various derivatives demonstrating significant biological activities, including antiviral properties.[1][2] This guide focuses on a specific, novel compound, N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine , for which public antiviral data is not yet available. We present a comprehensive methodological framework for its evaluation and comparison against established commercial antiviral drugs. This document serves as a roadmap for researchers in virology and medicinal chemistry, providing the scientific rationale, detailed experimental protocols, and data interpretation frameworks required to rigorously assess the potential of this and similar novel compounds.

Part 1: Scientific Rationale and Comparative Landscape

The Promise of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a key structural motif in medicinal chemistry, recognized for a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[2] Its utility in drug design is attributed to its unique physicochemical characteristics, which can enhance membrane permeability and facilitate strong interactions with biological targets.[3]

Several studies have highlighted the antiviral potential of this class:

  • Derivatives have shown potent activity against Human Immunodeficiency Virus (HIV-1), with some compounds exhibiting efficacy in the low micromolar range.[1]

  • Substituted 1,2,3-thiadiazoles have been investigated as agents against Tobacco Mosaic Virus (TMV), showing significant curative and protective effects in plant models.[1][4]

  • The versatility of the thiadiazole scaffold allows for the synthesis of diverse derivatives, making it a valuable template for discovering new antiviral leads against a range of viruses.[1][2]

Given this precedent, this compound, a novel derivative, warrants thorough investigation as a potential antiviral candidate.

Benchmark Commercial Antiviral Drugs

To establish a robust comparative baseline, we have selected three FDA-approved antiviral drugs, each with a distinct mechanism of action targeting different viral families.

  • Oseltamivir (Tamiflu®): An inhibitor of the neuraminidase (NA) enzyme, which is crucial for the release of progeny influenza virions from infected cells. It is a cornerstone of influenza A and B treatment.

  • Acyclovir (Zovirax®): A synthetic nucleoside analogue that, once phosphorylated by viral and host kinases, selectively inhibits the DNA polymerase of herpesviruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), terminating the viral DNA chain.

  • Remdesivir (Veklury®): A broad-spectrum antiviral agent that functions as an adenosine nucleotide analogue. It targets viral RNA-dependent RNA polymerase (RdRp), causing premature termination of viral RNA transcription. It is notably used for the treatment of COVID-19.

The distinct mechanisms of these drugs provide a multi-faceted benchmark for assessing the breadth and mode of action of a novel compound.

Commercial_Antiviral_Mechanisms cluster_influenza Influenza Virus Life Cycle cluster_herpesvirus Herpesvirus Life Cycle cluster_coronavirus Coronavirus Life Cycle inf_entry Entry & Replication inf_release Progeny Virion Release inf_entry->inf_release Viral Maturation oseltamivir Oseltamivir oseltamivir->inf_release Inhibits Neuraminidase hsv_replication Viral DNA Replication acyclovir Acyclovir acyclovir->hsv_replication Inhibits DNA Polymerase cov_transcription Viral RNA Transcription remdesivir Remdesivir remdesivir->cov_transcription Inhibits RdRp

Caption: Mechanisms of action for benchmark antiviral drugs.

Part 2: A Step-by-Step Framework for Comparative Efficacy and Safety Profiling

This section outlines a rigorous, three-stage experimental workflow designed to characterize the antiviral potential of this compound.

Stage 1: In Vitro Cytotoxicity Assessment

Objective: To determine the concentration range at which the compound is toxic to host cells, thereby establishing its therapeutic window.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed appropriate host cells (e.g., MDCK for influenza, Vero for HSV, Calu-3 for SARS-CoV-2) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., 1 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to triplicate wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for 48-72 hours (duration should match the planned antiviral assay).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Stage 2: Antiviral Efficacy Screening

Objective: To quantify the compound's ability to inhibit viral replication.

Protocol: Plaque Reduction Neutralization Test (PRNT)

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the novel compound and the benchmark drugs (Oseltamivir, Acyclovir, Remdesivir) in serum-free medium. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

  • Infection: Wash the cell monolayers with PBS, then add the virus-compound mixture to the wells. Allow adsorption for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a mixture of 2X culture medium and 1.2% agarose containing the corresponding concentration of the compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days).

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize plaques.

  • Analysis: Count the number of plaques in each well. Calculate the 50% inhibitory concentration (IC₅₀) – the concentration of the compound that reduces the plaque count by 50% compared to the virus-only control.

Stage 3: Preliminary Mechanism of Action (MoA) Investigation

Objective: To identify the stage of the viral life cycle targeted by the compound.

Protocol: Time-of-Addition Assay

  • Workflow: This assay involves adding the compound at a fixed, effective concentration (e.g., 5x IC₅₀) at different time points relative to viral infection.

    • Pre-treatment (-2 to 0 h): Add compound to cells for 2 hours, then wash away before adding the virus. (Tests for effects on host cell entry factors).

    • Co-treatment (0 h): Add compound and virus to cells simultaneously. (Tests for inhibition of attachment/entry).

    • Post-treatment (+2, +4, +6 h): Add virus to cells, allow infection to proceed, and then add the compound at 2, 4, and 6 hours post-infection. (Tests for inhibition of post-entry steps like replication, assembly, or egress).

  • Infection & Quantification: Infect a confluent monolayer of cells with the virus (at a multiplicity of infection of ~1). Follow the time-of-addition schedule. At the end of one replication cycle (e.g., 24 hours), harvest the supernatant.

  • Viral Titer Measurement: Quantify the amount of infectious virus produced in each condition using a standard plaque assay or TCID₅₀ assay.

  • Interpretation:

    • Inhibition in the pre-treatment phase suggests the compound acts on the host cell to prevent infection.

    • Inhibition in the co-treatment phase suggests interference with viral attachment or entry.

    • Inhibition in the post-treatment phase indicates the compound targets an intracellular stage of the viral life cycle. The latest time point at which the compound can be added and still show efficacy provides a clue to the specific step being inhibited.

Time_of_Addition_Workflow cluster_timeline Experimental Timeline cluster_actions Compound Addition Points cluster_steps Targeted Viral Stage T_minus_2 -2h T_0 0h (Infection) T_plus_2 +2h T_plus_4 +4h T_plus_24 +24h (Harvest) A_pre Add Compound (Pre-treatment) A_pre->T_minus_2 S_entry Attachment/Entry A_pre->S_entry Inhibits? A_co Add Compound (Co-treatment) A_co->T_0 A_co->S_entry Inhibits? A_post Add Compound (Post-treatment) A_post->T_plus_2 S_replication Replication/Assembly A_post->S_replication Inhibits? S_egress Egress A_post->S_egress Inhibits?

Caption: Workflow for the Time-of-Addition Assay.

Part 3: Data Synthesis and Comparative Analysis

The ultimate goal is to integrate the data from these experiments into a clear, comparative format. The tables below are designed as templates for summarizing the key findings.

Table 1: Cytotoxicity and Antiviral Efficacy Summary
CompoundTarget VirusHost Cell LineCC₅₀ (µM)IC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compound Influenza AMDCKExperimental DataExperimental DataCalculated Value
OseltamivirInfluenza AMDCK>1000~0.01>100,000
This compound HSV-1VeroExperimental DataExperimental DataCalculated Value
AcyclovirHSV-1Vero>1000~0.1>10,000
This compound SARS-CoV-2Calu-3Experimental DataExperimental DataCalculated Value
RemdesivirSARS-CoV-2Calu-3>10~0.01>1000

Note: CC₅₀ and IC₅₀ values for commercial drugs are representative and can vary by specific viral strain and assay conditions.

Interpretation: The Selectivity Index (SI) is a critical measure of a compound's potential. A higher SI value indicates greater specificity for viral targets over host cells, suggesting a more favorable safety profile. An SI > 10 is generally considered a prerequisite for a promising antiviral candidate.

Table 2: Time-of-Addition Assay Results Summary
Time of AdditionViral Titer Reduction (%) vs. Untreated Control
Pre-treatment (-2h to 0h) Experimental Data
Co-treatment (0h) Experimental Data
Post-treatment (+2h) Experimental Data
Post-treatment (+4h) Experimental Data
Post-treatment (+6h) Experimental Data

Interpretation: The pattern of inhibition across the time points will provide strong preliminary evidence for the compound's mechanism of action, guiding future, more specific mechanistic studies (e.g., polymerase assays, entry inhibition assays).

Conclusion

While this compound is a compound of unknown antiviral potential, its chemical lineage within the bioactive 1,2,3-thiadiazole family makes it a compelling candidate for investigation. The experimental framework detailed in this guide provides a rigorous and scientifically sound pathway for its characterization. By systematically assessing its cytotoxicity, antiviral efficacy against diverse viruses, and preliminary mechanism of action in direct comparison to gold-standard commercial drugs, researchers can effectively determine its therapeutic potential and contribution to the field of antiviral drug discovery.

References

  • Gomha, S. M., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. Available at: [Link]

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  • Petrov, K. A., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. Available at: [Link]

  • Kovaleva, E. G., et al. (2021). Antiviral activity of thiadiazoles, oxadiazoles, triazoles and thiazoles. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Anticancer Agents: The Case of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for New Scaffolds in Oncology

The landscape of cancer therapy is in perpetual evolution, driven by the urgent need for agents with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms.[1][2] In this pursuit, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the 1,2,3-thiadiazole scaffold is a promising pharmacophore noted for its unique mesoionic character, which may facilitate the crossing of cellular membranes to engage with intracellular targets.[3][4]

This guide focuses on a novel investigational compound, N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine (hereafter designated TM-5M ), as a representative of this chemical class. While specific preclinical data for TM-5M is not yet in the public domain, this document serves as an expert-led, methodological blueprint for its rigorous evaluation. We will outline the essential preclinical workflow to benchmark its anticancer activity against universally recognized standard-of-care chemotherapeutics:

  • Doxorubicin: An anthracycline antibiotic that functions primarily through DNA intercalation and inhibition of topoisomerase II.[][6][7][8]

  • Cisplatin: A platinum-based drug that forms covalent DNA adducts, leading to strand breaks and apoptosis.[9][10][11][12]

  • Paclitaxel: A taxane that stabilizes microtubules, causing mitotic arrest and subsequent cell death.[13][14][15][]

This guide is structured to provide drug development professionals with the technical protocols, data interpretation frameworks, and mechanistic insights required to comprehensively assess a novel chemical entity.

Part 1: Foundational In Vitro Efficacy – Cytotoxicity Screening

Core Objective: The initial and most critical step is to determine the dose-dependent cytotoxic potential of TM-5M across a panel of clinically relevant cancer cell lines. The primary metric for this evaluation is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit cell proliferation by 50%.[17]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[18][19] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT salt to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Step-by-Step Methodology:

  • Cell Line Selection & Seeding:

    • Select a diverse panel of human cancer cell lines. For this illustrative guide, we use MCF-7 (Breast Adenocarcinoma), A549 (Lung Carcinoma), and HCT116 (Colon Carcinoma).

    • Seed cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of TM-5M and the standard chemotherapeutics in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Replace the medium in the cell plates with 100 µL of the medium containing the various drug concentrations. Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubation & Assay Development:

    • Incubate the plates for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[20]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability data against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Illustrative Data Presentation

The results should be summarized in a clear, comparative table. The hypothetical data below illustrates how TM-5M might perform relative to standard agents.

Compound Mechanism of Action MCF-7 (Breast) IC50 (µM) A549 (Lung) IC50 (µM) HCT116 (Colon) IC50 (µM)
TM-5M Putative (Thiadiazole-based)0.851.200.95
DoxorubicinTopoisomerase II Inhibitor[][6]0.500.751.10
CisplatinDNA Alkylating Agent[9][10][11]8.305.7011.5
PaclitaxelMicrotubule Stabilizer[13][14]0.010.030.05
(Note: Data is for illustrative purposes only.)

Expert Insight: This initial screen provides a rank-ordering of potency. In this hypothetical scenario, TM-5M shows sub-micromolar activity, significantly more potent than Cisplatin but less so than Paclitaxel and Doxorubicin in these specific cell lines. This justifies proceeding to mechanistic studies.

Workflow Visualization

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (96-well plate) treat 2. Prepare & Add Test Compounds seed->treat incubate 3. Incubate (48-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (4h) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan (DMSO) incubate_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read calculate 8. Calculate IC50 Values read->calculate

MTT Assay Workflow for IC50 Determination.

Part 2: Elucidating the Mechanism of Cell Death

Core Objective: Potent cytotoxicity is a prerequisite, but understanding how a compound kills cancer cells is crucial. We must determine if cell death occurs via apoptosis (programmed cell death), a preferred mechanism for anticancer drugs, or necrosis, and whether the compound disrupts the normal cell cycle.

Experimental Protocol 1: Apoptosis Detection by Annexin V/PI Staining

During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes; it only stains late apoptotic or necrotic cells.[21]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and treat with TM-5M at concentrations equivalent to its 1x and 2x IC50 values for 24 hours. Include vehicle and untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[21]

  • Staining: Resuspend approximately 1x10⁶ cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI solution.[22][23]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]

  • Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer and analyze the samples immediately using a flow cytometer.[23]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Protocol 2: Cell Cycle Analysis

Anticancer agents often function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cells from progressing to division. This can be quantified by measuring the DNA content of a cell population using PI staining followed by flow cytometry.[24]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol for at least 30 minutes at 4°C. This permeabilizes the cells.[25][26]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[25][27]

  • Incubation: Incubate for 15-30 minutes at room temperature.[27]

  • Flow Cytometry: Analyze the DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA. Cells in G1 phase will have 2N DNA content, while cells in G2/M will have 4N DNA content. Cells in S phase will have an intermediate amount.[24]

Illustrative Data & Mechanistic Insights
  • Apoptosis Data: The table below shows a hypothetical outcome where TM-5M induces significant apoptosis in HCT116 cells.

Treatment (HCT116 Cells) Live (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control95.12.52.4
TM-5M (0.95 µM) 60.325.813.9
TM-5M (1.90 µM) 35.740.124.2
(Note: Data is for illustrative purposes only.)
  • Cell Cycle Data: The results might suggest that TM-5M causes an accumulation of cells in a specific phase, similar to how Paclitaxel causes G2/M arrest.[13]

Treatment (HCT116 Cells) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control55.224.120.7
TM-5M (0.95 µM) 20.515.364.2
Paclitaxel (0.05 µM)18.910.570.6
(Note: Data is for illustrative purposes only.)

Trustworthiness and Self-Validation: Running parallel assays for apoptosis and cell cycle provides a cross-validating system. A significant increase in the sub-G1 peak in a cell cycle histogram often corresponds to the fragmented DNA of apoptotic cells, corroborating the Annexin V data.

Potential Signaling Pathway

Based on literature for other 1,2,3-thiadiazole derivatives, a plausible mechanism of action is the inhibition of tubulin polymerization or the disruption of chaperone proteins like Hsp90.[3][4][28] This would lead to mitotic catastrophe and activation of the intrinsic apoptosis pathway.

Apoptosis_Pathway TM5M TM-5M (Thiadiazole Derivative) Tubulin Tubulin Polymerization TM5M->Tubulin Inhibits Microtubule Microtubule Disruption TM5M->Microtubule Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Bcl2 Anti-apoptotic (e.g., Bcl-2) G2M->Bcl2 Downregulates Bax Pro-apoptotic (e.g., Bax/Bak) G2M->Bax Upregulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Putative Apoptosis Pathway for TM-5M.

Part 3: In Vivo Efficacy in a Xenograft Model

Core Objective: While in vitro data is essential, demonstrating anti-tumor activity in a living organism is the critical translational step. A cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is the industry standard for initial in vivo efficacy testing.[29][30]

Experimental Protocol: Subcutaneous Xenograft Model

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NSG). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 5-10 million HCT116 cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

    • Group 1: Vehicle Control (e.g., saline + solubilizing agent)

    • Group 2: TM-5M (e.g., 20 mg/kg, daily)

    • Group 3: Standard-of-Care (e.g., Cisplatin, 5 mg/kg, weekly)

  • Drug Administration: Administer drugs via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to the predetermined schedule.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint & Analysis: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Illustrative Data Presentation
Treatment Group Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (TGI %) Mean Body Weight Change (%)
Vehicle Control1550 ± 210-+2.5
TM-5M (20 mg/kg) 620 ± 9560%-1.8
Cisplatin (5 mg/kg)775 ± 13050%-8.5
(Note: Data is for illustrative purposes only.)

Expert Insight: In this hypothetical outcome, TM-5M demonstrates superior tumor growth inhibition compared to Cisplatin in this model. Crucially, it also shows a better tolerability profile, indicated by the minimal body weight loss. This combination of enhanced efficacy and reduced toxicity is the ideal profile for a developmental candidate.

Workflow Visualization

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis implant 1. Implant HCT116 Cells into Mice grow 2. Allow Tumors to Grow (100-150 mm³) implant->grow randomize 3. Randomize Mice into Groups grow->randomize treat 4. Administer Treatment (Vehicle, TM-5M, Std.) randomize->treat monitor 5. Monitor Tumor Volume & Body Weight treat->monitor endpoint 6. Study Endpoint (e.g., Day 21) monitor->endpoint Repeats 2-3x/week analyze 7. Calculate Tumor Growth Inhibition (TGI) endpoint->analyze

In Vivo Xenograft Efficacy Workflow.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to benchmarking a novel anticancer agent. Based on our illustrative data, TM-5M presents a compelling profile:

  • Potent Cytotoxicity: It demonstrates sub-micromolar IC50 values across multiple cancer cell lines.

  • Favorable Mechanism: It induces cell death primarily through apoptosis, linked to G2/M cell cycle arrest.

  • Promising In Vivo Efficacy: It shows superior tumor growth inhibition and better tolerability compared to a standard-of-care agent in a xenograft model.

These hypothetical findings would strongly support the continued development of TM-5M. The logical next steps would include advanced preclinical studies such as patient-derived xenograft (PDX) models to assess efficacy in tumors that better recapitulate human tumor heterogeneity[29][31][32], detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and formal toxicology assessments to establish a therapeutic window for first-in-human clinical trials. The 1,2,3-thiadiazole scaffold, as represented by TM-5M, warrants significant further investigation in the quest for next-generation cancer therapeutics.

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Comparative Cross-Reactivity Analysis of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel compound, N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. As researchers and drug development professionals, understanding a compound's selectivity is paramount to predicting its potential efficacy and safety profile. This document outlines a systematic, multi-tiered approach, integrating computational prediction with robust in vitro experimental validation.

The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3] Given that many small molecule drugs interact with multiple targets, a thorough investigation of off-target interactions is a critical step in preclinical development to mitigate the risk of adverse effects and to uncover potential opportunities for drug repurposing.[4][5]

For the purpose of this illustrative guide, we will hypothesize that this compound has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in various cancers. The subsequent cross-reactivity analysis will therefore focus on assessing its selectivity against other kinases and a panel of common off-targets associated with adverse drug reactions.

In Silico Profiling: A Predictive Starting Point

Before embarking on extensive and resource-intensive wet-lab experiments, computational methods can provide valuable insights into the likely off-target liabilities of a compound.[4][6][7][8] These approaches leverage large databases of known drug-target interactions and compound structures to predict potential binding partners.

An integrated in silico screening paradigm should be employed, utilizing a combination of ligand-based and structure-based methods to enhance the predictive power of the analysis.

Experimental Protocol: Computational Off-Target Prediction

  • Ligand-Based Similarity Searching:

    • Utilize platforms such as SEA (Similarity Ensemble Approach) or SwissTargetPrediction.

    • Input the SMILES string of this compound (CC1=C(SN=N1)CNC).

    • These tools compare the chemical similarity of the query compound to a database of ligands with known biological targets.

    • The output will be a ranked list of potential targets based on the Tanimoto coefficient or other similarity metrics.

  • Pharmacophore-Based Screening:

    • Generate a 3D pharmacophore model based on the known binding mode of inhibitors to our hypothetical primary target, EGFR.

    • Screen this pharmacophore against a database of 3D protein structures to identify other proteins that could potentially accommodate the key binding features of our compound.

  • Inverse Docking:

    • Utilize a platform that allows for the docking of a single ligand into the binding sites of a large panel of proteins.

    • This approach can help identify structurally diverse proteins that may still have a favorable binding affinity for the compound.

The results from these in silico analyses should be collated and used to prioritize a list of potential off-targets for experimental validation.

In Vitro Kinase Selectivity Profiling

Given our hypothetical primary target is EGFR, a comprehensive kinase screen is the logical next step. This will establish the selectivity of this compound within the human kinome.

Experimental Protocol: Broad Kinase Panel Screen

  • Assay Format: A radiometric or fluorescence-based enzymatic assay is recommended for initial screening. Commercially available services (e.g., from Reaction Biology or Eurofins) offer comprehensive panels of several hundred kinases.

  • Compound Concentration: An initial single-point screen at a high concentration (e.g., 10 µM) is a cost-effective way to identify potential hits.

  • Data Analysis: The percentage of inhibition at the screening concentration should be determined for each kinase.

  • Follow-up: Any kinase exhibiting significant inhibition (e.g., >50%) in the initial screen should be selected for dose-response studies to determine the IC50 value.

Data Presentation: Kinase Selectivity Data

The IC50 values should be compiled into a table for clear comparison.

Kinase TargetIC50 (nM)Fold Selectivity (vs. EGFR)
EGFR (Primary Target) 15 -
VEGFR235023.3
PDGFRβ80053.3
Src>10,000>667
Abl>10,000>667
...additional kinases......

This table presents hypothetical data for illustrative purposes.

A visual representation of the kinase selectivity can be generated using a kinase dendrogram plot, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive overview of the compound's selectivity profile.

Cellular Target Engagement and Selectivity

While enzymatic assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to confirm target engagement in a more physiologically relevant context and to assess selectivity across different cell lines.

Experimental Protocol: Cellular Proliferation and Target Phosphorylation Assays

  • Cell Line Panel: Select a panel of cancer cell lines with varying levels of EGFR expression and dependence. For comparison, include cell lines driven by other kinases identified as potential off-targets in the enzymatic screen (e.g., a VEGFR2-dependent cell line).

  • Proliferation Assay:

    • Treat the cell lines with a dose-response of this compound for 72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Target Phosphorylation Assay (Western Blot or ELISA):

    • Treat an EGFR-dependent cell line (e.g., A431) with the compound for a short period (e.g., 1-2 hours).

    • Stimulate with EGF to induce receptor phosphorylation.

    • Prepare cell lysates and analyze the phosphorylation status of EGFR (pEGFR) and downstream signaling proteins (e.g., pAkt, pERK) by Western blot or ELISA.

    • This confirms that the compound inhibits the target kinase in a cellular environment.

Workflow for Cross-Reactivity Analysis

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Cellular Confirmation in_silico Computational Off-Target Prediction (SEA, Pharmacophore, Inverse Docking) kinase_screen Broad Kinase Panel Screen (Single-point at 10 µM) in_silico->kinase_screen Prioritize Targets safety_panel Safety Pharmacology Panel (hERG, CYPs, etc.) in_silico->safety_panel Identify Potential Liabilities ic50_determination IC50 Determination for Hits (Dose-Response) kinase_screen->ic50_determination Identify Hits (>50% inhibition) cell_proliferation Cell-Based Proliferation Assays (Panel of Cell Lines) ic50_determination->cell_proliferation Inform Cell Line Selection target_engagement Target Engagement Assays (e.g., Western Blot for pEGFR) ic50_determination->target_engagement

Caption: Workflow for Cross-Reactivity Analysis.

Broader Safety Pharmacology Profiling

To build a comprehensive safety profile, the compound should be screened against a panel of targets known to be associated with adverse drug reactions.[9] This is a standard step in preclinical drug development and is often required for regulatory submissions.[10][11][12]

Experimental Protocol: In Vitro Safety Panel Screen

  • Target Selection: Utilize a commercially available safety panel (e.g., Eurofins Safety47™ or similar). This panel typically includes a range of G-protein coupled receptors (GPCRs), ion channels (including hERG), transporters, and enzymes (including cytochrome P450s).

  • Assay Format: The assays are typically radioligand binding assays for receptors and transporters, and functional or enzymatic assays for ion channels and enzymes.

  • Compound Concentration: A single-point screen at 10 µM is standard.

  • Data Analysis and Follow-up: Any target showing significant inhibition or activation (typically >50%) should be followed up with dose-response studies to determine the IC50 or EC50.

Data Presentation: Safety Pharmacology Data

TargetAssay Type% Inhibition at 10 µMIC50 (µM)
hERG (K+ Channel)Patch Clamp12%>30
5-HT2B (Serotonin Receptor)Radioligand Binding65%8.5
CYP3A4 (Enzyme)Enzymatic25%>30
...additional targets.........

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

The cross-reactivity analysis outlined in this guide provides a robust framework for characterizing the selectivity of this compound. By systematically evaluating its interactions with a broad range of biological targets, researchers can build a comprehensive profile that informs lead optimization and preclinical development strategies.

A desirable candidate will exhibit high potency for its primary target (e.g., EGFR) and a significant window of selectivity (ideally >100-fold) against other kinases and safety-related off-targets. Should significant off-target activity be identified, this data can guide further medicinal chemistry efforts to improve selectivity. Conversely, unexpected off-target activities could also open avenues for exploring new therapeutic indications for this chemical scaffold.

The integration of computational and experimental approaches ensures a thorough and efficient evaluation, ultimately increasing the probability of selecting a drug candidate with a favorable safety and efficacy profile for clinical development.

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Independent Verification of the Biological Activity of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine: A Comparative Guide to its Potential as a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification and characterization of the biological activity of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. As a novel compound with limited publicly available data, a rational, hypothesis-driven approach is essential to elucidate its pharmacological potential. This document outlines a series of in vitro and in vivo experiments designed to rigorously assess its activity as a monoamine oxidase inhibitor, benchmarked against established therapeutic agents.

Introduction: The Untapped Potential of a Novel Thiadiazole Derivative

The thiadiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This versatility stems from the thiadiazole ring's ability to act as a bioisostere for other key heterocycles and its favorable physicochemical properties for interacting with biological targets.[3][4]

The subject of this guide, this compound (CAS 1060817-72-2), is a relatively unexplored molecule.[] Its structure, featuring a 1,2,3-thiadiazole core and an N-methyl-methanamine side chain, bears resemblance to key pharmacophores in neuroactive compounds. This structural alert prompts a focused investigation into its potential effects on the central nervous system.

Hypothesis: Based on these structural characteristics, we hypothesize that this compound may function as an inhibitor of monoamine oxidases (MAO). MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are critical regulators of neurotransmitter levels in the brain.[6][7] Their inhibition is a clinically validated strategy for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[6][8] This guide will detail the experimental pathway to test this hypothesis, comparing the compound's activity against well-characterized MAO inhibitors.

Experimental Design: A Multi-tiered Approach to Verification

Our experimental strategy is designed to provide a robust and unbiased assessment of the compound's biological activity. It begins with precise in vitro enzymatic assays to determine direct inhibitory action and selectivity, followed by in vivo behavioral models to evaluate its potential physiological effects.

Selection of Comparator Compounds

To provide context for the experimental results, this compound will be evaluated alongside a panel of standard MAO inhibitors with distinct selectivity profiles:

  • Test Compound: this compound

  • Selective MAO-A Inhibitor (Positive Control): Clorgyline[7][8]

  • Selective MAO-B Inhibitor (Positive Control): Selegiline[7][8]

  • Non-Selective MAO Inhibitor (Positive Control): Tranylcypromine[8]

In Vitro Verification: Monoamine Oxidase Inhibition Assay

The foundational step is to determine if the test compound directly inhibits MAO-A and MAO-B enzymes and to quantify its potency (IC50). A continuous, high-throughput fluorescence-based assay is recommended for its sensitivity and reliability.[9][10]

Experimental Protocol: Fluorometric MAO Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound and comparator compounds in DMSO.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer.

    • Prepare working solutions of the MAO substrate (e.g., a proprietary fluorogenic substrate) and horseradish peroxidase.

  • Assay Procedure (384-well format):

    • Dispense a small volume of each compound dilution into the wells of a black, clear-bottom 384-well plate.

    • Add the MAO-A or MAO-B enzyme preparation to the wells and incubate at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate/HRP mixture.

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test and comparator compounds.

    • Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative MAO Inhibitory Activity

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B IC50 / MAO-A IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
ClorgylineExperimental ValueExperimental ValueCalculated Value
SelegilineExperimental ValueExperimental ValueCalculated Value
TranylcypromineExperimental ValueExperimental ValueCalculated Value
In Vivo Corroboration: Rodent Models of Antidepressant-Like Activity

Should the in vitro data demonstrate significant MAO inhibition, the next logical step is to assess whether this activity translates into a physiological response indicative of antidepressant potential. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used and validated primary screening models for this purpose.[11] They are based on the principle that antidepressant compounds reduce the duration of immobility in rodents subjected to an inescapable stressor.[11][12]

Experimental Protocol: Forced Swim Test (FST)

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., Tranylcypromine) via intraperitoneal injection 30-60 minutes before the test.

  • Test Procedure:

    • Individually place each mouse in a glass cylinder (25 cm tall, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • The total duration of the test is 6 minutes.

    • Record the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[11]

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control.

Data Presentation: Effect on Immobility in the Forced Swim Test

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEMp-value vs. Vehicle
Vehicle-Experimental Value-
This compoundDose 1Experimental ValueCalculated Value
This compoundDose 2Experimental ValueCalculated Value
This compoundDose 3Experimental ValueCalculated Value
TranylcypromineEffective DoseExperimental ValueCalculated Value

Visualizing the Scientific Rationale and Workflow

To clearly communicate the underlying principles and the experimental sequence, the following diagrams are provided.

MAO_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron Neurotransmitters Neurotransmitters MAO MAO Enzyme Neurotransmitters->MAO Degradation Metabolites Metabolites MAO->Metabolites Test_Compound N-methyl-1-(4-methyl- 1,2,3-thiadiazol-5-yl)methanamine Test_Compound->MAO Inhibition

Caption: Hypothesized mechanism of action for the test compound.

Experimental_Workflow Start Hypothesis Generation In_Vitro In Vitro Screening: MAO-A and MAO-B Inhibition Assays Start->In_Vitro Data_Analysis_1 IC50 Determination & Selectivity Analysis In_Vitro->Data_Analysis_1 Decision Significant Activity? Data_Analysis_1->Decision In_Vivo In Vivo Corroboration: Forced Swim Test / Tail Suspension Test Decision->In_Vivo Yes Stop End Decision->Stop No Data_Analysis_2 Behavioral Data Analysis In_Vivo->Data_Analysis_2 Conclusion Conclusion on Biological Activity Data_Analysis_2->Conclusion Conclusion->Stop

Caption: Tiered workflow for activity verification.

Trustworthiness and Self-Validation

References

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  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
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  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI, 2022.
  • Monoamine Oxidase Assays. Cell Biolabs, Inc.
  • Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characteriz
  • Isosterism between the six-membered diazaheterocycles and thiadiazole deriv
  • Using tests and models to assess antidepressant-like activity in rodents. Semantic Scholar, 2016.
  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflamm
  • What is the mechanism of action of methenamine? Dr.Oracle.
  • Synthesis and Biological Evaluation of Novel N-[(7-pyridin-4-yl-2, 3- dihydro-benzofuran-2-yl) Methyl]-(4-methyl-1, 2, 3-thiadiazole-5-yl) Formamide as a Potent Immunosuppressant Agent.
  • CAS 1060817-72-2 this compound. BOC Sciences.
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  • Design, Synthesis, and Evaluation of N-Methyl
  • 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea.
  • Study of the anticancer activity of N-(5-methyl-[1][3][13]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association, 2023.

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors. PubMed, 2016.
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  • Methenamine (oral route). Mayo Clinic.
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A Comparative Analysis of Synthetic Routes for N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif that commands significant attention in medicinal chemistry, pharmacology, and materials science.[1][2] Compounds incorporating this ring system exhibit a vast spectrum of biological activities, including antifungal, antiviral, antitumor, and insecticidal properties.[2] Furthermore, certain 1,2,3-thiadiazole derivatives function as potent plant growth regulators and inducers of systemic acquired resistance (SAR) in agriculture.[2][3] The target molecule of this guide, N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, is of particular interest due to its structural analogy to known thiamine antagonists, suggesting potential applications as an inhibitor for thiamine-dependent enzymes, which are crucial targets in cancer and infectious disease research.[4][5][6]

The synthesis of substituted 1,2,3-thiadiazoles predominantly relies on foundational cyclization strategies, with the Hurd-Mori reaction being a cornerstone methodology.[2][7][8] This reaction facilitates the construction of the thiadiazole ring from hydrazone precursors and thionyl chloride.[7] However, the introduction and manipulation of functional groups at the C5 position dictate the overall synthetic strategy. This guide provides a comparative analysis of two distinct and viable synthetic routes for the preparation of this compound, starting from a common thiadiazole intermediate. We will dissect each pathway, evaluating them on criteria such as step economy, reagent safety, scalability, and overall efficiency, providing researchers with the critical insights needed to select the optimal route for their specific laboratory context.

Foundational Chemistry: The Hurd-Mori 1,2,3-Thiadiazole Synthesis

The construction of the 4-methyl-1,2,3-thiadiazole core for both synthetic routes described herein employs the Hurd-Mori reaction.[7] This classical method involves the dehydrative cyclization of an α-methylene ketone hydrazone (or a related derivative) with thionyl chloride (SOCl₂). The reaction proceeds through the formation of a hydrazone, which then reacts with thionyl chloride to form the heterocyclic ring.[2][8] This approach is robust and has been adapted for a wide variety of substrates.[1][9] For our target, the key starting material is a hydrazono ester, which upon cyclization, directly installs a versatile carboxylate group at the C5 position of the thiadiazole ring—an ideal functional handle for subsequent elaborations.

Route 1: Synthesis via Reductive Amination of a C5-Aldehyde

This strategy is a linear, multi-step approach that relies on the sequential modification of the C5-ester functionality to an aldehyde, which then undergoes a direct reductive amination to yield the final product. This route offers excellent control and utilizes mild, selective reagents in the final, crucial amine-forming step.

Strategic Workflow: Route 1

Route 1 Workflow Start Ethyl 2-(methoxycarbonylhydrazono)propanoate Intermediate1 Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Start->Intermediate1  Hurd-Mori Cyclization (SOCl₂) Intermediate2 (4-Methyl-1,2,3-thiadiazol-5-yl)methanol Intermediate1->Intermediate2  Ester Reduction (e.g., DIBAL-H) Intermediate3 4-Methyl-1,2,3-thiadiazole-5-carboxaldehyde Intermediate2->Intermediate3  Alcohol Oxidation (e.g., DMP) FinalProduct N-methyl-1-(4-methyl-1,2,3- thiadiazol-5-yl)methanamine Intermediate3->FinalProduct  Reductive Amination (CH₃NH₂, NaBH(OAc)₃)

Caption: Workflow for Route 1 via the aldehyde intermediate.

Detailed Experimental Protocols: Route 1

Step 1.1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Intermediate 1) This protocol is adapted from the procedure reported by Liu et al.[3]

  • To a solution of 3-methoxycarbonylhydrazonoacetic acid ethyl ester (40.57 g, 0.20 mol) in dichloromethane (45 mL), add thionyl chloride (44 mL) dropwise while maintaining the temperature below 20 °C with an ice-water bath.

  • After the addition is complete, stir the reaction mixture in the ice-water bath for 1 hour.

  • Remove the cooling bath and allow the mixture to stand for 20 hours at ambient temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane by distillation under reduced pressure.

  • Purify the remaining residue by fractional distillation under vacuum to yield ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate as a pale yellow oil (yield: ~75%).[3]

Step 1.2: Reduction to (4-Methyl-1,2,3-thiadiazol-5-yl)methanol (Intermediate 2)

  • Dissolve Intermediate 1 (18.6 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 200 mL) in a flask under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 220 mL, 0.22 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction at -78 °C for 2 hours, monitoring completion by TLC.

  • Quench the reaction by the slow, dropwise addition of methanol (20 mL), followed by saturated aqueous Rochelle's salt solution (150 mL).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alcohol, which can be purified by column chromatography.

Step 1.3: Oxidation to 4-Methyl-1,2,3-thiadiazole-5-carboxaldehyde (Intermediate 3)

  • To a solution of Intermediate 2 (14.4 g, 0.1 mol) in anhydrous dichloromethane (DCM, 300 mL), add Dess-Martin periodinane (DMP, 46.6 g, 0.11 mol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until TLC indicates complete consumption of the starting material.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (200 mL).

  • Stir vigorously for 30 minutes until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by silica gel chromatography to yield the aldehyde.

Step 1.4: Reductive Amination to Final Product Reductive amination is a robust method for amine synthesis from carbonyls.[10][11] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.[12][13]

  • Dissolve Intermediate 3 (14.2 g, 0.1 mol) in 1,2-dichloroethane (DCE, 250 mL).

  • Add a solution of methylamine (2.0 M in THF, 60 mL, 0.12 mol) followed by acetic acid (6.0 g, 0.1 mol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 25.4 g, 0.12 mol) portion-wise, monitoring for any exotherm.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3 x 100 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield this compound.

Route 2: Synthesis via C5-Amide Reduction

This route is more convergent, first preparing the N-methyl amide directly from the C5-carboxylic acid derivative and then performing a single, powerful reduction to obtain the target amine. This pathway reduces the number of synthetic steps after the formation of the core intermediate but necessitates the use of a highly reactive and non-selective reducing agent.

Strategic Workflow: Route 2

Route 2 Workflow Intermediate1 Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Intermediate4 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Intermediate1->Intermediate4  Ester Hydrolysis (NaOH, MeOH) Intermediate5 N,4-Dimethyl-1,2,3-thiadiazole-5-carboxamide Intermediate4->Intermediate5  Amidation 1. SOCl₂ 2. CH₃NH₂ FinalProduct N-methyl-1-(4-methyl-1,2,3- thiadiazol-5-yl)methanamine Intermediate5->FinalProduct  Amide Reduction (LiAlH₄)

Sources

Evaluating the safety profile of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine compared to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiadiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The isomeric versatility of the thiadiazole ring system (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) allows for fine-tuning of physicochemical and biological properties.[3] This guide focuses on the preclinical safety evaluation of a specific 1,2,3-thiadiazole derivative, N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine . In the absence of extensive direct safety data for this particular molecule, this document provides a comparative analysis of the known safety profiles of structurally related thiadiazole compounds. By examining the available data on cytotoxicity, genotoxicity, and metabolism, and by providing detailed experimental protocols for key safety assays, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools and insights to navigate the preclinical safety assessment of this promising class of compounds.

Comparative Cytotoxicity of Thiadiazole Derivatives

A critical initial step in evaluating the safety of a novel compound is to assess its cytotoxicity against a panel of both cancerous and non-cancerous cell lines. The majority of publicly available cytotoxicity data for thiadiazole derivatives is in the context of anticancer research. While this provides valuable information on potency against tumor cells, the concurrent assessment of effects on normal cell lines offers a crucial window into the therapeutic index and potential for off-target toxicities.

The mesoionic nature of the thiadiazole ring is believed to facilitate its passage across cellular membranes, contributing to its biological activity.[1] Modifications to the thiadiazole ring have been shown to significantly impact cytotoxicity, with some derivatives exhibiting high potency against cancer cells while demonstrating lower toxicity to normal cells.[4]

Below is a comparative summary of the cytotoxic activity of various thiadiazole derivatives from the literature. It is important to note the prevalence of data on the 1,3,4-thiadiazole isomer, highlighting a comparative gap in the understanding of the 1,2,3-thiadiazole core of our lead compound.

Compound ClassSpecific Derivative/SubstituentsCell Line (Cancer)IC50/GI50 (µM)Cell Line (Non-Cancerous)IC50/GI50 (µM)Reference
1,3,4-Thiadiazole 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6Fibroblasts>100[5]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4Fibroblasts>100[5]
Honokiol derivative with 1,3,4-thiadiazole scaffoldA549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG21.62 - 10.21Not specifiedNot specified[4]
2,3-dihydro-1,3,4-thiadiazole derivative (20b )MCF-7 (Breast)0.05WI-38 (Fibroblast)0.19[6]
2,3-dihydro-1,3,4-thiadiazole derivative (20b )HepG2 (Liver)0.14WI-38 (Fibroblast)0.19[6]
1,2,5-Thiadiazole 4-(Isopropylthio)anthra[1,2-c][7][8][9]thiadiazole-6,11-dioneLeukemia & Prostate cell lines0.18 - 1.45Not specifiedNot specified[1]
1,2,3-Thiadiazole Combretastatin A-4 analog with 1,2,3-thiadiazoleHL-60 (Leukemia), HCT-116 (Colon)VariesHMEC-1 (Endothelial)Varies[1]

Expert Insights: The data suggests that substitution patterns on the thiadiazole ring are critical determinants of both anticancer potency and selectivity. For instance, the honokiol derivatives and compound 20b show promising therapeutic windows in vitro. The limited data on 1,2,3-thiadiazole derivatives necessitates a thorough investigation of this compound to establish its specific cytotoxicity profile.

Genotoxicity Assessment

Genotoxicity assays are a cornerstone of preclinical safety evaluation, designed to detect compounds that can induce genetic damage through various mechanisms. A positive finding in these assays can be a significant hurdle in drug development.

A study on a 1,2,3-thiadiazole derivative, 4-[4-((4-bromobenzyl)oxy)-phenyl]-1,2,3-thiadiazole, investigated its genotoxic potential.[7] The specific findings of this study would be critical in assessing the potential genotoxicity of structurally related compounds. The standard battery of genotoxicity tests includes the bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell chromosomal damage assay, such as the micronucleus test.

Key Experimental Protocols for Safety Evaluation

To provide a practical framework for the safety assessment of this compound and similar compounds, detailed protocols for standard in vitro and in vivo toxicity studies are presented below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., a non-cancerous human cell line like HEK293 or primary fibroblasts, and a relevant cancer cell line for comparative purposes) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Calculate % Viability Determine IC50 read_absorbance->data_analysis

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine.

Experimental Protocol:

  • Strain Preparation: Grow overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation (S9 Mix): Prepare a rat liver S9 fraction to mimic mammalian metabolism. The assay is performed both with and without the S9 mix.

  • Plate Incorporation Method:

    • To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis bacterial_culture Bacterial Strain Culture mix Mix: Bacteria + Compound + Top Agar (+/- S9) bacterial_culture->mix compound_dilution Test Compound Dilutions compound_dilution->mix s9_prep S9 Metabolic Activation Mix s9_prep->mix plate Pour onto Minimal Agar Plates mix->plate incubate Incubate (37°C, 48-72h) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase in Revertants count->analyze

Caption: Workflow for the Ames Test (Bacterial Reverse Mutation Assay).

Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)

This in vivo study provides information on the potential health hazards likely to arise from a single, short-term oral exposure to a substance.

Experimental Protocol:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (typically rats), of a single sex (usually females). Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., water, corn oil).

  • Dosing: Administer the compound orally via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice of the starting dose is based on any existing information on the substance's toxicity.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure: The test proceeds in a stepwise manner using 3 animals per step. The outcome of the first step determines the next step:

    • If mortality occurs, the dose for the next step is lowered.

    • If no mortality is observed, the next step is to dose at a higher level.

  • Classification: The substance is classified into one of the GHS (Globally Harmonized System) categories based on the observed mortality at specific dose levels.

Metabolism and Structure-Toxicity Relationships

The biotransformation of a drug candidate can significantly influence its safety profile, as metabolites may be more or less active and/or toxic than the parent compound. For thiazole-containing drugs, metabolism catalyzed by cytochrome P450 (CYP) enzymes can lead to the formation of reactive metabolites.[10] While thiazole and thiadiazole are distinct heterocycles, the principles of metabolic activation can be similar. Potential metabolic pathways for thiadiazole derivatives include oxidation of the sulfur atom and hydroxylation of the ring or its substituents.

Structure-Toxicity Relationship (STR) Insights:

  • Lipophilicity: Increased lipophilicity can enhance membrane permeability and interaction with intracellular targets, but may also lead to increased metabolic turnover and potential for off-target effects.

  • Electron-withdrawing/donating groups: The nature of the substituents on the thiadiazole ring can influence its electronic properties and susceptibility to metabolic enzymes.

  • Isomeric Position: The relative positions of the nitrogen and sulfur atoms in the thiadiazole ring affect the molecule's overall geometry, polarity, and metabolic stability, which in turn can influence its toxicity.

STR_Concept cluster_compound Compound Properties cluster_interaction Biological Interaction cluster_outcome Safety Profile structure Chemical Structure (Isomer, Substituents) physchem Physicochemical Properties (Lipophilicity, Electronics) structure->physchem metabolism Metabolism (CYP450, etc.) physchem->metabolism target_binding Target Binding (Efficacy) physchem->target_binding off_target Off-Target Binding physchem->off_target toxicity Toxicity metabolism->toxicity therapeutic_index Therapeutic Index target_binding->therapeutic_index off_target->toxicity toxicity->therapeutic_index

Caption: Conceptual relationship between chemical structure and safety profile.

Conclusion and Future Directions

The preclinical safety evaluation of this compound requires a systematic and data-driven approach. While direct safety data for this specific compound is currently limited in the public domain, a comparative analysis of related thiadiazole derivatives provides a valuable starting point. The available literature suggests that the thiadiazole scaffold is a versatile platform where structural modifications can significantly modulate both biological activity and toxicity.

For researchers and drug developers, the path forward should involve a comprehensive in vitro and in vivo safety assessment following standardized protocols, such as those outlined in this guide. Key areas of focus should include:

  • Comparative Cytotoxicity: Establishing the IC₅₀ values in a panel of relevant cancer and non-cancerous cell lines to determine the in vitro therapeutic index.

  • Genotoxicity: Conducting a standard battery of genotoxicity assays, including the Ames test and an in vitro micronucleus assay, to assess the mutagenic and clastogenic potential.

  • In Vivo Toxicity: Performing an acute oral toxicity study in rodents to determine the acute toxic class and inform dose selection for further studies.

  • Metabolism Studies: Investigating the metabolic fate of the compound to identify potential reactive metabolites.

By rigorously applying these established preclinical safety evaluation principles, the scientific community can effectively characterize the safety profile of this compound and unlock the full therapeutic potential of this promising class of molecules.

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  • Wikipedia contributors. (2023, December 29). Thiadiazoles. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Arora, P., et al. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology, 12(1), 1-10.
  • El-Gohary, N. S. (2014). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Journal of Heterocyclic Chemistry, 51(S1), E1-E5.
  • Parikh, A., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Biomolecular Structure and Dynamics, 39(12), 4353–4367.
  • Astrazeneca Ab. (2021). Thiadiazol derivatives and their uses as GLS1 inhibitors.

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A Comparative Guide to N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine and Its Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive head-to-head comparison of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine and its key isomers. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their physicochemical properties, biological activities, and structure-activity relationships (SAR). The content herein is supported by established experimental protocols and data interpretation frameworks to aid in the rational design of future therapeutic agents based on the 1,2,3-thiadiazole scaffold.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this scaffold have demonstrated potential as antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The specific compound, this compound (Compound A), and its isomers represent a chemical space of interest for exploring novel therapeutic applications, particularly in areas requiring modulation of central nervous system (CNS) targets, given the presence of a methanamine group which can be a pharmacophore for CNS-active drugs.[4][5]

Isomers, molecules with the same molecular formula but different structural arrangements, often exhibit distinct physical, chemical, and biological properties.[6][7] A thorough comparative analysis of isomers is therefore a critical step in the lead optimization phase of drug discovery, as subtle changes in structure can lead to significant differences in efficacy, selectivity, and safety profiles.[8]

This guide will focus on the comparison of Compound A with its positional isomer, N-methyl-1-(5-methyl-1,2,3-thiadiazol-4-yl)methanamine (Compound B) . The primary structural difference lies in the positions of the methyl and methanamine substituents on the 1,2,3-thiadiazole ring.

Section 1: Physicochemical Properties - The Foundation of Drug-likeness

The physicochemical properties of a compound, such as lipophilicity (LogP/LogD) and ionization constant (pKa), are fundamental determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[9][10]

Lipophilicity (LogP/LogD) and Aqueous Solubility (LogS)

Lipophilicity is a crucial parameter that influences a drug's ability to cross biological membranes.[10] A balanced LogP, typically between 2 and 5, is often desirable for optimal absorption and distribution.[10]

Table 1: Predicted and Experimental Physicochemical Properties of Isomers

PropertyCompound ACompound BRationale for Differences
Molecular Formula C5H9N3SC5H9N3SIdentical as they are isomers.
Molecular Weight 143.21 g/mol 143.21 g/mol Identical as they are isomers.
Predicted LogP ValueValueThe position of the methyl group relative to the nitrogen atoms and the methanamine side chain can alter the molecule's overall polarity and lipophilicity.
Experimental LogD (pH 7.4) ValueValueLogD is pH-dependent and reflects the lipophilicity of both ionized and non-ionized forms. Differences in pKa will directly impact LogD at physiological pH.[10]
pKa (of the amine) ValueValueThe electron-withdrawing or -donating effects of the thiadiazole ring can be influenced by substituent positions, thereby affecting the basicity of the secondary amine.
Predicted Aqueous Solubility (LogS) ValueValueSolubility is influenced by factors such as crystal lattice energy and hydrogen bonding potential, which can differ between isomers.
Experimental Protocol: Determination of LogD and pKa

A medium-throughput shake-flask method coupled with HPLC is a reliable approach for the experimental determination of LogD.[11][12] UV spectrophotometry in a 96-well plate format with a series of buffers can be used for pKa determination.[11][12]

Workflow for LogD and pKa Determination

G cluster_logd LogD Determination cluster_pka pKa Determination a Prepare pre-saturated n-octanol and PBS (pH 7.4) b Add compound to biphasic system a->b c Shake to equilibrium b->c d Separate phases c->d e Quantify compound in each phase via HPLC d->e f Calculate LogD = log([C]octanol / [C]PBS) e->f g Prepare buffers (pH 1-13) in 96-well plate h Add compound to each well g->h i Measure UV-Vis absorbance spectrum at each pH h->i j Plot absorbance vs. pH i->j k Determine pKa from inflection point j->k

Caption: Workflow for experimental LogD and pKa determination.

Section 2: Biological Activity - A Head-to-Head Comparison

The 1,2,3-thiadiazole scaffold has been associated with a wide range of biological activities, including the inhibition of necroptosis and interactions with G-protein coupled receptors (GPCRs).[13][14] Given the structural features of Compounds A and B, a hypothetical primary target could be a GPCR, such as an adenosine or sigma receptor.[14][15]

Receptor Binding Affinity

Receptor binding assays are essential for determining the affinity of a ligand for its target.[16] Radioligand binding assays are a sensitive and well-established method for this purpose.[17]

Table 2: Hypothetical Receptor Binding Affinities (Ki) of Isomers

Target ReceptorCompound A (Ki, nM)Compound B (Ki, nM)Structure-Activity Relationship (SAR) Insights
Adenosine A3 Receptor ValueValueThe positioning of the methyl group could influence steric interactions within the binding pocket, leading to differences in affinity.[14]
Sigma-1 Receptor ValueValueThe spatial arrangement of the nitrogen atom and lipophilic regions is critical for sigma receptor binding, and this arrangement differs between the two isomers.[15]
Dopamine D2 Receptor ValueValueSubtle changes in the electronic distribution of the thiadiazole ring due to the methyl group's position can affect electrostatic interactions with key residues in the receptor.
Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of the test compounds.

Workflow for Radioligand Binding Assay

G a Prepare cell membranes expressing the target receptor b Incubate membranes with a fixed concentration of radioligand a->b c Add increasing concentrations of unlabeled test compound (Isomer A or B) b->c d Incubate to reach equilibrium c->d e Separate bound from free radioligand via filtration d->e f Quantify bound radioactivity using a scintillation counter e->f g Plot % inhibition vs. log[compound] to determine IC50 f->g h Calculate Ki using the Cheng-Prusoff equation g->h

Caption: General workflow for a radioligand competition binding assay.

Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to its target.[18] For GPCRs that couple to adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess agonist or antagonist activity.

Table 3: Hypothetical Functional Activity of Isomers at the Adenosine A3 Receptor (a Gi-coupled GPCR)

Assay ParameterCompound ACompound BInterpretation
Mode of Action e.g., Antagoniste.g., Partial AgonistThe different spatial arrangement of the isomers could lead to distinct conformational changes in the receptor upon binding, resulting in different functional outcomes.
IC50 (Antagonist, nM) ValueValueA lower IC50 indicates greater potency in inhibiting the effects of a known agonist.
EC50 (Agonist, nM) ValueValueA lower EC50 indicates greater potency in activating the receptor.
Emax (% of control) ValueValueEmax reflects the maximal response a compound can elicit, indicating its efficacy.
Experimental Protocol: cAMP Functional Assay

The GloSensor™ cAMP Assay is a sensitive, live-cell, non-lytic assay that can be used to measure changes in cAMP levels.

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with the target GPCR (e.g., Adenosine A3 receptor) and the GloSensor™ cAMP plasmid.[19]

  • Cell Plating: Seed the transfected cells into a 384-well plate.[19]

  • Equilibration: Incubate the cells with the GloSensor™ cAMP reagent.[19]

  • Compound Addition:

    • Antagonist Mode: Add varying concentrations of the test isomer, followed by a fixed concentration of a known agonist (e.g., NECA).

    • Agonist Mode: Add varying concentrations of the test isomer.

  • Signal Detection: Measure luminescence to determine cAMP levels.

  • Data Analysis: Plot the data to determine IC50 or EC50 values.[18]

Signaling Pathway for a Gi-Coupled GPCR

G Ligand Agonist Receptor Gi-Coupled GPCR (e.g., Adenosine A3) Ligand->Receptor Activates Antagonist Antagonist (e.g., Compound A) Antagonist->Receptor Blocks G_protein Gi Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified signaling pathway for a Gi-coupled GPCR.

Section 3: Structure-Activity Relationship (SAR) Synthesis

The comparative data from physicochemical and biological assays allow for the development of an initial SAR.

  • Impact of Methyl Group Position: A key finding from structure-activity relationship studies of 1,2,3-thiadiazoles is that small alkyl groups can be optimal for certain biological activities.[13] The difference in the position of the methyl group between Compound A (position 4) and Compound B (position 5) can significantly alter the molecule's interaction with a biological target.[13] For instance, if a hydrophobic pocket in the receptor binding site better accommodates a methyl group at position 4, Compound A would be expected to show higher affinity.

  • Role of the Methanamine Side Chain: The N-methyl-methanamine side chain provides a basic nitrogen atom, which is often a key pharmacophoric element for interacting with acidic residues (e.g., aspartate) in receptor binding sites through ionic or hydrogen bonds. The spatial orientation of this group, dictated by its point of attachment to the thiadiazole ring, is critical. The difference in this orientation between isomers A and B will likely be a primary driver of any observed differences in biological activity.

Conclusion and Future Directions

This guide has outlined a systematic approach for the head-to-head comparison of this compound and its positional isomer. While based on a hypothetical framework due to the novelty of these specific compounds, the principles and experimental protocols described are standard in the field of drug discovery.

The key takeaway for researchers is the profound impact that subtle isomeric changes can have on a molecule's drug-like properties and biological activity. The data generated from the proposed experiments would provide a solid foundation for the rational design of new 1,2,3-thiadiazole derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future work should involve the synthesis of a broader range of isomers and analogs to further probe the SAR of this chemical scaffold. This could include varying the alkyl substituents on the thiadiazole ring and the amine of the side chain, as well as exploring different regioisomers of the thiadiazole core itself (e.g., 1,2,4-thiadiazoles or 1,3,4-thiadiazoles).[2][20]

References

  • Structure-activity relationship study of[1][13][21]thiadiazole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. ACS Publications. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Bentham Science Publishers. [Link]

  • Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • An overview of biological activities of thiadiazole derivatives. scite.ai. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Institutes of Health. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Institutes of Health. [Link]

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A Methodological Guide to Establishing In Vitro Reproducibility for Novel Chemical Entities: A Case Study with N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing robust and reproducible in vitro data for novel chemical compounds, using the hypothetical molecule N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine—hereafter referred to as "Compound-TM1"—as a case study. For the purposes of this guide, we will hypothesize that Compound-TM1 is being investigated as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.

The principles and protocols detailed herein are designed to ensure scientific integrity and provide a clear, self-validating workflow. We will compare the performance of our novel compound against Gefitinib, a known EGFR inhibitor, to benchmark its activity and establish a comparative context.

Part 1: Foundational Physicochemical Characterization

Before any biological evaluation, the identity, purity, and solubility of the test compound must be rigorously established. Failure to do so is a primary source of irreproducible data in drug discovery.

Identity and Purity Assessment

The first step is to confirm that the synthesized compound is indeed Compound-TM1 and to quantify its purity. A combination of analytical techniques is essential for an unambiguous assessment.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the chemical structure and connectivity of the atoms.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the compound from impurities and confirms its molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further validating the elemental composition.

Experimental Protocol: Purity Determination by LC-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Compound-TM1 in Dimethyl Sulfoxide (DMSO). Dilute to 10 µM in a 50:50 acetonitrile/water mixture.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to 5% B to re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Detection: Monitor absorbance at 254 nm and 280 nm using a UV detector and acquire mass spectra in positive ion mode.

  • Analysis: Integrate the area under the curve (AUC) for the main peak corresponding to Compound-TM1 and any impurity peaks. Purity is calculated as (AUC_main_peak / AUC_total) * 100.

Table 1: Hypothetical Physicochemical Data for Compound-TM1

ParameterMethodResultAcceptance Criteria
Identity ¹H NMR, ¹³C NMRConforms to structureSpectrum matches predicted structure
Molecular Weight HRMS215.0471 m/zTheoretical: 215.0469 m/z (within 5 ppm)
Purity HPLC-UV (254 nm)>98.5%>95% for in vitro screening
Solubility Assessment

A compound's solubility in assay buffer is critical; precipitation can lead to inaccurate and misleading results. Solubility should be determined in both the stock solvent (typically DMSO) and the final aqueous assay buffer.

Table 2: Comparative Solubility Profile

CompoundSolventKinetic Solubility (µM)Method
Compound-TM1 DMSO>50 mMVisual Inspection
Compound-TM1 PBS, pH 7.475 µMNephelometry
Gefitinib PBS, pH 7.425 µMNephelometry

This data informs the maximum concentration of Compound-TM1 that can be reliably tested in aqueous biological assays without risking precipitation.

Part 2: Establishing In Vitro Biological Activity

With a well-characterized compound in hand, we can proceed to biological evaluation. The following workflow outlines a logical progression from target engagement to cellular effects, ensuring each step validates the next.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation P1 Step 1: Characterize Compound-TM1 Purity & Solubility P2 Step 2: Perform Biochemical EGFR Kinase Assay P1->P2 P3 Step 3: Determine Biochemical IC50 P2->P3 P4 Step 4: Perform Cellular Anti-Proliferation Assay (e.g., A549 cell line) P3->P4 Proceed if potent (e.g., IC50 < 1µM) P5 Step 5: Determine Cellular IC50 P4->P5 P6 Step 6: Assess Cytotoxicity (e.g., HEK293 cell line) P5->P6 P5->P6 Distinguish targeted effect from general toxicity G Data Raw Data (n=3 experiments) Stats Calculate Mean & SD Calculate Z'-Factor for Assay Quality Control Data->Stats Compare Compare Compound-TM1 vs. Gefitinib Assess Biochemical vs. Cellular Potency Stats->Compare Decision Is data reproducible and potent? Compare->Decision Proceed Proceed to Advanced Studies Decision->Proceed Yes Troubleshoot Troubleshoot Assay or Compound Decision->Troubleshoot No

Caption: Decision workflow for data reproducibility assessment.

Comparative Performance Metrics

The table below presents hypothetical data from three independent experiments, comparing Compound-TM1 to the benchmark inhibitor, Gefitinib.

Table 3: Comparative In Vitro Performance Summary (Mean ± SD, n=3)

ParameterCompound-TM1Gefitinib (Benchmark)Interpretation
Biochemical IC₅₀ (EGFR) 45 ± 8 nM25 ± 5 nMCompound-TM1 directly inhibits the target enzyme with high potency, comparable to the benchmark.
Cellular IC₅₀ (A549) 250 ± 40 nM150 ± 30 nMCompound-TM1 is cell-permeable and inhibits cancer cell proliferation. The ~5-fold shift from biochemical to cellular IC₅₀ is common.
Cytotoxicity IC₅₀ (HEK293) > 10,000 nM> 10,000 nMBoth compounds show a large therapeutic window, as they are not toxic to non-cancerous cells at effective concentrations.
Assay Z'-Factor > 0.7> 0.7A Z'-factor > 0.5 indicates excellent assay quality and reliability across all experiments.

The low standard deviation relative to the mean for the IC₅₀ values indicates good experimental reproducibility. The consistent performance relative to the benchmark, Gefitinib, further builds confidence in the data. The high Z'-factor values confirm that the assays performed were robust and well-suited for screening.

Conclusion

This guide outlines a systematic and rigorous approach to generating reproducible in vitro data for a novel compound, exemplified by the hypothetical EGFR inhibitor, Compound-TM1. By first ensuring the physicochemical integrity of the compound, then employing a logical cascade of validated biochemical and cellular assays, and finally, benchmarking against a known standard, researchers can build a high-confidence data package. This self-validating workflow, grounded in established protocols and quality control metrics like the Z'-factor, is essential for making sound decisions in drug discovery and ensuring that experimental findings are both accurate and repeatable.

References

  • Title: The importance of compound quality control in academic drug discovery Source: SLAS Discovery URL: [Link]

  • Title: The impact of poor solubility on in vitro and in vivo drug discovery assays Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine (CAS No. 1060817-72-2) represents such a compound, and with its use comes the critical responsibility of safe and compliant disposal.[1][] This guide provides a comprehensive, step-by-step framework for the proper disposal of this thiadiazole derivative, grounded in established laboratory safety principles and an understanding of its likely chemical properties.

I. Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough hazard assessment is paramount. The following table summarizes the known and inferred properties of this compound and related compounds.

PropertyValue/InformationSource/Rationale
CAS Number 1060817-72-2[1][]
Molecular Formula C5H9N3S[1][]
Molecular Weight 143.21 g/mol [1][]
Physical State Not available, assume solid or liquid.[1]
Toxicity Not fully investigated. Some thiadiazole derivatives exhibit low toxicity in higher vertebrates, but others can be cytotoxic.[6][8] Treat as harmful if swallowed, in contact with skin, or inhaled.[9]Inferred from general thiadiazole data and standard practice for novel compounds.
Reactivity Generally stable, but may react with strong acids, bases, and oxidizing agents.[5] Thermal decomposition may produce toxic gases such as oxides of nitrogen (NOx) and sulfur (SOx).[10][11]Based on the chemical properties of thiadiazole rings.
Environmental Hazard Unknown. Assume it is very toxic to aquatic life with long-lasting effects, similar to some related compounds.Precautionary principle in the absence of specific ecotoxicity data.
II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

  • Eye/Face Protection: Government-approved safety glasses with side shields or goggles.[9]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and removed using the proper technique to avoid skin contact.[9]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[9] If there is a risk of generating dust or aerosols, a government-approved respirator should be used.[9]

III. Segregation and Waste Collection

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible wastes.[12]

  • Solid Waste:

    • Collect contaminated solids (e.g., weighing paper, contaminated gloves, absorbent materials from a spill) in a designated, clearly labeled hazardous waste container.

    • Line a pail with a clear plastic bag for chemically contaminated solid waste.[13] Do not use biohazard bags.[12]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mother liquors and solvent rinses, in a dedicated, leak-proof, and chemically compatible container (e.g., glass or polyethylene).

    • The first rinse of any container that held the compound must be collected as hazardous waste.[12] For highly toxic chemicals, the first three rinses must be collected.[12]

    • Do not fill waste containers beyond 90% capacity to allow for expansion and prevent spills.[14]

  • Aqueous vs. Organic Waste:

    • Separate aqueous solutions from organic solvent solutions where possible. This can facilitate more efficient and cost-effective disposal by your institution's environmental health and safety (EHS) office.[13]

IV. Containerization and Labeling

All waste containers must be managed in accordance with EPA and local regulations.

  • Container Selection: Use sturdy, leak-proof containers that are compatible with the waste. The original container is often a good choice if available.[13] Containers must have a secure, tight-fitting lid and be kept closed except when adding waste.[12][14]

  • Labeling: All containers must be accurately and clearly labeled.[14] The label must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[14]

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

V. Step-by-Step Disposal Protocol

The following workflow outlines the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation & Collection cluster_containerization Containerization & Labeling cluster_disposal Final Disposal A Assess Hazards & Don PPE B Identify Waste Type A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Sharps B->E Sharps (needles, etc.) F Collect in Lined Pail C->F G Collect in Compatible Container D->G H Collect in Sharps Container E->H I Label Container as Hazardous Waste F->I G->I H->I J Store in Satellite Accumulation Area I->J K Request EHS Pickup J->K

Caption: Decision workflow for the safe disposal of this compound.

  • Preparation: Begin by conducting a thorough risk assessment and putting on the appropriate PPE.

  • Waste Identification and Segregation:

    • Pure Compound/Residues: If disposing of the pure compound, treat it as solid or liquid hazardous waste.

    • Contaminated Labware: Disposable items (gloves, pipette tips, etc.) should be collected as solid hazardous waste.[13] Non-disposable glassware must be decontaminated. Triple rinse with a suitable solvent; the first rinseate must be collected as hazardous waste.[16]

    • Solutions: Collect all solutions containing the compound as liquid hazardous waste. Do not dispose of down the drain.[12][16]

  • Collection and Containerization:

    • Place solid waste into a designated, lined, and labeled hazardous waste container.[13]

    • Pour liquid waste into a compatible, labeled hazardous waste container. Keep the container closed when not in use.[14]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[15]

    • Ensure secondary containment is used for liquid waste containers to mitigate spills.[12]

    • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[15]

  • Final Disposal:

    • Once the container is full (or within one year of the accumulation start date), arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[15]

    • Complete a chemical waste pickup form as required by your institution.[14] Do not transport hazardous waste yourself.[16]

VI. Spill Management

In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Small Spills: If you are trained and it is safe to do so, clean up small spills using an appropriate absorbent material (e.g., spill pillows or vermiculite). The cleanup materials must be disposed of as hazardous solid waste.[13]

  • Large Spills: For large spills, or if the substance is highly volatile or toxic, evacuate the area immediately and contact your institution's EHS or emergency response team.[12]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet.

References

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  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Royal Society of Chemistry Publishing. [Link]

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  • Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. De Gruyter. [Link]

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Personal protective equipment for handling N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 1060817-72-2). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following procedural guidance is based on the known chemical properties of thiadiazole and methanamine derivatives and is designed to directly address your operational questions.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is not fully established, its structure, containing a thiadiazole ring and a secondary amine, suggests a need for careful handling. Preliminary safety information suggests it may be harmful if swallowed, in contact with skin, or if inhaled.[1] Thiadiazole derivatives are known to possess a range of biological activities, which underscores the importance of minimizing exposure.[2][3][4][5] Therefore, all handling of this compound should be conducted with the assumption that it is a hazardous substance.

Key Structural Features and Potential Hazards:

  • Thiadiazole Moiety: This heterocyclic ring is a common feature in various biologically active compounds.[2][4] Its presence necessitates careful handling to avoid unintended biological effects.

  • Methanamine Group: Amines can be irritants to the skin, eyes, and respiratory tract. They can also be corrosive depending on their concentration and basicity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring (in open air) Chemical safety gogglesChemical-resistant gloves (e.g., nitrile), double-glovedLab coatN95 or higher-rated respirator
Solution Preparation Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile), double-glovedChemical-resistant lab coat or apron over a lab coatWork in a certified chemical fume hood
Reaction Setup and Monitoring Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Lab coatWork in a certified chemical fume hood
Work-up and Purification Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile), double-glovedChemical-resistant lab coat or apron over a lab coatWork in a certified chemical fume hood
Waste Disposal Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant lab coat or apron over a lab coatAs needed based on the potential for splashes or aerosols

Causality Behind PPE Choices:

  • Eye Protection: The potential for splashes of solutions or airborne particles necessitates the use of chemical safety goggles at a minimum. A face shield provides an additional layer of protection, especially during procedures with a higher risk of splashing, such as solution transfers and work-ups.

  • Hand Protection: Given the potential for skin irritation and absorption, wearing two pairs of chemical-resistant gloves is a prudent measure.[6][7][8] This practice, known as double-gloving, significantly reduces the risk of exposure in case the outer glove is compromised. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[7]

  • Body Protection: A standard lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[9]

  • Respiratory Protection: Due to the potential for harm if inhaled, weighing and transferring of the solid compound outside of a certified chemical fume hood requires respiratory protection.[1] All other operations that could generate aerosols or vapors should be performed within a fume hood.

Operational Plans: Step-by-Step Guidance
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

The following workflow diagram illustrates the key decision points and safety measures during the handling of this compound.

G start Start: Handling Procedure assess_procedure Assess Procedure: Weighing, Solution Prep, etc. start->assess_procedure select_ppe Select Appropriate PPE (Refer to Table) assess_procedure->select_ppe fume_hood_check Is a Fume Hood Required? select_ppe->fume_hood_check use_fume_hood Conduct Work in a Certified Chemical Fume Hood fume_hood_check->use_fume_hood Yes no_fume_hood Wear Respiratory Protection (e.g., N95) fume_hood_check->no_fume_hood No conduct_work Perform Laboratory Task with Caution use_fume_hood->conduct_work no_fume_hood->conduct_work spill_check Spill Occurred? conduct_work->spill_check spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes no_spill Continue spill_check->no_spill No spill_procedure->conduct_work end_procedure End of Procedure no_spill->end_procedure waste_disposal Dispose of Waste Properly end_procedure->waste_disposal decontaminate Decontaminate Work Area and Glassware waste_disposal->decontaminate end Finish decontaminate->end

Caption: Workflow for the safe handling of this compound.

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and institutional safety office.

  • Contain: If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large spills of liquids.

  • Neutralize (if applicable): For amine compounds, a weak acid solution (e.g., 5% citric acid) can be used for neutralization during the final stages of cleanup, but consult your institution's safety protocols first.

  • Clean: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing this compound, including unreacted material, contaminated solutions, and used labware, must be treated as hazardous waste.[11][12][13]

The following diagram outlines the proper segregation and collection of waste.

G waste_source Waste Generation (Solid, Liquid, Sharps, PPE) solid_waste Solid Waste (Contaminated consumables, excess solid compound) waste_source->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solvent rinsates) waste_source->liquid_waste sharps_waste Sharps Waste (Contaminated needles, pipettes) waste_source->sharps_waste ppe_waste Contaminated PPE (Gloves, apron) waste_source->ppe_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container ppe_container Labeled Hazardous Waste Bag/Container ppe_waste->ppe_container final_disposal Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal ppe_container->final_disposal

Caption: Waste disposal workflow for this compound.

Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste.[11] After triple-rinsing, the original label should be defaced or removed before the container is discarded according to your institution's policies.

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safer research environment for yourself and your colleagues.

References

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  • Personal protective equipment for handling 1-cyclopentyl-N-methyl-methanamine. Benchchem.
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  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. MDPI.
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